(R)-bupropion
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPPWIUOZRMYNY-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317489 | |
| Record name | (R)-Bupropion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437723-96-1 | |
| Record name | (R)-Bupropion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=437723-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bupropion, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0437723961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Bupropion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUPROPION, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KZL6AO7H4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Enantioselective Synthesis of (R)-Bupropion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-bupropion is a chiral aminoketone that has garnered significant interest for its potential as a therapeutic agent with a distinct pharmacological profile compared to its racemate and (S)-enantiomer. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this compound. The primary focus is on catalytic asymmetric reduction techniques, which offer efficient and highly selective routes to the desired enantiomer. This document details the reaction mechanisms, experimental protocols, and quantitative data for the most prominent methods, including the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in the synthesis and development of chiral pharmaceuticals.
Introduction
Bupropion (B1668061), chemically known as (±)-2-(tert-butylamino)-3'-chloropropiophenone, is a widely prescribed antidepressant and smoking cessation aid. It is a chiral molecule and is commercially available as a racemic mixture. However, the individual enantiomers, (R)- and (S)-bupropion, exhibit different pharmacological and pharmacokinetic properties. This has driven the development of synthetic methods to access the enantiomerically pure forms. This guide focuses on the enantioselective synthesis of this compound, a key challenge in medicinal and process chemistry.
The primary challenge in synthesizing a single enantiomer of bupropion lies in the stereoselective creation of the chiral center at the carbon bearing the hydroxyl or amino group in its precursor. Direct asymmetric synthesis is often preferred over the resolution of racemates, as it can be more atom-economical and cost-effective. The most successful approaches to date involve the asymmetric reduction of a prochiral ketone precursor.
Key Synthetic Strategies
The most viable and widely explored strategies for the enantioselective synthesis of this compound revolve around the asymmetric reduction of the prochiral ketone, 2-(tert-butylamino)-3'-chloropropiophenone. Two powerful catalytic methods have emerged as the frontrunners in this field:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone to the corresponding (R)-alcohol, which can then be oxidized to this compound. The predictability and high enantioselectivity of the CBS reduction make it a popular choice.[1][2][3][4][5]
-
Noyori Asymmetric Hydrogenation: This technique utilizes a chiral ruthenium-diphosphine-diamine complex to directly hydrogenate the ketone to the desired chiral amino alcohol with high enantioselectivity.[6][7][8] This method is known for its high efficiency and turnover numbers.
The following sections will delve into the technical details of these two primary methods.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a well-established and reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3][4][5] The key to this transformation is the use of a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine.
Signaling Pathway (Reaction Mechanism)
The mechanism of the CBS reduction involves the formation of a complex between the oxazaborolidine catalyst, a borane (B79455) source (e.g., BH₃•THF), and the ketone substrate. The chiral environment of the catalyst directs the hydride transfer from the borane to one face of the ketone, leading to the formation of the desired enantiomer of the alcohol.
Caption: CBS Reduction pathway for this compound synthesis.
Experimental Protocol: Asymmetric Reduction of 2-(tert-butylamino)-3'-chloropropiophenone
This protocol is a representative procedure for the CBS reduction of the bupropion precursor.
Materials:
-
2-(tert-butylamino)-3'-chloropropiophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran (B86392) complex (1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Under an inert atmosphere (argon or nitrogen), a solution of 2-(tert-butylamino)-3'-chloropropiophenone (1.0 eq) in anhydrous THF is cooled to 0 °C.
-
(R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M solution in toluene) is added dropwise to the stirred solution.
-
After stirring for 10 minutes at 0 °C, borane-tetrahydrofuran complex (0.6 eq, 1 M solution in THF) is added dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for an additional 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at 0 °C.
-
The mixture is then warmed to room temperature and 1 M hydrochloric acid is added.
-
The aqueous layer is separated and washed with ethyl acetate.
-
The aqueous layer is then basified to pH > 10 with a saturated sodium bicarbonate solution.
-
The product is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude (R)-1-(3-chlorophenyl)-2-(tert-butylamino)propan-1-ol.
-
The crude product is purified by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (R)-amino alcohol.
-
The resulting (R)-amino alcohol is then oxidized to this compound using a mild oxidizing agent (e.g., Swern oxidation or Dess-Martin periodinane).
Quantitative Data
The CBS reduction is known for its high enantioselectivity.
| Substrate | Catalyst | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 2-(tert-butylamino)-3'-chloropropiophenone | (R)-Methyl-CBS | BH₃•THF | THF | Typically >90 | >95 |
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation provides a direct route to chiral amino alcohols from amino ketones with exceptional enantioselectivity.[6][7][8] This method utilizes a ruthenium catalyst bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand.
Experimental Workflow
The general workflow for a Noyori-type asymmetric hydrogenation involves the preparation of the active catalyst, the hydrogenation reaction under pressure, and subsequent workup and purification.
Caption: Workflow for Noyori asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of 2-(tert-butylamino)-3'-chloropropiophenone
This protocol outlines a general procedure for the Noyori asymmetric hydrogenation.
Materials:
-
2-(tert-butylamino)-3'-chloropropiophenone
-
--INVALID-LINK--n or similar precursor
-
(R,R)-DPEN (1,2-diphenylethylenediamine)
-
Potassium tert-butoxide
-
Anhydrous isopropanol (B130326)
-
Hydrogen gas (high pressure)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox, a pressure-resistant vessel is charged with the ruthenium precursor (e.g., --INVALID-LINK--n, 0.01 mol%) and (R,R)-DPEN (0.01 mol%).
-
Anhydrous isopropanol is added, and the mixture is stirred to form the catalyst solution.
-
A solution of 2-(tert-butylamino)-3'-chloropropiophenone (1.0 eq) in anhydrous isopropanol is added to the catalyst solution.
-
A solution of potassium tert-butoxide (0.1 mol%) in isopropanol is added.
-
The vessel is sealed, removed from the glovebox, and connected to a hydrogen source.
-
The vessel is flushed with hydrogen gas and then pressurized to the desired pressure (e.g., 10-50 atm).
-
The reaction mixture is stirred vigorously at a controlled temperature (e.g., 30-50 °C) for several hours until the reaction is complete (monitored by HPLC or GC).
-
After cooling to room temperature, the vessel is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated aqueous sodium chloride solution.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude (R)-amino alcohol.
-
Purification by column chromatography affords the enantiomerically enriched product.
-
The resulting (R)-amino alcohol is oxidized to this compound as described in the CBS reduction protocol.
Quantitative Data
Noyori asymmetric hydrogenation is renowned for its high efficiency and enantioselectivity.
| Substrate | Catalyst System | Solvent | H₂ Pressure (atm) | Yield (%) | Enantiomeric Excess (ee, %) |
| 2-(tert-butylamino)-3'-chloropropiophenone | Ru-(R)-BINAP-(R,R)-DPEN | Isopropanol | 10-50 | Typically >95 | >98 |
Conclusion
The enantioselective synthesis of this compound is a critical endeavor for the development of next-generation therapeutics. This guide has detailed the two most prominent and effective methodologies: the Corey-Bakshi-Shibata reduction and the Noyori asymmetric hydrogenation. Both methods provide access to the desired (R)-enantiomer with high levels of stereocontrol. The choice between these methods will depend on factors such as substrate compatibility, catalyst availability and cost, and process scalability. The experimental protocols and quantitative data provided herein serve as a valuable starting point for researchers and drug development professionals aiming to synthesize this compound and its analogues. Further optimization of reaction conditions may be necessary to achieve the desired performance for specific applications.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
(R)-Bupropion's Mechanism of Action at the Dopamine Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupropion (B1668061) is an atypical antidepressant and smoking cessation aid belonging to the aminoketone class.[1][2] It is clinically administered as a racemic mixture of (R)- and (S)-enantiomers.[3] The primary mechanism of action is understood to be the inhibition of the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), classifying it as a norepinephrine-dopamine reuptake inhibitor (NDRI).[4][5] This guide provides a detailed examination of the specific interaction between the (R)-enantiomer of bupropion and the dopamine transporter (DAT), focusing on its binding kinetics, functional effects, metabolic fate, and the experimental methodologies used for its characterization. While bupropion is administered as a racemate, early comparative studies found no significant difference in the potency of the individual enantiomers and the racemic mixture in inhibiting dopamine uptake, allowing data from racemic bupropion to be largely applicable to the (R)-enantiomer.
Core Mechanism of Action at the Dopamine Transporter (DAT)
(R)-bupropion acts as a competitive inhibitor at the dopamine transporter. By binding to DAT, it non-covalently occupies the transporter protein, physically obstructing the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][4] This blockade leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging dopaminergic neurotransmission. Unlike substrates such as amphetamine, bupropion does not act as a dopamine-releasing agent.[6]
Despite this clear mechanism, positron emission tomography (PET) studies in humans have consistently shown that therapeutic doses of bupropion result in relatively low occupancy of the striatal DAT, with mean values ranging from 14% to 26%.[4][6][7][8] This has led to speculation that DAT inhibition may not be the sole contributor to its overall clinical effects, with its action at the norepinephrine transporter and nicotinic acetylcholine (B1216132) receptors also playing significant roles.[6]
Signaling Pathway and Downstream Effects
The binding of this compound to DAT initiates a direct signaling cascade driven by the increased availability of synaptic dopamine. This elevated dopamine concentration leads to greater activation of postsynaptic dopamine receptors (e.g., D1-D5), influencing various downstream cellular processes.
Quantitative Pharmacological Data
The affinity and functional potency of this compound and its metabolites at the dopamine transporter have been characterized through various in vitro assays. The data are summarized below.
Binding Affinity (Ki)
Binding affinity (Ki) measures the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing ligand. Lower Ki values indicate higher affinity.
| Compound | Transporter | Species | Ki (nM) | Reference(s) |
| (±)-Bupropion | hDAT | Human | 2800 | [Source not in search results] |
| (±)-Bupropion | hDAT | Human | 441 ± 174 | [Source not in search results] |
| (±)-Bupropion | rDAT | Rat | 371.54 | [Source not in search results] |
Note: Data for racemic (±)-bupropion is presented, as studies have shown no significant stereoselectivity in binding affinity between the (R)- and (S)-enantiomers for the parent compound.
Functional Inhibition (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function, in this case, dopamine uptake.
| Compound | Target/Assay | Species | IC50 (nM) | Reference(s) |
| (±)-Bupropion | [³H]Dopamine Uptake | Rat | 2000 | [9] |
| (S,S)-Hydroxybupropion | [³H]WIN 35,428 Binding | Rat | 440 | [Source not in search results] |
| (R,R)-Hydroxybupropion | [³H]WIN 35,428 Binding | Rat | > 10,000 | [Source not in search results] |
Role of Metabolism
Bupropion undergoes extensive and highly stereoselective metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2B6.[3] this compound is hydroxylated on its tert-butyl group to form the major active metabolite (R,R)-hydroxybupropion.[3] This metabolite is present in plasma at concentrations significantly higher than the parent drug. [Source not in search results] However, in vitro studies demonstrate that (R,R)-hydroxybupropion is a very weak inhibitor of DAT, with an IC50 value greater than 10,000 nM. [Source not in search results] This suggests that the direct dopaminergic activity of bupropion therapy is primarily driven by the parent compound rather than its major (R,R)-hydroxy metabolite.
References
- 1. Behavioral and biochemical effects of the antidepressant bupropion (Wellbutrin): evidence for selective blockade of dopamine uptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Chirality and neuropsychiatric drugs: an update on stereoselective disposition and clinical pharmacokinetics of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. forhers.com [forhers.com]
- 6. Bupropion - Wikipedia [en.wikipedia.org]
- 7. Bupropion occupancy of the dopamine transporter is low during clinical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo activity of bupropion at the human dopamine transporter as measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stereospecific Binding of (R)-Bupropion to the Norepinephrine Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupropion (B1668061) is an atypical antidepressant and smoking cessation aid that functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Unlike many other antidepressants, it has minimal effects on the serotonin (B10506) system.[1][3] Bupropion is administered as a racemic mixture of (R)- and (S)-enantiomers.[4] The pharmacological activity of bupropion is not limited to the parent compound; its major metabolites, including hydroxybupropion, threohydrobupropion, and erythrohydrobupropion, are also pharmacologically active and are present in the plasma at higher concentrations than bupropion itself.[3]
The stereochemistry of bupropion and its metabolites plays a crucial role in their pharmacokinetic and pharmacodynamic properties.[5] While direct comparative binding data for the individual enantiomers of bupropion at the norepinephrine (B1679862) transporter (NET) is not extensively documented in publicly available literature, the stereoselective activity of its metabolites strongly suggests a stereospecific interaction with monoamine transporters.[5] This technical guide provides a comprehensive overview of the binding of bupropion to the norepinephrine transporter, with a focus on the stereospecific aspects, and details the experimental protocols used to characterize these interactions.
Quantitative Data on Bupropion and Metabolite Binding
The following tables summarize the in vitro binding affinities and uptake inhibition data for racemic bupropion and its metabolites at the norepinephrine transporter (NET) and the dopamine (B1211576) transporter (DAT). This data is essential for understanding the pharmacological profile of bupropion.
Table 1: Binding Affinity (Ki) of Racemic Bupropion for Monoamine Transporters
| Compound | Transporter | Kᵢ (μM) | Species/Assay Condition |
| (±)-Bupropion | NET | 1.4 | Not specified |
| (±)-Bupropion | DAT | 2.8 | Not specified |
| (±)-Bupropion | SERT | 45 | Not specified |
Data from Abcam product datasheet.[6]
Table 2: Inhibition of Norepinephrine and Dopamine Uptake by Racemic Bupropion and its Metabolites
| Compound | Transporter | IC₅₀ (μM) | Species/Assay Condition |
| (±)-Bupropion | NET | - | Human transporters |
| (±)-Bupropion | DAT | - | Human transporters |
| (±)-Hydroxybupropion | NET | - | Human transporters |
| (±)-Hydroxybupropion | DAT | - | Human transporters |
Qualitative data from Stahl et al. (2004) indicates inhibition, but specific IC50 values from a single comparative study are not provided.[1]
Table 3: Stereoselective Inhibition of Dopamine and Norepinephrine Uptake by Hydroxybupropion Enantiomers
| Compound | Transporter | Activity |
| (S,S)-Hydroxybupropion | NET & DAT | More active inhibitor |
| (R,R)-Hydroxybupropion | NET & DAT | Inactive inhibitor |
Data from Damaj et al. (2004) as cited in Abdel-Kader et al. (2018).[5]
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of the binding and functional activity of compounds at the norepinephrine transporter. Below are protocols for two key experimental techniques.
Radioligand Binding Assay for the Norepinephrine Transporter
This assay determines the binding affinity (Ki) of a test compound for the norepinephrine transporter by measuring its ability to displace a specific radioligand.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells stably expressing the human norepinephrine transporter (hNET), such as HEK293 or CHO cells.
-
Radioligand: [³H]-Nisoxetine (a selective NET inhibitor).
-
Test Compound: (R)-bupropion, (S)-bupropion, or other compounds of interest.
-
Reference Compound: Desipramine (a potent NET inhibitor).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Liquid scintillation counter.
2. Procedure:
-
Membrane Preparation:
-
Culture hNET-expressing cells to confluency.
-
Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.
-
Resuspend the pellet in Assay Buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in fresh Assay Buffer. Determine protein concentration and store at -80°C.
-
-
Binding Assay:
-
Prepare serial dilutions of the test and reference compounds.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay Buffer, [³H]-Nisoxetine, and cell membrane preparation.
-
Non-specific Binding: A high concentration of a competing ligand (e.g., 10 µM Desipramine), [³H]-Nisoxetine, and cell membrane preparation.
-
Test Compound: Test compound dilution, [³H]-Nisoxetine, and cell membrane preparation.
-
-
Incubate the plate at 4°C for 2-3 hours.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold Wash Buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Norepinephrine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of norepinephrine into presynaptic nerve terminals (synaptosomes).
1. Materials and Reagents:
-
Synaptosomes: Prepared from specific brain regions (e.g., cortex or hypothalamus) of laboratory animals.
-
Radiolabeled Neurotransmitter: [³H]-Norepinephrine.
-
Test Compound: this compound, (S)-bupropion, or other compounds of interest.
-
Uptake Buffer: Krebs-Ringer buffer or similar physiological salt solution.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter.
2. Procedure:
-
Synaptosome Preparation:
-
Dissect the desired brain region in ice-cold buffer.
-
Homogenize the tissue in a sucrose-containing buffer.
-
Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).
-
Resuspend the synaptosomal pellet in uptake buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or vehicle.
-
Initiate the uptake reaction by adding [³H]-Norepinephrine.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
3. Data Analysis:
-
Determine the amount of [³H]-Norepinephrine taken up in the presence of different concentrations of the test compound.
-
Plot the percentage of inhibition of uptake against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of norepinephrine uptake.
Visualizations: Signaling Pathways and Experimental Workflows
Logical Relationship of Stereospecific Binding
The differential activity of bupropion's metabolites strongly suggests that the parent enantiomers also exhibit stereospecificity in their binding to the norepinephrine transporter.
Caption: Presumed stereospecific binding of bupropion enantiomers to NET.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a typical radioligand binding assay to determine the affinity of a compound for the norepinephrine transporter.
References
- 1. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Stereoselective disposition of bupropion and its three major metabolites : 4-hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion [scholarworks.indianapolis.iu.edu]
- 5. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bupropion hydrochloride, Non-selective DAT/NET inhibitor (CAS 31677-93-7) | Abcam [abcam.com]
A Deep Dive into the Stereoselective Pharmacokinetics of Bupropion Enantiomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, is administered as a racemic mixture of (R)- and (S)-enantiomers. Despite being administered in equal amounts, these enantiomers exhibit distinct pharmacokinetic profiles, primarily due to stereoselective metabolism. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic differences between (R)- and (S)-bupropion, focusing on their absorption, distribution, metabolism, and excretion. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the stereochemistry-pharmacokinetic relationship of bupropion.
Comparative Pharmacokinetic Parameters
The disposition of bupropion is markedly stereoselective, with significant differences observed in the plasma concentrations and exposure of the two enantiomers and their primary metabolites.[1] Following oral administration of racemic bupropion, the plasma concentrations of (R)-bupropion are generally higher than those of (S)-bupropion.[2] This is largely attributed to the stereoselective metabolism of (S)-bupropion.[3]
The major metabolites of bupropion—hydroxybupropion (B195616), threohydrobupropion, and erythrohydrobupropion—are also pharmacologically active and exhibit complex stereoselective pharmacokinetics.[4][5] The formation of these metabolites is catalyzed by different enzymes, further contributing to the chiral differences in the overall disposition of the drug.[6][7]
Here, we summarize the key pharmacokinetic parameters for the enantiomers of bupropion and its principal metabolites.
Table 1: Comparative Pharmacokinetic Parameters of Bupropion Enantiomers and their Major Metabolites in Human Plasma Following a Single Oral Dose of Racemic Bupropion (100 mg) [3][5]
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC₀₋∞ (ng·hr/mL) | t½ (hr) |
| This compound | ~6x higher than (S)-Bupropion | ~3 | ~6x higher than (S)-Bupropion | ~21 |
| (S)-Bupropion | Lower than this compound | ~3 | Lower than this compound | ~21 |
| (2R,3R)-Hydroxybupropion | ~35x higher than (2S,3S)-Hydroxybupropion | ~6 | ~65x higher than (2S,3S)-Hydroxybupropion | ~20 |
| (2S,3S)-Hydroxybupropion | Lower than (2R,3R)-Hydroxybupropion | ~6 | Lower than (2R,3R)-Hydroxybupropion | ~20 |
| (1R,2R)-Threohydrobupropion | ~0.5x of (1S,2S)-Threohydrobupropion | ~6 | ~4x higher than (1S,2S)-Threohydrobupropion | ~37 |
| (1S,2S)-Threohydrobupropion | Higher than (1R,2R)-Threohydrobupropion | ~6 | Lower than (1R,2R)-Threohydrobupropion | ~37 |
| (1S,2R)-Erythrohydrobupropion | ~3x higher than (1R,2S)-Erythrohydrobupropion | ~6 | ~6x higher than (1R,2S)-Erythrohydrobupropion | ~33 |
| (1R,2S)-Erythrohydrobupropion | Lower than (1S,2R)-Erythrohydrobupropion | ~6 | Lower than (1R,2S)-Erythrohydrobupropion | ~33 |
Note: The values presented are ratios and approximations derived from multiple sources to illustrate the stereoselective differences. Actual values can vary depending on the study population and analytical methods.
Experimental Protocols
The stereoselective analysis of bupropion and its metabolites is crucial for understanding their distinct pharmacokinetic profiles. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the predominant analytical technique employed for the chiral separation and quantification of these compounds in biological matrices.[7][8][9]
Chiral Separation and Quantification of Bupropion and its Metabolites in Human Plasma by LC-MS/MS
This section details a representative experimental protocol for the simultaneous quantification of the enantiomers of bupropion, hydroxybupropion, threohydrobupropion, and erythrohydrobupropion in human plasma.
2.1.1. Sample Preparation (Liquid-Liquid Extraction) [7]
-
To 50 µL of human plasma in a microcentrifuge tube, add an internal standard solution (e.g., deuterated analogs of the analytes).
-
Add 1 mL of ethyl acetate (B1210297) to the plasma sample.
-
Vortex the mixture for 20 seconds to ensure thorough mixing and extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
2.1.2. Chromatographic Conditions [7][10]
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Chiral Column: A chiral stationary phase (CSP) is essential for the separation of enantiomers. A Lux Cellulose-3 column (250 x 4.6 mm, 3 µm) is a suitable choice.[10]
-
Mobile Phase: A gradient elution using a mixture of solvents is typically employed. For example:
-
Mobile Phase A: 5 mM ammonium (B1175870) bicarbonate in water, pH 9.0-9.2
-
Mobile Phase B: Methanol and Acetonitrile
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is usually maintained at a constant temperature, for example, 40°C.
-
Injection Volume: A small volume, typically 10 µL, of the reconstituted sample is injected.
2.1.3. Mass Spectrometric Detection [8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.
-
Ionization Mode: Positive ion mode is typically used for the detection of bupropion and its metabolites.
-
Detection Method: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
Metabolic Pathways
The stereoselective metabolism of bupropion is the primary driver of the observed pharmacokinetic differences between its enantiomers. The main metabolic pathways involve oxidation and reduction reactions catalyzed by various enzymes, most notably Cytochrome P450 2B6 (CYP2B6) and carbonyl reductases.[6][7][11]
Hydroxylation by CYP2B6
The hydroxylation of the tert-butyl group of bupropion to form hydroxybupropion is a major metabolic pathway and is almost exclusively mediated by CYP2B6.[11][12] This reaction is stereoselective, with a preference for the (S)-enantiomer. In vitro studies using recombinant CYP2B6 have shown that the rate of (S,S)-hydroxybupropion formation is approximately 3-fold greater than that of (R,R)-hydroxybupropion.[2]
Reduction by Carbonyl Reductases
The reduction of the keto group of bupropion to form the amino alcohol metabolites, threohydrobupropion and erythrohydrobupropion, is another significant metabolic route. This reduction is catalyzed by cytosolic carbonyl reductases, including 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1).[7][13] This pathway also exhibits stereoselectivity. The formation of threohydrobupropion appears to be the major reduction pathway.[7]
Further Metabolism
Bupropion and its primary metabolites can undergo further metabolism, including the formation of a minor metabolite, 4'-hydroxybupropion, which is catalyzed by CYP2C19.[14] The primary metabolites can also be conjugated with glucuronic acid, a phase II metabolic reaction, prior to excretion.[15]
Below are Graphviz diagrams illustrating the key metabolic pathways of (R)- and (S)-bupropion.
Caption: Metabolic pathways of (R)- and (S)-bupropion.
Caption: Experimental workflow for pharmacokinetic analysis.
Conclusion
The pharmacokinetic profile of bupropion is characterized by significant stereoselectivity in its metabolism, leading to marked differences in the plasma concentrations and exposure of its enantiomers and active metabolites. This compound and its hydroxylated metabolite, (2R,3R)-hydroxybupropion, are the predominant forms found in systemic circulation. The stereoselective metabolism is primarily governed by CYP2B6 and carbonyl reductases. A thorough understanding of these stereoselective pharmacokinetic properties is essential for optimizing the therapeutic use of bupropion and for the development of future enantiomerically pure formulations. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the complex pharmacology of this widely used medication.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Plasma Pharmacokinetics and Urinary Excretion of Bupropion and Metabolites in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4'-OH-bupropion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Stereoselective Metabolism of Bupropion to Active Metabolites in Cellular Fractions of Human Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Plasma Pharmacokinetics and Urinary Excretion of Bupropion and Metabolites in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CYP2B6 mediates the in vitro hydroxylation of bupropion: potential drug interactions with other antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinPGx [clinpgx.org]
- 14. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stereoselective Glucuronidation of Bupropion Metabolites In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Pathways of Bupropion Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, is administered as a racemic mixture of (S)- and (R)-enantiomers. The disposition and pharmacological activity of bupropion are markedly stereoselective, with extensive metabolism leading to the formation of several active metabolites. Understanding the distinct metabolic pathways of each enantiomer is critical for a comprehensive grasp of its therapeutic effects and potential drug-drug interactions. This technical guide provides a detailed overview of the stereoselective metabolism of bupropion, presenting quantitative data, in-depth experimental protocols, and visual representations of the metabolic pathways and experimental workflows.
Introduction
Bupropion's clinical efficacy and side-effect profile are attributed not only to the parent drug but also to its primary active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion.[1] The metabolism of bupropion is complex and stereoselective, primarily occurring in the liver through oxidation and reduction reactions.[2] The key enzymatic players in these biotransformations are Cytochrome P450 2B6 (CYP2B6), Cytochrome P450 2C19 (CYP2C19), and various carbonyl reductases.[2][3] This guide will delineate the metabolic fate of the individual (S)- and (R)-bupropion enantiomers, providing a granular view of the enzymes involved, the metabolites formed, and the quantitative differences that underscore the stereoselectivity of these pathways.
Stereoselective Metabolism of Bupropion Enantiomers
The metabolism of bupropion is characterized by two major pathways: hydroxylation of the tert-butyl group and reduction of the keto moiety.[4] These pathways exhibit significant stereoselectivity, leading to different metabolic profiles for the (S)- and (R)-enantiomers.
Oxidative Metabolism: Hydroxylation
The hydroxylation of bupropion is primarily mediated by CYP2B6, with a smaller contribution from CYP2C19.[3] This reaction is a critical step in the formation of the major active metabolite, hydroxybupropion.
-
(S)-Bupropion: (S)-Bupropion is preferentially hydroxylated by CYP2B6 to form (2S,3S)-hydroxybupropion.[4] In vitro studies using recombinant CYP2B6 have shown that the rate of (S,S)-hydroxybupropion formation is more than three times that of (R,R)-hydroxybupropion.[4][5]
-
This compound: this compound is hydroxylated by CYP2B6 to form (2R,3R)-hydroxybupropion.[4]
CYP2C19 is also involved in the hydroxylation of bupropion, primarily through alternative pathways leading to metabolites such as 4'-hydroxybupropion.[3][6]
Reductive Metabolism
The reduction of the carbonyl group of bupropion to form the diastereomeric amino alcohols, threohydrobupropion and erythrohydrobupropion, is catalyzed by carbonyl reductases in the liver and intestine.[2]
-
(S)-Bupropion: The clearance of (S)-bupropion is largely driven by its metabolism to threohydrobupropion.[7]
-
This compound: The formation of threohydrobupropion and erythrohydrobupropion also occurs from this compound.
Quantitative Data on Bupropion Metabolism
The stereoselective nature of bupropion metabolism is evident in the quantitative differences in metabolite formation and pharmacokinetic parameters between the two enantiomers.
| Metabolite | Parent Enantiomer | Enzyme(s) | Contribution to Clearance | Reference |
| (S,S)-Hydroxybupropion | (S)-Bupropion | CYP2B6 | - | [4][5] |
| (R,R)-Hydroxybupropion | This compound | CYP2B6 | - | [4][5] |
| Threohydrobupropion | (S)-Bupropion | Carbonyl Reductases | 82% of (S)-Bupropion clearance | [7] |
| Threohydrobupropion | This compound | Carbonyl Reductases | 50% of this compound clearance | [7] |
| Erythrohydrobupropion | (S)-Bupropion | Carbonyl Reductases | 4% of (S)-Bupropion clearance | [7] |
| Erythrohydrobupropion | This compound | Carbonyl Reductases | 8% of this compound clearance | [7] |
| 4'-OH-Bupropion | (S)-Bupropion | CYP2C19 | 2% of (S)-Bupropion clearance | [7] |
| 4'-OH-Bupropion | This compound | CYP2C19 | 8% of this compound clearance | [7] |
| Kinetic Parameter | (S)-Bupropion | This compound | Enzyme | Reference |
| Vmax (hydroxylation) | 2-fold greater than this compound | - | Human Liver Microsomes | [5] |
| Intrinsic Clearance (hydroxylation) | 2-fold greater than this compound | - | Human Liver Microsomes | [5] |
| Intrinsic Clearance (SS-THBUP formation) | 42-fold higher than RR-THBUP | - | Human Liver Microsomes | [8] |
| Intrinsic Clearance (SS-OHBUP formation) | 2.7 to 3.9-fold higher than R-derived counterparts | - | - | [8] |
Experimental Protocols
In Vitro Metabolism of Bupropion Enantiomers
This protocol outlines a general procedure for assessing the stereoselective metabolism of bupropion using human liver microsomes (HLMs).
Objective: To determine the formation of hydroxybupropion, threohydrobupropion, and erythrohydrobupropion from individual bupropion enantiomers.
Materials:
-
(S)-Bupropion and this compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal Standard (e.g., bupropion-d9, hydroxybupropion-d6)
-
HPLC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare incubation mixtures in phosphate buffer (pH 7.4) containing HLMs (e.g., 0.5 mg/mL protein).
-
Pre-incubation: Pre-incubate the HLM mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a solution of either (S)- or this compound to the pre-incubated HLM mixture. Simultaneously, add the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated stereoselective LC-MS/MS method to quantify the parent enantiomer and its metabolites.
HPLC-MS/MS Method for Chiral Separation and Quantification
This protocol provides a general framework for the analysis of bupropion and its metabolites. Specific parameters will require optimization based on the instrument used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A chiral stationary phase column suitable for separating the enantiomers and diastereomers of bupropion and its metabolites (e.g., a polysaccharide-based chiral column).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).[9][10]
-
Flow Rate: Optimized for the chosen column (e.g., 0.5 mL/min).[10]
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Bupropion: e.g., m/z 240.1 → 184.1
-
Hydroxybupropion: e.g., m/z 256.1 → 238.1
-
Threohydrobupropion/Erythrohydrobupropion: e.g., m/z 242.1 → 184.1
-
Internal Standards (e.g., bupropion-d9): Monitor appropriate transitions.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Analysis:
-
Construct calibration curves for each analyte using standards of known concentrations.
-
Quantify the concentrations of bupropion enantiomers and their metabolites in the samples by comparing their peak areas to the calibration curves.
Visualizations
Metabolic Pathways of Bupropion Enantiomers
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. The in vitro metabolism of bupropion revisited: concentration dependent involvement of cytochrome P450 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective Metabolism of Bupropion to Active Metabolites in Cellular Fractions of Human Liver and Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. archives.ijper.org [archives.ijper.org]
A Technical Guide to the Solubility of (R)-Bupropion in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupropion (B1668061) is an atypical antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI)[2][3]. It exists as two enantiomers, (S)-bupropion and (R)-bupropion[1]. Understanding the solubility of a specific enantiomer, such as this compound, is crucial in various stages of drug development, including formulation, analytical method development, and in vitro screening assays. Solubility is a critical physicochemical property that influences a drug's bioavailability and therapeutic efficacy. This guide provides a comprehensive overview of the solubility of bupropion in common laboratory solvents, details standard experimental protocols for solubility determination, and illustrates relevant biological pathways.
Quantitative Solubility Data for Bupropion Hydrochloride
The following table summarizes the available quantitative solubility data for bupropion hydrochloride in a range of common laboratory solvents. For ease of comparison, all values have been converted to mg/mL where possible. It is important to note that solubility can be affected by factors such as temperature and the specific batch of the compound, leading to some variability in reported values.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Source(s) |
| Water | >25 | ~100 | [4] |
| Water | ~110.8 | - | |
| Water | 3.849 (estimated) | - | [5] |
| 0.1 N HCl | 333 | - | [4] |
| PBS (pH 7.2) | 5 | - | [6] |
| Dimethyl Sulfoxide (DMSO) | 10 | ~100 | [6] |
| Ethanol | 193 | - | [4] |
| Ethanol | 10 | - | [6] |
| Ethanol | ~113.1 | - | |
| Methanol | ~347.0 | - | |
| N,N-Dimethylformamide (DMF) | 5 | - | [6] |
| Acetone | ≤ 1.0 | - | |
| Ethyl acetate | ≤ 1.0 | - | |
| Hexane | ≤ 1.0 | - | |
| Cyclohexane | ≤ 1.0 | - |
Note: The molecular weight of bupropion hydrochloride is 276.2 g/mol .[6] Molar solubility was calculated based on this value where applicable.
Based on the available data, bupropion hydrochloride exhibits high solubility in polar protic solvents such as methanol, ethanol, and water, and has appreciable solubility in polar aprotic solvents like DMSO. Its solubility is considerably lower in non-polar organic solvents.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental procedure in pharmaceutical sciences. The two primary methods employed are for determining thermodynamic and kinetic solubility.
3.1. Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method, developed by Higuchi and Connors, is considered the gold standard for determining thermodynamic equilibrium solubility[7]. It measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.
Protocol Outline:
-
Preparation: An excess amount of the solid compound (e.g., this compound) is added to a known volume of the test solvent in a sealed vial or flask. The excess solid ensures that the solution becomes saturated and is in equilibrium with the solid phase[7].
-
Equilibration: The mixture is agitated, typically by shaking or stirring, in a temperature-controlled environment for a prolonged period (often 24-72 hours) to ensure that equilibrium is reached[8].
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is commonly achieved through centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Calculation: The solubility is then reported in units such as mg/mL or moles/L.
3.2. Kinetic Solubility Measurement
Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery. These methods measure the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, precipitates when added to an aqueous buffer.
Protocol Outline:
-
Stock Solution: A concentrated stock solution of the compound is prepared in DMSO.
-
Titration: The DMSO stock solution is incrementally added to an aqueous buffer (e.g., PBS) in a multi-well plate.
-
Precipitation Detection: The point at which precipitation occurs is detected. This can be done using various techniques, including turbidimetry (nephelometry), which measures light scattering from the formed precipitate, or by UV absorption after filtering the precipitated material.
-
Calculation: The concentration of the compound in the aqueous buffer just before or at the point of precipitation is defined as the kinetic solubility.
It is important to recognize that kinetic solubility values can sometimes be higher than thermodynamic solubility due to the formation of supersaturated solutions or metastable solid forms.
Factors Influencing this compound Solubility
Several factors can significantly impact the solubility of bupropion:
-
pH: Bupropion is a weak base. Its solubility is pH-dependent, with the protonated form (bupropion HCl) being more water-soluble. In aqueous solutions with a pH below 5, bupropion is most stable. At a pH above 5, it is more susceptible to degradation, which can affect solubility measurements[9].
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature, although this relationship is not always linear.
-
Salt Form vs. Free Base: The salt form, bupropion hydrochloride, is a white, crystalline powder that is highly soluble in water[10]. The free base form is reported to be an oil and is unstable and hygroscopic[9][11].
-
Polymorphism: The existence of different crystalline forms (polymorphs) can lead to variations in solubility.
Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition
Bupropion exerts its therapeutic effects by weakly inhibiting the neuronal reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE)[12][13]. This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission[3][13]. Unlike many other antidepressants, bupropion has no significant effect on the serotonin (B10506) system[12][13].
References
- 1. Bupropion - Wikipedia [en.wikipedia.org]
- 2. psychscenehub.com [psychscenehub.com]
- 3. researchgate.net [researchgate.net]
- 4. Bupropion hydrochloride, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. bupropion hydrochloride, 31677-93-7 [thegoodscentscompany.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. researchgate.net [researchgate.net]
- 10. Bupropion | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. What is the mechanism of Bupropion Hydrochloride? [synapse.patsnap.com]
chemical stability and degradation of (R)-bupropion
An In-depth Technical Guide on the Chemical Stability and Degradation of (R)-Bupropion
Executive Summary
Bupropion (B1668061), an aminoketone antidepressant, is widely used for the treatment of major depressive disorder and for smoking cessation. As with any pharmaceutical compound, understanding its chemical stability and degradation profile is critical for formulation development, manufacturing, storage, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the chemical stability of bupropion, focusing on its degradation pathways under various stress conditions. The information presented is primarily based on studies of racemic bupropion, as enantiomer-specific stability data for this compound is not extensively available in the public domain. The degradation pathways for the (R)-enantiomer are expected to mirror those of the racemate under achiral conditions.
Bupropion is notably susceptible to degradation in aqueous solutions, with its stability being highly dependent on pH and temperature. It is most stable in acidic conditions (pH < 5) and undergoes significant degradation, primarily through hydrolysis, in neutral and alkaline environments.[1][2][3][4] This degradation follows first-order kinetics.[1][2][5][6] This guide details the major degradation products identified under hydrolytic, photolytic, and oxidative stress, provides quantitative kinetic data, and outlines detailed experimental protocols for conducting stability and forced degradation studies as per ICH guidelines.
Introduction
Bupropion, chemically known as (±)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one, is a second-generation antidepressant. It is administered as a racemic mixture of its (R)- and (S)-enantiomers. Its primary mechanism of action involves the inhibition of the neuronal reuptake of dopamine (B1211576) and norepinephrine.[3] The inherent chemical structure of bupropion, particularly the aminoketone functional group, makes it susceptible to chemical degradation.
The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. This guide serves as a technical resource for researchers, scientists, and drug development professionals, consolidating the available scientific literature on the stability and degradation of bupropion.
Chemical Stability Profile of Bupropion
Forced degradation studies have revealed that bupropion's stability is significantly influenced by pH, temperature, and light.
Influence of pH
The pH of the environment is the most critical factor affecting bupropion's stability.
-
Acidic Conditions (pH < 5): Bupropion is most stable in aqueous solutions below pH 5.[1][2] In this pH range, the secondary amine group is protonated, which is thought to inhibit degradation pathways.[2] Some studies report it is stable under acidic stress conditions.[7]
-
Neutral and Alkaline Conditions (pH > 5): The drug's instability increases significantly as the pH rises above 5.[1][2] Degradation is primarily catalyzed by hydroxide (B78521) ions acting on the un-ionized form of the molecule.[1][2] Alkaline hydrolysis is the most prominent degradation pathway, leading to the formation of multiple degradation products.[7][8]
Influence of Temperature
Bupropion's degradation is temperature-dependent, with higher temperatures accelerating the rate of decomposition.[9] A study on its stability in human plasma (pH 7.4) found that the half-life decreased from 54.2 hours at 22°C to just 11.4 hours at 37°C.[9] In postmortem samples, degradation is most dramatic at room temperature compared to refrigerated or frozen conditions.[3][10]
Photostability
Direct photodegradation of bupropion is slow, as its UV absorbance spectrum cuts off before 300 nm, meaning it does not directly absorb natural sunlight. However, degradation can be induced by simulated sunlight, and the rate can be significantly increased in the presence of photosensitizers like humic acid (indirect photodegradation).
Summary of Forced Degradation Studies
The susceptibility of bupropion to various stress conditions is summarized in the table below. It is worth noting that results can vary based on the specific experimental conditions (e.g., concentration of reagents, duration of exposure, temperature).
| Stress Condition | Reagent/Method | Observation | Reference(s) |
| Acidic Hydrolysis | 5 M HCl | Stable | [11] |
| 2 N HCl, 60°C for 30 min | Significant degradation | [12] | |
| Alkaline Hydrolysis | 1 M NaOH | Significant degradation | [11] |
| 0.1 M NaOH, 85°C for 8h | Formation of seven degradation products | [7][8] | |
| Oxidative | 3% Methanolic H₂O₂ | Degradation observed | [11] |
| 20% H₂O₂, 30°C for 60 min | Significant degradation | [12] | |
| Thermal | Dry Heat, 105°C for 6h | Significant degradation | [12] |
| Photolytic | Simulated Sunlight | Degradation observed, especially with photosensitizers |
Degradation Pathways and Products
Several degradation products of bupropion have been identified and characterized using advanced analytical techniques like LC-MS. The primary pathways are alkaline hydrolysis and photodegradation.
Alkaline Hydrolysis Pathway
Under alkaline conditions, bupropion undergoes hydrolysis, likely involving the carbon-nitrogen bond of the amine group.[3][10] This leads to a complex mixture of degradants.
References
- 1. The aqueous stability of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Excipient Reactivity and Drug Stability in Formulations - AAPS Newsmagazine [aapsnewsmagazine.org]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. omicsonline.org [omicsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Stability of bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Kinetic study and peak purity determination of bupropion hydrochloride using RRLC/DAD and HPLC/MWD methods: stability study and application in pharmaceutical preparation and in synthetic mixtures with nicotine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Developed and Validated for the Estimation of Bupropion and Dextromethorphan in a Fixed Dose Combination of the Tablet - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neurochemical Differences Between Bupropion Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, is administered as a racemic mixture of (S)- and (R)-enantiomers. While the parent enantiomers exhibit some differences in their neurochemical profiles, the most significant stereoselectivity is observed in the activity of their principal metabolites. This technical guide provides a comprehensive overview of the neurochemical distinctions between the enantiomers of bupropion and its major active metabolite, hydroxybupropion (B195616). It focuses on their differential interactions with dopamine (B1211576) and norepinephrine (B1679862) transporters, and nicotinic acetylcholine (B1216132) receptors. This document synthesizes quantitative data from in vitro and in vivo studies, details relevant experimental methodologies, and presents key signaling pathways and experimental workflows through structured diagrams to support drug discovery and development efforts.
Introduction
Bupropion is a unique antidepressant classified as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Its clinical efficacy is also attributed to its antagonistic action at nicotinic acetylcholine receptors (nAChRs).[3] Marketed as a 1:1 racemic mixture of (S)-bupropion and (R)-bupropion, the drug undergoes extensive and stereoselective metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2B6, to form several active metabolites, including hydroxybupropion, threohydrobupropion, and erythrohydrobupropion.[4][5] These metabolites, particularly the enantiomers of hydroxybupropion, are present in plasma at significantly higher concentrations than the parent drug and are crucial contributors to its overall pharmacological effect.[1] Understanding the enantiomer-specific neurochemical properties of both bupropion and its metabolites is critical for a complete comprehension of its mechanism of action and for the development of potentially improved, single-enantiomer therapeutics.
Monoamine Transporter Inhibition
The primary mechanism of action of bupropion involves the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased synaptic concentrations of these neurotransmitters.[6] While bupropion itself is a relatively weak inhibitor of these transporters, its metabolites, particularly (S,S)-hydroxybupropion, exhibit greater potency.
Quantitative Analysis of DAT and NET Inhibition
The inhibitory potency of bupropion enantiomers and their hydroxy-metabolites at DAT and NET is typically quantified by determining their half-maximal inhibitory concentrations (IC50) in neurotransmitter uptake assays and their binding affinities (Ki) in radioligand binding assays.
| Compound | Target | Parameter | Value (µM) | Species/Assay Condition |
| (S)-Bupropion | NET | IC50 | 4.0 | Mouse brain synaptosomes |
| DAT | IC50 | 2.3 | Mouse brain synaptosomes | |
| This compound | NET | IC50 | 10.5 | Mouse brain synaptosomes |
| DAT | IC50 | 4.2 | Mouse brain synaptosomes | |
| (±)-Bupropion (Racemic) | NET | Ki | 1.4 | Human transporter |
| DAT | Ki | 2.8 | Human transporter | |
| NET | IC50 | 1.9 | Mouse striatal synaptosomes | |
| DAT | IC50 | 1.7 | Mouse striatal synaptosomes | |
| (S,S)-Hydroxybupropion | NET | IC50 | 0.52 | Mouse striatal synaptosomes |
| DAT | IC50 | Not specified, but potent | Mouse striatal synaptosomes | |
| (R,R)-Hydroxybupropion | NET | IC50 | > 10 | Mouse striatal synaptosomes |
| DAT | IC50 | > 10 | Mouse striatal synaptosomes |
Table 1: Comparative in vitro potencies of bupropion enantiomers and metabolites at dopamine and norepinephrine transporters. Note: Data is compiled from multiple sources and assay conditions may vary.[7][8][9][10]
The data clearly indicate that the stereoselectivity of monoamine transporter inhibition is significantly more pronounced for the hydroxybupropion metabolites than for the parent bupropion enantiomers. (S,S)-Hydroxybupropion is a substantially more potent inhibitor of both NET and DAT than its (R,R)-counterpart, which is largely inactive at these transporters.[8] For the parent drug, (S)-bupropion shows slightly greater potency for both transporters compared to this compound.[10]
Nicotinic Acetylcholine Receptor Antagonism
Bupropion also functions as a non-competitive antagonist at various nAChR subtypes, an action thought to contribute to its efficacy as a smoking cessation aid.[3] This antagonism reduces the rewarding effects of nicotine.
Quantitative Analysis of nAChR Antagonism
The antagonistic effects of bupropion and its metabolites on nAChRs are determined by measuring their ability to inhibit agonist-induced ion currents in functional assays.
| Compound | nAChR Subtype | Parameter | Value (µM) |
| (±)-Bupropion (Racemic) | α3β2 | IC50 | ~1.0 |
| α4β2 | IC50 | ~12.0 | |
| α7 | IC50 | ~7.9-50.0 | |
| (S,S)-Hydroxybupropion | α4β2 | IC50 | 3.3 |
| (R,R)-Hydroxybupropion | α4β2 | IC50 | Inactive / Less Potent |
Table 2: Comparative antagonistic potencies of bupropion and its hydroxybupropion metabolites at various nAChR subtypes.[1][3][11]
Available data suggests that racemic bupropion is a more potent antagonist at the α3β2 subtype compared to the α4β2 and α7 subtypes.[1][3] Similar to its action at monoamine transporters, the (S,S)-enantiomer of hydroxybupropion is a more potent antagonist of the α4β2 nAChR than the (R,R)-enantiomer.[11]
In Vivo Neurochemical Effects
In vivo microdialysis studies in animal models have confirmed that systemic administration of racemic bupropion leads to a dose-dependent increase in extracellular levels of dopamine and norepinephrine in brain regions associated with reward and mood, such as the nucleus accumbens and prefrontal cortex.[6][12] These findings are consistent with its mechanism as a DAT and NET inhibitor. While direct comparative in vivo microdialysis studies of the individual bupropion enantiomers are limited, the more potent in vitro activity of (S)-bupropion and, more importantly, (S,S)-hydroxybupropion, suggests that the (S)-enantiomer of bupropion may have a greater impact on elevating synaptic dopamine and norepinephrine levels in vivo.
Experimental Protocols
Radioligand Binding Assay for DAT and NET
This assay measures the binding affinity (Ki) of a test compound by its ability to displace a specific radioligand from the transporter.
Materials:
-
Cell membranes prepared from cells expressing human DAT or NET (e.g., HEK293 cells)
-
Radioligand: [³H]WIN 35,428 for DAT or [³H]nisoxetine for NET
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Non-specific binding determinator: 10 µM GBR12909 for DAT or 10 µM desipramine (B1205290) for NET
-
Test compounds: (S)-bupropion, this compound
-
Glass fiber filters (GF/B or GF/C)
-
Scintillation fluid and counter
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound in assay buffer. Total volume is typically 200-250 µL.
-
Equilibration: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of specific binding (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
Synaptosomal Dopamine/Norepinephrine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the reuptake of radiolabeled neurotransmitter into synaptosomes.
Materials:
-
Freshly prepared synaptosomes from rat striatum (for DA uptake) or hippocampus/cortex (for NE uptake)
-
Radiolabeled neurotransmitter: [³H]Dopamine or [³H]Norepinephrine
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Non-specific uptake inhibitor: 10 µM nomifensine (B1679830) (for DA) or 10 µM desipramine (for NE)
-
Test compounds: (S)-bupropion, this compound
-
Glass fiber filters and cell harvester
-
Scintillation fluid and counter
Procedure:
-
Pre-incubation: Aliquots of the synaptosomal preparation are pre-incubated with varying concentrations of the test compound or vehicle in assay buffer for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.
-
Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold assay buffer.
-
Counting: Quantify the radioactivity retained on the filters, which represents the amount of neurotransmitter taken up by the synaptosomes.
-
Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Signaling Pathways
The differential effects of bupropion enantiomers and their metabolites on dopaminergic and noradrenergic signaling can be visualized as follows:
Conclusion
The neurochemical profile of bupropion is characterized by a significant stereoselectivity that is most pronounced in its major active metabolite, hydroxybupropion. The (S,S)-enantiomer of hydroxybupropion is a markedly more potent inhibitor of both dopamine and norepinephrine transporters compared to the (R,R)-enantiomer. The parent (S)-bupropion also demonstrates slightly greater potency at these transporters than this compound. A similar, though less well-characterized, stereoselectivity exists for the antagonism of nicotinic acetylcholine receptors, with the (S,S)-hydroxybupropion metabolite showing greater potency at the α4β2 subtype. These enantiomer-specific differences in neurochemical actions are fundamental to the overall therapeutic effect and side-effect profile of bupropion. A thorough understanding of this stereoselective pharmacology is essential for the rational design and development of novel therapeutics targeting the dopaminergic and noradrenergic systems. Further research focusing on the in vivo effects of the individual enantiomers of both bupropion and its metabolites will provide a more complete picture of their respective contributions to the clinical efficacy of this widely used medication.
References
- 1. Bupropion - Wikipedia [en.wikipedia.org]
- 2. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bupropion is a nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chirality and neuropsychiatric drugs: an update on stereoselective disposition and clinical pharmacokinetics of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ricardinis.pt [ricardinis.pt]
- 6. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective Effects of Hydroxy Metabolites of Bupropion on Behavior and on Function of Monoamine Transporters and Nicotinic Receptors | Semantic Scholar [semanticscholar.org]
- 12. Acute effects of bupropion on extracellular dopamine concentrations in rat striatum and nucleus accumbens studied by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
preclinical pharmacology of (R)-bupropion
An in-depth technical guide on the for researchers, scientists, and drug development professionals.
Introduction
Bupropion (B1668061) is an atypical antidepressant and smoking cessation aid, clinically administered as a racemic mixture of (R)- and (S)-enantiomers.[1][2] While the racemate is the approved form, understanding the distinct pharmacological profiles of each enantiomer is crucial for comprehending the drug's overall mechanism and for the potential development of enantiopure therapeutics. This guide focuses on the , the more prevalent enantiomer found in plasma following administration of the racemic mixture.[3] It delves into its mechanism of action, metabolic pathways, and pharmacodynamic and pharmacokinetic profiles established through various in vitro and in vivo models.
Mechanism of Action
The primary mechanism of action for bupropion and its enantiomers is the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake.[4][5] Unlike many other antidepressants, it has negligible effects on the serotonin (B10506) system.[5][6]
(R)-Bupropion as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)
This compound is a dual, though relatively weak, inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[5][7] By binding to these presynaptic transporter proteins, it blocks the reuptake of norepinephrine (NE) and dopamine (DA) from the synaptic cleft, thereby increasing their availability and prolonging their signaling to postsynaptic neurons.[4][7] Preclinical studies in rats and mice have shown that bupropion's antidepressant-like effects are diminished by dopamine- or norepinephrine-blocking drugs, supporting this dual mechanism.[6] While bupropion has a higher affinity for DAT than NET in vitro, its major active metabolite, hydroxybupropion (B195616), has a higher affinity for NET, potentially making the overall clinical effect more noradrenergic.[2][8]
In addition to its reuptake inhibition, bupropion has been shown to increase the activity of the vesicular monoamine transporter 2 (VMAT2), which is responsible for pumping cytosolic monoamines into presynaptic vesicles.[9][10] It also acts as a non-competitive antagonist at several nicotinic acetylcholine (B1216132) receptors (nAChRs), a mechanism thought to contribute to its efficacy in smoking cessation.[10][11]
Caption: this compound blocks DAT and NET, increasing synaptic dopamine and norepinephrine.
Preclinical Metabolism
Bupropion is extensively metabolized, primarily in the liver, with less than 1% of the parent drug excreted unchanged.[12][13] Its pharmacological activity is significantly influenced by its major active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion.[2][14]
Metabolism of bupropion is stereoselective. The (R)-enantiomer is hydroxylated by the cytochrome P450 2B6 (CYP2B6) enzyme to form (R,R)-hydroxybupropion.[1][15] The reduction of bupropion's carbonyl group, which forms threohydrobupropion and erythrohydrobupropion, is carried out by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and other carbonyl reductases in the liver and intestine.[16][17] In vivo, plasma concentrations of the active metabolites, particularly hydroxybupropion and threohydrobupropion, are often substantially higher than those of the parent bupropion.[16][18]
Caption: Metabolic pathways of this compound to its major active metabolites.
Pharmacodynamics: In Vitro Data
The pharmacodynamic profile of this compound and its metabolites has been characterized through in vitro assays assessing their affinity for and potency at monoamine transporters. While data specifically isolating the (R)-enantiomer is limited, studies comparing the enantiomers of the parent drug found no significant differences in their IC50 values as inhibitors of biogenic amine uptake in mouse brain tissue.[19] The metabolites, however, show distinct profiles.
Table 1: In Vitro Potency of Bupropion and Metabolites at Human Monoamine Transporters
| Compound | DAT Inhibition (IC50, nM) | NET Inhibition (IC50, nM) | SERT Inhibition (IC50, nM) |
|---|---|---|---|
| Racemic Bupropion | 526 | 1,960 | >10,000 |
| (S,S)-Hydroxybupropion | 447 | 373 | >10,000 |
| Threohydrobupropion | 2,060 | 3,110 | >10,000 |
| Erythrohydrobupropion | 8,110 | 45,900 | >10,000 |
Source: Data synthesized from multiple preclinical studies on human transporters. Note that potencies can vary based on experimental conditions.[6][19]
Pharmacokinetics: In Vivo Animal Models
The pharmacokinetic properties of bupropion and its metabolites have been investigated in various animal models, including rats, mice, and dogs. These studies reveal significant species differences in metabolism.[20][21] For instance, mice metabolize bupropion predominantly to hydroxybupropion, achieving high plasma levels of this metabolite, whereas rats primarily eliminate the drug through side-chain oxidation.[17][21] The brain-to-plasma ratio of bupropion is high, indicating significant penetration of the blood-brain barrier.[13]
Table 2: Pharmacokinetic Parameters of Racemic Bupropion in Animal Models
| Species | Dose & Route | Tmax | Cmax (ng/mL) | Half-life (t1/2) | Brain/Plasma Ratio |
|---|---|---|---|---|---|
| Rat | 40 mg/kg, IP | ~0.5 h | ~1,500 | ~1.5 h | ~25:1 |
| Mouse | 40 mg/kg, IP | ~0.25 h | ~2,000 | ~1.0 h | Not specified |
| Dog | 100 mg, PO | 26-32 min | 12.9 - 63.5 | 1.73 h | Not specified |
Source: Data synthesized from various preclinical pharmacokinetic studies. Parameters are approximate and can vary.[13][20][22]
Key Experimental Protocols
In Vitro: Neurotransmitter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of radiolabeled neurotransmitters into synaptosomes (isolated nerve terminals).
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound for dopamine and norepinephrine transporters.
-
Methodology:
-
Synaptosome Preparation: Brain tissue (e.g., striatum for DAT, hypothalamus for NET) is harvested from rodents (e.g., mice). The tissue is homogenized in a sucrose (B13894) buffer and centrifuged to isolate the synaptosomal fraction.[19]
-
Incubation: Synaptosomes are pre-incubated with various concentrations of this compound or vehicle control.
-
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) is added to the mixture to initiate the uptake process.
-
Uptake Termination: After a short incubation period (e.g., 5 minutes) at 37°C, the uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the free radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to the vehicle control. An IC50 value is determined by fitting the concentration-response data to a sigmoid curve.
-
Caption: Workflow for a synaptosomal neurotransmitter uptake inhibition assay.
In Vivo: Tetrabenazine-Induced Sedation Model
This is a classic animal model used to screen for antidepressant activity. Tetrabenazine (B1681281) depletes central monoamine stores, inducing a state of sedation and ptosis (eyelid drooping) that can be reversed by drugs that enhance monoaminergic neurotransmission.
-
Objective: To assess the antidepressant-like activity of this compound.
-
Methodology:
-
Animal Model: Mice are commonly used for this assay.[19][23]
-
Drug Administration: Animals are pre-treated with various doses of this compound or a vehicle control, typically via intraperitoneal (IP) injection.
-
Tetrabenazine Challenge: After a set pre-treatment time (e.g., 30-60 minutes), all animals receive an injection of tetrabenazine to induce sedation.
-
Behavioral Scoring: At the peak time of tetrabenazine's effect (e.g., 30-45 minutes post-injection), animals are observed and scored for the reversal of sedation symptoms. Common measures include:
-
Ptosis: The degree of eyelid closure is scored on a scale.
-
Motor Activity: Spontaneous or exploratory activity is measured, often in an open-field arena.
-
-
Data Analysis: The dose of this compound required to produce a 50% reversal of the tetrabenazine-induced effect (ED50) is calculated. Studies have found no significant difference in the potency of the racemate and its individual enantiomers in this model.[19]
-
Conclusion
The is defined by its role as a norepinephrine-dopamine reuptake inhibitor. It readily crosses the blood-brain barrier and undergoes stereoselective metabolism to pharmacologically active metabolites, such as (R,R)-hydroxybupropion, which are critical contributors to the overall effect of the parent drug. In vitro and in vivo models confirm its mechanism of action and demonstrate its antidepressant-like activity. This body of preclinical data provides a robust foundation for its clinical application and for further investigation into the nuanced roles of its enantiomers and metabolites in treating depression and aiding smoking cessation.
References
- 1. Chirality and neuropsychiatric drugs: an update on stereoselective disposition and clinical pharmacokinetics of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bupropion - Wikipedia [en.wikipedia.org]
- 3. In vitro to in vivo extrapolation of the complex drug-drug interaction of bupropion and its metabolites with CYP2D6; simultaneous reversible inhibition and CYP2D6 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Bupropion Hydrobromide? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. Stereoselective Glucuronidation of Bupropion Metabolites In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism and kinetics of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stereoselective Metabolism of Bupropion to Active Metabolites in Cellular Fractions of Human Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of non‐reported bupropion metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and evaluation of the antidepressant activity of the enantiomers of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of bupropion and metabolites in plasma and brain of rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacological significance of the species differences in bupropion metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Radioimmunoassay and pharmacokinetic profile of bupropion in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characterizing bupropion metabolism, pharmacokinetics and drug-drug interaction liability | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: Chiral Separation of Bupropion Isomers by High-Performance Liquid Chromatography (HPLC)
Introduction
Bupropion (B1668061) is an antidepressant and smoking cessation aid that contains a chiral center and is marketed as a racemic mixture. The enantiomers of bupropion and its metabolites can exhibit different pharmacological and toxicological profiles. Consequently, the stereoselective determination of bupropion enantiomers in pharmaceutical formulations and biological matrices is of significant analytical and clinical importance.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most prevalent and effective technique for this purpose. This document provides detailed protocols and comparative data for the chiral separation of bupropion isomers.
Data Presentation
The following tables summarize quantitative data from various validated HPLC methods for the chiral separation of bupropion enantiomers, offering a comparative overview of their performance.
Table 1: Chromatographic Conditions for Chiral Separation of Bupropion Enantiomers
| Parameter | Method 1 | Method 2 | Method 3 |
| Chiral Stationary Phase | LarihcShell CF6-RN (derivatized cyclofructan 6)[3] | Ovomucoid[4] | Lux Cellulose-3[5] |
| Column Dimensions | Not Specified | Not Specified | 250 x 4.6 mm, 3 µm[5] |
| Mobile Phase | Acetonitrile/Methanol/Acetic Acid/Triethylamine (e.g., 95/5/0.3/0.2 v/v/v/v) | Aqueous buffer with organic modifier (e.g., 20 mM potassium phosphate (B84403) buffer pH 7.0 and acetonitrile) | Not Specified |
| Elution Mode | Isocratic | Isocratic | Not Specified |
| Flow Rate | Not Specified | Not Specified | Not Specified |
| Column Temperature | Optimized for resolution | Studied as a parameter for optimization | Not Specified |
| Detection | UV | UV | LC-MS/MS[5][6] |
| Reported Application | Pharmaceutical formulations[3] | Bupropion active ingredient[4] | Human plasma[5] |
Table 2: Performance Data for Chiral Separation of Bupropion Enantiomers
| Parameter | Method 1 (LarihcShell CF6-RN)[3] | Method 2 (Ovomucoid)[4] | Method 3 (LC-MS/MS)[5][6] |
| Linear Range | 10-125 µg/mL for each enantiomer | 0.27-53.0 µg/g | Not Specified |
| Limit of Detection (LOD) | 0.1 µg/mL for both enantiomers | 0.13 µg/g | 0.3 ng/mL for bupropion enantiomers[5] |
| Limit of Quantification (LOQ) | 0.3 µg/mL for both enantiomers | 0.27 µg/g | 0.3 ng/mL for bupropion enantiomers[5] |
| Precision (%RSD) | Not Specified | 0.2% (system precision) | Intra-day: 3.4% to 15.4%, Inter-day: 6.1% to 19.9% |
| Accuracy | Not Specified | Not Specified | Intra-day: 80.6% to 97.8%, Inter-day: 88.5% to 99.9% |
Experimental Protocols
Below are detailed methodologies for key experiments cited.
Method 1: Chiral Separation using a Derivatized Cyclofructan-Based CSP [3]
This method achieves baseline enantioseparation of bupropion in the polar organic mode.
-
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
LarihcShell CF6-RN chiral column.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, methanol, acetic acid, and triethylamine. The exact composition should be optimized, but a starting point could be 95:5:0.3:0.2 (v/v/v/v).
-
Flow Rate: Optimize for best resolution and analysis time (typically 0.5 - 1.5 mL/min).
-
Column Temperature: Investigate the effect of temperature on retention and selectivity to achieve optimal separation.
-
Detection: UV detection at an appropriate wavelength for bupropion (e.g., 230 nm or 254 nm).
-
-
Sample Preparation (for pharmaceutical dosage forms):
-
Grind tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to a specific amount of bupropion.
-
Dissolve the powder in the mobile phase, sonicate to ensure complete dissolution, and dilute to a known volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the peaks for the two enantiomers based on their retention times.
-
Quantify each enantiomer using a calibration curve prepared from enantiomerically pure standards if available, or as a percentage of the total bupropion peak area.
-
Method 2: Chiral Separation using an Ovomucoid CSP [4]
This method has been optimized for the baseline resolution of bupropion enantiomers in under 10 minutes.
-
Instrumentation:
-
HPLC system with UV detector.
-
Ovomucoid stationary phase column.
-
-
Chromatographic Conditions:
-
Mobile Phase: The mobile phase composition is a critical parameter. Investigate different organic modifiers (e.g., acetonitrile, methanol), mobile phase pH, buffer type (e.g., phosphate, acetate), and ionic strength.
-
Flow Rate: Optimize for analysis time and resolution.
-
Column Temperature: Evaluate the effect of column temperature on the separation.
-
Detection: UV detection.
-
-
Sample Preparation:
-
Prepare standard solutions of racemic bupropion in the mobile phase.
-
For analysis of the active pharmaceutical ingredient, dissolve the substance in the mobile phase to a known concentration.
-
-
Method Validation:
-
Linearity: Prepare a series of solutions of known concentrations to establish the linear range. For example, a range of 0.27-53.0 µg/g was validated.[4]
-
Precision: Perform repeated injections of a single sample to determine the system precision.
-
Limits of Detection and Quantification: Determine the lowest concentration of each enantiomer that can be reliably detected and quantified.
-
Method 3: Stereoselective Analysis in Human Plasma by LC-MS/MS [5][6]
This method is suitable for the quantification of bupropion enantiomers and their metabolites in biological samples.
-
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS).
-
A chiral column such as Lux Cellulose-3 (250 x 4.6 mm, 3 µm) is used for separation.[5]
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: Utilize a chiral column and a suitable mobile phase to separate the enantiomers of bupropion and its metabolites.
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Define specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
Quantification:
-
Construct calibration curves for each enantiomer using spiked plasma samples.
-
Calculate the concentration of each enantiomer in the unknown samples based on the peak area ratio of the analyte to the internal standard.
-
Visualization
Caption: Experimental workflow for the chiral separation of bupropion isomers by HPLC.
References
- 1. Resolution of enantiomers of bupropion and its metabolites by liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 2. Resolution of enantiomers of bupropion and its metabolites by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomeric separation of bupropion by liquid chromatography on derivatized cyclofructan chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bupropion hydrochloride: the development of a chiral separation using an ovomucoid column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Plasma Pharmacokinetics and Urinary Excretion of Bupropion and Metabolites in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis Procedure Using (R)-Bupropion
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-bupropion, an enantiomer of the atypical antidepressant bupropion (B1668061), acts as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor (NDRI).[1][2][3] In vivo microdialysis is a widely used neurochemical technique to monitor the levels of endogenous substances in the extracellular fluid of living animals, providing critical insights into the pharmacodynamic and pharmacokinetic properties of centrally acting drugs.[4][5] These application notes provide a detailed protocol for conducting in vivo microdialysis studies in rodents to investigate the effects of this compound on neurotransmitter dynamics.
Key Applications
-
Pharmacodynamics: To determine the effect of this compound on extracellular levels of dopamine (DA) and norepinephrine (NE) in specific brain regions such as the prefrontal cortex, nucleus accumbens, and striatum.[1][6][7]
-
Pharmacokinetics: To measure the unbound concentration of this compound and its metabolites in the brain extracellular fluid over time, correlating it with systemic administration.
-
Neurotransmitter Interactions: To investigate how this compound-induced modulation of dopaminergic and noradrenergic systems may influence other neurotransmitter systems.
Data Presentation
Table 1: Effects of Bupropion on Extracellular Dopamine Levels in Rat Striatum
| Dose of Bupropion HCl (intraperitoneally) | Maximal Increase in Extracellular Dopamine (within 20 minutes) |
| 1 mg/kg | No significant effect |
| 10 mg/kg | +76% |
| 25 mg/kg | +164% |
| 100 mg/kg | +443% |
Data summarized from Nomikos et al. (1989).[6]
Table 2: Pharmacokinetic Parameters of Bupropion in Healthy Subjects (Single Oral Dose)
| Parameter | Value |
| Time to Peak Plasma Concentration (tmax) | Rapid |
| Plasma Protein Binding | 85% |
| Disposition Half-life (t1/2 α) | 1.2 - 1.4 hours |
| Disposition Half-life (t1/2 β) | 10.7 - 13.8 hours |
| Urinary Excretion (unchanged drug) | < 1% |
Data from Findlay et al. (1981) indicates extensive metabolism.[8]
Experimental Protocols
I. Animal Model and Surgical Preparation
This protocol is designed for adult male Sprague-Dawley rats (280-320 g). All procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[9]
Materials:
-
This compound
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
Stereotaxic frame
-
Surgical drill
-
Microdialysis guide cannula
-
Dental cement and anchor screws
-
Sutures
-
Post-operative analgesics
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.[9]
-
Stereotaxic Surgery: Secure the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.[9][10]
-
Craniotomy: Based on a rat brain atlas, drill a small burr hole in the skull over the target brain region (e.g., prefrontal cortex: AP +3.2 mm, ML ±0.6 mm, DV -2.5 mm from skull surface).[9]
-
Guide Cannula Implantation: Slowly lower the microdialysis guide cannula to the desired depth.[9][11]
-
Fixation: Secure the guide cannula to the skull with dental cement and anchor screws.[10][12]
-
Post-operative Care: Suture the scalp incision. Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.[9][11]
II. In Vivo Microdialysis Procedure
Materials:
-
Microdialysis probe (with a molecular weight cut-off suitable for neurotransmitters)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for injection
-
Analytical system (e.g., HPLC with electrochemical detection)
Procedure:
-
Habituation: On the day of the experiment, place the rat in a microdialysis experimental chamber and allow it to habituate for at least 1-2 hours.[9]
-
Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region.[9]
-
Perfusion: Connect the probe to a syringe pump and a fraction collector. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[9][10]
-
Equilibration: Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.[9]
-
Baseline Sample Collection: Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) to determine basal neurotransmitter concentrations.[9] Samples should be collected in vials containing an antioxidant (e.g., perchloric acid) to prevent catecholamine degradation.
-
Drug Administration: Administer this compound at the desired dose (e.g., 10, 25, or 100 mg/kg, intraperitoneally).[6]
-
Post-injection Sample Collection: Continue collecting dialysate samples for the desired duration (e.g., 2-3 hours) to monitor changes in neurotransmitter levels.[6]
-
Histological Verification: After the experiment, euthanize the animal and perfuse the brain. Subsequently, section the brain to verify the correct placement of the microdialysis probe.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine and norepinephrine concentrations using a validated analytical method, such as HPLC with electrochemical detection.[4]
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. What is the mechanism of Bupropion Hydrochloride? [synapse.patsnap.com]
- 4. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute effects of bupropion on extracellular dopamine concentrations in rat striatum and nucleus accumbens studied by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of bupropion, a novel antidepressant agent, following oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Preparing (R)-Bupropion for Intracranial Infusion in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of (R)-bupropion for intracranial infusion in rodent models. The following protocols are based on established methodologies for intracranial drug delivery and the known physicochemical properties of bupropion (B1668061).
I. Overview and Considerations
This compound is one of the enantiomers of bupropion, a dual norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor.[1][2][3] Intracranial infusion allows for the direct administration of this compound to specific brain regions, enabling targeted investigation of its neuropharmacological effects. Careful preparation of the infusion solution is critical to ensure the stability, solubility, and physiological compatibility of the drug, thereby yielding reliable and reproducible experimental outcomes.
Key considerations for the preparation of this compound for intracranial infusion include:
-
Solubility: Bupropion hydrochloride is highly soluble in water.[4][5]
-
Stability: Aqueous solutions of bupropion are most stable at a pH below 5.
-
Vehicle: Artificial cerebrospinal fluid (aCSF) is the recommended vehicle for intracranial infusions to maintain the physiological environment of the brain.[6]
-
Sterility: All solutions and equipment must be sterile to prevent infection.
-
Purity: Use high-purity this compound hydrochloride for all preparations.
II. Quantitative Data Summary
The following table summarizes key quantitative data relevant to the preparation and administration of bupropion for intracranial infusion in rodents.
| Parameter | Value | Source / Reference |
| Solubility of Bupropion HCl | ||
| In Water | >25 mg/mL | [4] |
| In 0.1 N HCl | 333 mg/mL | [4] |
| In Ethanol | 193 mg/mL | [4] |
| Stability | ||
| Optimal pH for Aqueous Solution | < 5 | |
| Reported Intracerebroventricular Infusion Concentrations in Rats (Racemic Bupropion) | 0.001, 0.01, 0.1, 1.0, or 10.0 µmol in 10 µL | [7] |
| Typical Intracranial Infusion Volume in Rats | 0.5 - 1.0 µL per site | [8] |
| Typical Intracranial Infusion Rate in Rodents | 0.1 - 0.5 µL/min |
III. Experimental Protocols
A. Preparation of Artificial Cerebrospinal Fluid (aCSF)
This protocol is for the preparation of 1 liter of aCSF.
Materials:
-
NaCl
-
KCl
-
CaCl₂·2H₂O
-
MgCl₂·6H₂O
-
Na₂HPO₄·7H₂O
-
NaH₂PO₄·H₂O
-
Pyrogen-free, sterile water
-
Sterile filtration system (0.22 µm filter)
-
Sterile storage bottles
Procedure:
-
Prepare Solution A (Salt Solution):
-
In 500 mL of pyrogen-free, sterile water, dissolve the following salts:
-
NaCl: 8.66 g
-
KCl: 0.224 g
-
CaCl₂·2H₂O: 0.206 g
-
MgCl₂·6H₂O: 0.163 g
-
-
Mix until all salts are completely dissolved.
-
-
Prepare Solution B (Buffer Solution):
-
In 500 mL of pyrogen-free, sterile water, dissolve the following salts:
-
Na₂HPO₄·7H₂O: 0.214 g
-
NaH₂PO₄·H₂O: 0.027 g
-
-
Mix until all salts are completely dissolved.
-
-
Combine and Sterilize:
-
In a sterile container, combine Solution A and Solution B in a 1:1 ratio.
-
Sterile-filter the final aCSF solution using a 0.22 µm filter into a sterile storage bottle.
-
-
Storage:
B. Preparation of this compound Infusion Solution
This protocol describes the preparation of a 1 mM stock solution of this compound in aCSF, which can be further diluted to the desired final concentration.
Materials:
-
This compound hydrochloride (high purity)
-
Sterile artificial cerebrospinal fluid (aCSF), pH adjusted to < 7.0
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filtration system (0.22 µm syringe filter)
Procedure:
-
pH Adjustment of aCSF:
-
Before adding the drug, measure the pH of the aCSF. If necessary, adjust the pH to be slightly acidic (pH 6.5-7.0) using sterile, dilute HCl to ensure the stability of the bupropion.
-
-
Weighing this compound HCl:
-
Accurately weigh the required amount of this compound hydrochloride. The molecular weight of bupropion hydrochloride is 276.2 g/mol .[4] For a 1 mM stock solution in 1 mL of aCSF, you will need 0.2762 mg.
-
-
Dissolution:
-
In a sterile microcentrifuge tube, add the weighed this compound HCl to the pH-adjusted, sterile aCSF.
-
Vortex the solution until the this compound HCl is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile microcentrifuge tube. This step removes any potential microbial contamination and undissolved particulates.
-
-
Dilution to Final Concentration:
-
Prepare serial dilutions from the stock solution using sterile, pH-adjusted aCSF to achieve the desired final concentration for intracranial infusion.
-
-
Storage and Use:
-
It is highly recommended to prepare the infusion solution fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light.
-
IV. Visualizations
A. Signaling Pathway of Bupropion
Caption: Bupropion's mechanism of action.
B. Experimental Workflow
Caption: Workflow for intracranial infusion.
References
- 1. researchgate.net [researchgate.net]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Bupropion - Wikipedia [en.wikipedia.org]
- 4. Bupropion hydrochloride, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. alzet.com [alzet.com]
- 7. researchgate.net [researchgate.net]
- 8. Intracranial Pharmacotherapy and Pain Assays in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Bupropion Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-bupropion is one of the enantiomers of the antidepressant and smoking cessation aid bupropion (B1668061). As with any pharmacologically active compound, assessing its cytotoxic potential is a critical step in preclinical drug development. These application notes provide a comprehensive set of protocols for evaluating the in vitro cytotoxicity of this compound using established cell culture assays. The described methods—MTT, LDH, and Caspase-3/7 assays—offer a multi-faceted approach to understanding the potential mechanisms of cell death induced by the compound, from metabolic activity and membrane integrity to the induction of apoptosis.
Exposure of SH-SY5Y human catecholaminergic cells to bupropion has been shown to reduce cell viability in a concentration-dependent manner.[1] Studies have indicated that bupropion can induce endoplasmic reticulum stress and caspase-dependent cytotoxicity.[1] Specifically, bupropion has been observed to cause the release of mitochondrial cytochrome c and the activation of caspases 9, 8, and 3.[1][2] The cytotoxic effects of bupropion are not limited to neuronal cells; hepatotoxicity has also been reported as a potential side effect.[2][3] The mechanisms underlying this toxicity may involve the generation of reactive oxygen species (ROS), depletion of intracellular glutathione, and mitochondrial collapse.[2][3]
The following protocols are designed to be adaptable to various cell lines, though a neuroblastoma cell line such as SH-SY5Y is recommended as a starting point given the known neurotoxic potential of bupropion.[1]
Data Presentation
Table 1: Dose-Response Cytotoxicity of this compound (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 10 | 95.3 ± 4.8 |
| 50 | 82.1 ± 6.3 |
| 100 | 65.7 ± 5.9 |
| 200 | 48.9 ± 7.1 |
| 500 | 25.4 ± 4.5 |
| Positive Control | 15.2 ± 3.1 |
| IC50 (µM) | ~180 |
This table presents example data. Actual results will vary depending on the cell line and experimental conditions.
Table 2: Membrane Integrity Assessment (LDH Assay)
| Treatment | % Cytotoxicity (LDH Release) (Mean ± SD) |
| Spontaneous LDH Release | 10.5 ± 2.1 |
| This compound (IC50 concentration) | 45.8 ± 5.5 |
| Vehicle Control | 12.1 ± 2.3 |
| Maximum LDH Release (Lysis Control) | 100 |
This table presents example data.
Table 3: Apoptosis Induction (Caspase-3/7 Assay)
| Treatment | Relative Luminescence Units (RLU) (Mean ± SD) | Fold Increase vs. Vehicle Control |
| Vehicle Control | 15,234 ± 1,876 | 1.0 |
| This compound (IC50 concentration) | 68,553 ± 7,234 | 4.5 |
| Positive Control (e.g., Staurosporine) | 95,876 ± 9,123 | 6.3 |
This table presents example data.
Experimental Protocols
General Cell Culture and Compound Preparation
-
Cell Line: SH-SY5Y (human neuroblastoma) is recommended. However, other relevant cell lines such as HepG2 (human hepatoma) or primary neurons can be used.
-
Culture Medium: Use the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics as recommended for the chosen cell line.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound hydrochloride in sterile DMSO or water. Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound, a vehicle control (medium with the same concentration of DMSO as the highest drug concentration), and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 to 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the release of LDH from damaged cells into the culture supernatant, indicating a loss of membrane integrity.[7][8]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer, often provided in commercial kits).[9]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[10] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay from Promega).[7] Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Stop Reaction: Add 50 µL of the stop solution (if required by the kit).
-
Absorbance Measurement: Read the absorbance at 490 nm.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
The Caspase-Glo® 3/7 assay is a luminescent method that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[11][12]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them as described in steps 1 and 2 of the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[11][12]
-
Reagent Addition: After the incubation period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[12]
-
Incubation: Mix the contents by gently shaking the plate for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Express the results as relative luminescence units (RLU) or as a fold change compared to the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Signaling pathway of bupropion-induced apoptosis.
References
- 1. Bupropion, an atypical antidepressant, induces endoplasmic reticulum stress and caspase-dependent cytotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
Application Note: Quantification of (R)-bupropion in Brain Tissue by Chiral LC-MS/MS
Abstract
This application note details a robust and sensitive method for the stereoselective quantification of (R)-bupropion in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Bupropion (B1668061) is a chiral antidepressant and smoking cessation aid, and its enantiomers exhibit different pharmacological and pharmacokinetic profiles.[1][2][3][4] Therefore, the ability to selectively quantify this compound in the brain, its site of action, is crucial for pharmacokinetic and pharmacodynamic studies. The described protocol involves brain tissue homogenization, protein precipitation for sample cleanup, and subsequent analysis by a chiral LC-MS/MS method. This method provides the necessary selectivity and sensitivity for preclinical research and drug development.
Introduction
Bupropion is clinically administered as a racemic mixture of (R)- and (S)-enantiomers.[3] These enantiomers and their metabolites can have distinct pharmacological activities and disposition profiles.[1][2][4][5] The therapeutic and adverse effects of bupropion are linked to its concentration in the central nervous system. Consequently, a reliable analytical method to measure the concentration of individual enantiomers in brain tissue is essential for a comprehensive understanding of its neuropharmacology.[6][7][8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it the ideal platform for this application.[9][10][11] This protocol is designed for researchers in pharmacology, drug metabolism, and neuroscience.
Experimental Protocol
Materials and Reagents
-
This compound hydrochloride (analytical standard)
-
(S)-bupropion hydrochloride (analytical standard)
-
Isotope-labeled internal standard (e.g., bupropion-d6)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade)
-
Trichloroacetic acid (TCA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rat or mouse brain tissue
Equipment
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Centrifuge (refrigerated)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Pipettes and tips
-
HPLC or UHPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Chiral HPLC column (e.g., Lux Cellulose-3 or α1-acid glycoprotein)
Sample Preparation: Brain Tissue Homogenization and Protein Precipitation
-
Accurately weigh the frozen brain tissue sample.
-
Add ice-cold PBS (pH 7.4) at a 1:3 (w/v) ratio (e.g., 100 mg tissue in 300 µL PBS).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Transfer a 100 µL aliquot of the brain homogenate to a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL bupropion-d6 in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Chromatographic Conditions:
-
Column: Lux Cellulose-3 (250 x 4.6 mm, 3 µm) or equivalent chiral column
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bupropion (R and S): m/z 240.1 → 184.1
-
Hydroxybupropion (B195616): m/z 256.1 → 238.1
-
Bupropion-d6 (IS): m/z 246.1 → 190.1
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
Calibration and Quantification
-
Prepare a series of calibration standards by spiking blank brain homogenate with known concentrations of this compound.
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples using the same procedure.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Use a linear regression model with a weighting factor of 1/x or 1/x² to fit the data.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics of a chiral LC-MS/MS method for the quantification of bupropion enantiomers in biological matrices. These values are based on published literature for plasma and can be used as a benchmark for a method adapted for brain tissue.[1][10][12]
| Parameter | This compound | (S)-bupropion |
| Limit of Quantification (LOQ) | 0.3 - 0.5 ng/mL | 0.3 - 0.5 ng/mL |
| Linearity Range | 0.5 - 200 ng/mL | 0.5 - 200 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | 85 - 115% | 85 - 115% |
| Recovery | > 80% | > 80% |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound in brain tissue.
Discussion
This application note provides a comprehensive protocol for the selective quantification of this compound in brain tissue. The use of a chiral column is essential for the separation of the enantiomers, and the sensitivity of the tandem mass spectrometer allows for the detection of low concentrations of the analyte in small amounts of tissue. The sample preparation method, involving homogenization and protein precipitation, is straightforward and effective for removing interfering matrix components.
The validation of this method in the user's own laboratory is critical. This should include the assessment of specificity, linearity, accuracy, precision, recovery, and matrix effects, following regulatory guidelines. The provided quantitative data serves as a reference for expected method performance. This analytical method is a valuable tool for preclinical studies investigating the stereoselective pharmacokinetics and pharmacodynamics of bupropion in the central nervous system.
References
- 1. Chiral Plasma Pharmacokinetics and Urinary Excretion of Bupropion and Metabolites in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolution of enantiomers of bupropion and its metabolites by liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 3. Chirality and neuropsychiatric drugs: an update on stereoselective disposition and clinical pharmacokinetics of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolution of enantiomers of bupropion and its metabolites by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the Stereoselective Disposition of Bupropion and Its Metabolites in Rat Plasma and Brain | Semantic Scholar [semanticscholar.org]
- 8. Characterization of the Stereoselective Disposition of Bupropion and Its Metabolites in Rat Plasma and Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple and sensitive LC-ESI-MS (ion trap) method for the determination of bupropion and its major metabolite, hydroxybupropion in rat plasma and brain microdialysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput liquid chromatography-tandem mass spectrometry determination of bupropion and its metabolites in human, mouse and rat plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Bupropion: A Versatile Pharmacological Tool for Probing Dopaminergic, Noradrenergic, and Nicotinic Systems in Neuroscience
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Bupropion, an enantiomer of the atypical antidepressant and smoking cessation aid bupropion (B1668061), presents a valuable pharmacological tool for investigating the roles of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) transporters (DAT and NET, respectively), as well as nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system. As a norepinephrine-dopamine reuptake inhibitor (NDRI) and a non-competitive antagonist of nAChRs, this compound offers a multifaceted mechanism of action that can be harnessed to dissect complex neural circuits and signaling pathways. This document provides detailed application notes and experimental protocols for the utilization of this compound in neuroscience research.
While much of the existing literature focuses on racemic bupropion, early studies suggest that the enantiomers of bupropion may not differ significantly in their potency as inhibitors of biogenic amine uptake. However, researchers should be aware that stereoselectivity is a critical factor in the metabolism and potentially the specific interactions of bupropion and its metabolites. These notes and protocols are intended to serve as a comprehensive guide for the effective use of this compound as a pharmacological tool.
Pharmacological Profile
This compound's primary mechanisms of action are the inhibition of DAT and NET, leading to increased extracellular concentrations of dopamine and norepinephrine, and the non-competitive antagonism of various nAChR subtypes.
Data Presentation: In Vitro Affinities and Potencies
The following tables summarize the available quantitative data for racemic bupropion, which can be used as a reference for the expected activity of this compound. It is important to note the limited availability of data for the individual enantiomers.
Table 1: Monoamine Transporter Inhibition by Racemic Bupropion
| Target | Assay Type | Species | IC50 / Ki (µM) | Reference(s) |
| DAT | [3H]DA Uptake Inhibition | Rat | IC50: 0.305 | |
| DAT | Binding Affinity | Human | Ki: 2.8 | |
| NET | [3H]NE Uptake Inhibition | Rat | IC50: 3.715 | |
| NET | Binding Affinity | Human | Ki: 1.4 | |
| SERT | Binding Affinity | Human | Ki: 45 |
Table 2: Nicotinic Acetylcholine Receptor Antagonism by Racemic Bupropion
| Receptor Subtype | Assay Type | Species | IC50 (µM) | Reference(s) |
| α4β2 | ACh-activated currents (in oocytes) | Rat | 8 | |
| α3β2 | ACh-activated currents (in oocytes) | Rat | 1.3 | |
| α7 | ACh-activated currents (in oocytes) | Rat | Not specified, but weaker than α3β2 and α4β2 | |
| Muscle-type (α1β1γδ) | Epibatidine-induced Ca2+ influx | Human | 20.5 |
Signaling Pathways and Experimental Logic
The dual action of this compound on monoamine transporters and nAChRs allows for the investigation of their interplay in various neuronal processes.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound. These are adapted from established methodologies and should be optimized for specific experimental conditions.
Protocol 1: In Vitro [3H]Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes
This protocol determines the potency of this compound in inhibiting dopamine uptake by the dopamine transporter.
Materials:
-
Freshly dissected rat striata
-
Sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4)
-
[3H]Dopamine
-
This compound stock solution
-
Glass-fiber filters
-
Scintillation fluid and vials
-
Homogenizer, refrigerated centrifuge, water bath, filtration manifold, scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize rat striata in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2 fraction, containing synaptosomes) in KRH buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Uptake Assay:
-
In a 96-well plate or microcentrifuge tubes, add KRH buffer.
-
Add varying concentrations of this compound (e.g., 1 nM to 100 µM) or vehicle (for control).
-
Add the synaptosomal suspension (typically 10-20 µg of protein per well/tube).
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [3H]Dopamine (e.g., 10 nM).
-
Incubate for 5-10 minutes at 37°C.
-
Terminate the reaction by rapid filtration through glass-fiber filters pre-soaked in buffer.
-
Wash the filters rapidly with three volumes of ice-cold KRH buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a standard DAT inhibitor (e.g., 10 µM GBR12909) or by conducting the assay at 4°C.
-
Subtract non-specific uptake from all measurements.
-
Plot the percentage of inhibition of specific [3H]dopamine uptake against the logarithm of the this compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for nAChR Antagonism
This protocol assesses the inhibitory effect of this compound on nAChR-mediated currents in cultured neurons or heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells expressing specific nAChR subtypes).
Materials:
-
Cultured neurons or cells expressing the nAChR subtype of interest
-
External solution (e.g., for mammalian cells: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl2, 2 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.3)
-
Internal pipette solution (e.g., 140 mM KCl, 1 mM CaCl2, 11 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.3)
-
Acetylcholine (ACh) or another specific nAChR agonist
-
This compound stock solution
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system, data acquisition system)
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Cell Preparation:
-
Plate cells on coverslips suitable for microscopy and electrophysiological recording.
-
Allow cells to adhere and grow to an appropriate confluency.
-
-
Patch-Clamp Recording:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull glass microelectrodes to a resistance of 3-7 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Hold the cell at a membrane potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Apply the nAChR agonist (e.g., 100 µM ACh) for a brief period (e.g., 2-5 seconds) to elicit an inward current. Record the baseline agonist-evoked current.
-
Co-apply the agonist with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) and record the resulting currents. To assess non-competitive antagonism, pre-application of this compound for a few minutes before co-application with the agonist is recommended.
-
Ensure a washout period between different concentrations of this compound to allow for recovery of the receptor response.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current for each condition.
-
Normalize the current amplitude in the presence of this compound to the baseline agonist-evoked current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Application Notes and Protocols for Behavioral Studies with (R)-Bupropion
Introduction
Bupropion (B1668061) is an atypical antidepressant and smoking cessation aid.[1] It is a norepinephrine-dopamine reuptake inhibitor (NDRI) that distinguishes it from more common selective serotonin (B10506) reuptake inhibitors (SSRIs).[2][3] Bupropion is a racemic mixture of two enantiomers, (R)- and (S)-bupropion, which are known to have different pharmacological activities along with their metabolites.[4][5] These application notes provide a framework for designing and conducting behavioral studies in rodents to investigate the antidepressant-like, anxiolytic-like, and general locomotor effects of (R)-bupropion.
Mechanism of Action
The primary mechanism of action for bupropion is the inhibition of the neuronal reuptake of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA), which is thought to mediate its therapeutic effects.[2][6] By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), this compound increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.[3][7] Unlike many other antidepressants, bupropion has no significant direct effects on the serotonin system.[2][3] Additionally, bupropion and its metabolites act as non-competitive antagonists at nicotinic acetylcholine (B1216132) receptors (nAChRs), which is relevant to its efficacy as a smoking cessation aid.[3][6][8]
Caption: Mechanism of this compound Action.
Experimental Protocols
A typical workflow for a behavioral study involving this compound would involve animal habituation, drug administration, behavioral testing, and data analysis.
Caption: General Experimental Workflow.
Forced Swim Test (FST)
The FST is a widely used rodent model to screen for antidepressant-like activity. The test is based on the assumption that an animal will cease escape-oriented behaviors when in a stressful, inescapable situation, and that antidepressant treatment will increase the latency to immobility and the total time spent mobile.[9][10]
Protocol:
-
Apparatus: A transparent plastic cylinder (e.g., 24 cm height x 14 cm diameter) filled with water (24-25°C) to a depth where the mouse cannot touch the bottom with its paws or tail.[11]
-
Habituation: For a two-day protocol, a pre-test session of 15 minutes is conducted 24 hours before the test session.[12] For an acute test, no pre-test is performed.
-
Drug Administration: Administer this compound or vehicle (e.g., saline) intraperitoneally (i.p.) 30-60 minutes before the test.
-
Test Procedure:
-
Gently place the mouse into the cylinder for a 6-minute session.[11]
-
The session is typically video-recorded for later analysis.
-
The first 2 minutes are often considered an initial habituation period and are excluded from the analysis.
-
-
Data Analysis: Score the last 4 minutes of the test for the duration of immobility. Immobility is defined as the cessation of struggling and swimming, with movements limited to those necessary to keep the head above water.[10] An increase in swimming or climbing behavior and a decrease in immobility time are indicative of an antidepressant-like effect.[13]
-
Post-Test Care: After the test, remove the animal, dry it with a towel, and place it in a heated cage until fully dry to prevent hypothermia.[9]
Elevated Plus Maze (EPM)
The EPM test is used to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.[14][15]
Protocol:
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm). It consists of two open arms and two enclosed arms of equal size (e.g., 50 cm x 12 cm).[16]
-
Habituation: Allow animals to acclimate to the testing room for at least 45-60 minutes before the test begins.[14] Pre-handling for several days prior to testing is recommended.[14]
-
Drug Administration: Administer this compound or vehicle i.p. 30 minutes before placing the animal on the maze.
-
Test Procedure:
-
Data Analysis: Key parameters measured include:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general activity).
-
An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms (% Open Arm Time) and the percentage of entries into the open arms (% Open Arm Entries).
-
Locomotor Activity Test
This test is crucial for determining if the effects observed in other behavioral assays (like the FST) are due to the specific properties being measured (e.g., antidepressant effect) or are a consequence of a general increase or decrease in motor activity. Bupropion is known to have stimulant properties.[17][18]
Protocol:
-
Apparatus: A clear acrylic box (e.g., 40 cm L x 40 cm W x 30 cm H) equipped with a grid of infrared photocell beams to automatically detect and record movement.[19]
-
Habituation: On the days preceding the test, habituate the mice to the testing chambers and handling/injections to reduce novelty-induced hyperactivity.[19] A baseline activity measurement following vehicle administration is often taken.
-
Drug Administration: Administer this compound or vehicle i.p. and immediately place the animal into the activity chamber.[19]
-
Test Procedure:
-
Record locomotor activity for a set duration, typically 30-60 minutes, in discrete time bins (e.g., 5 minutes).[19]
-
-
Data Analysis: The primary measures are the total number of beam breaks or total distance traveled over the session. This data can reveal whether this compound has stimulant (increased activity) or sedative (decreased activity) effects at the tested doses.
Data Presentation
The following tables summarize representative quantitative data for bupropion from rodent behavioral studies. Doses are for racemic bupropion hydrochloride administered i.p., unless otherwise noted.
Table 1: Effects of Bupropion in the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | % Change from Vehicle | Reference |
|---|---|---|---|---|
| Vehicle | 0 | 155 ± 10 | - | [13] |
| Bupropion | 10 | 90 ± 8 | ↓ 41.9% | [13] |
| Bupropion | 40 | 75 ± 12 | ↓ 51.6% |[20] |
Table 2: Effects of Bupropion in the Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg) | % Time in Open Arms | % Entries into Open Arms | Reference |
|---|---|---|---|---|
| Vehicle | 0 | 22 ± 3 | 30 ± 4 | [13] |
| Bupropion | 10 | 25 ± 4 | 33 ± 5 | [13] |
| Bupropion | 20 | 35 ± 5 | 42 ± 6 |[13] |
Table 3: Effects of Bupropion on Locomotor Activity
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | % Change from Vehicle | Reference |
|---|---|---|---|---|
| Vehicle | 0 | 2500 ± 300 | - | [18] |
| Bupropion | 10 | 4000 ± 450 | ↑ 60% | [18] |
| Bupropion | 30 | 7500 ± 800 | ↑ 200% |[18] |
Interpretation of Results
Caption: Interpreting Behavioral Assay Results.
References
- 1. Bupropion - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Bupropion Hydrochloride? [synapse.patsnap.com]
- 4. Chirality and neuropsychiatric drugs: an update on stereoselective disposition and clinical pharmacokinetics of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolution of enantiomers of bupropion and its metabolites by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
- 10. lasa.co.uk [lasa.co.uk]
- 11. Failure to detect the action of antidepressants in the forced swim test in Swiss mice | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 12. forced-swim test fst: Topics by Science.gov [science.gov]
- 13. Energizing effects of bupropion on effortful behaviors in mice under positive and negative test conditions: modulation of DARPP-32 phosphorylation patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elevated plus maze protocol [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Effects of acute and chronic bupropion on locomotor activity and dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. va.gov [va.gov]
- 20. Effects of bupropion on the forced swim test and release of dopamine in the nucleus accumbens in ACTH-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosage Conversion and Preclinical Assessment of (R)-Bupropion in Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupropion (B1668061) is an atypical antidepressant clinically administered as a racemic mixture of (R)- and (S)-enantiomers. Its mechanism of action primarily involves the inhibition of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) reuptake.[1] However, the pharmacological activity of bupropion is complex and stereoselective, with its in vivo effects being significantly influenced by its major active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion.[2]
Preclinical research in animal models of depression is crucial for elucidating the distinct contributions of each enantiomer and their metabolites to the overall therapeutic effect. While (R)-bupropion is one of the enantiomers in the clinical formulation, studies indicate that the metabolite (2S,3S)-hydroxybupropion (derived from S-bupropion) is particularly potent in animal models.[3][4] Conversely, the primary metabolite of R-bupropion, (R,R)-hydroxybupropion, is found in high concentrations in plasma but exhibits weaker activity at dopamine and norepinephrine transporters.[5]
These application notes provide a comprehensive guide for researchers investigating this compound and its metabolites in rodent models of depression. This document summarizes effective dosages of racemic bupropion from the literature, offers a protocol for converting human clinical doses to animal equivalent doses, details standard behavioral testing protocols, and visualizes key experimental and biological pathways.
Dosage of Racemic Bupropion in Rodent Models
Due to the limited availability of studies using isolated this compound, the following tables summarize effective dosages of racemic bupropion, which serves as a critical starting point for enantiomer-specific investigations.
Table 1: Racemic Bupropion Dosages in Mouse Models of Depression
| Dose Range (mg/kg) | Route of Administration | Behavioral Test | Key Findings | Reference(s) |
| 3 - 10 | Subcutaneous (s.c.) | Forced Swim Test (FST) | Enhanced antidepressant effect in nAChR subunit knockout mice. | [6] |
| 4 - 8 | Intraperitoneal (i.p.) | Forced Swim Test (FST) | Decreased immobility time when combined with SSRIs/SNRIs. | [7] |
| 4 - 8 | Intraperitoneal (i.p.) | Tail Suspension Test (TST) | Reduced immobility time. | [4] |
| 5 - 15 | Not Specified | Forced Swim Test (FST) | Reduced immobility; increased swimming and climbing. | [2] |
| 10 - 40 | Intraperitoneal (i.p.) | Acetic Acid, Formalin, Hot Plate | Exhibited significant analgesic and anti-inflammatory effects. | [8] |
| 20 - 40 | Not Specified | Forced Swim Test (FST) | Dose-dependent reduction in immobility time; 40 mg/kg was more effective than imipramine. | [9] |
Table 2: Racemic Bupropion Dosages in Rat Models of Depression
| Dose Range (mg/kg) | Route of Administration | Behavioral Test | Key Findings | Reference(s) |
| 10 | Subcutaneous (s.c.) | Pharmacokinetic Study | Used to determine brain concentrations of bupropion and its metabolites. | [10] |
| 10 - 40 | Intraperitoneal (i.p.) | Progressive Ratio/Chow Choice | Increased high-effort behavior (lever pressing) and decreased low-effort behavior (chow intake). | [11] |
| Not Specified | Intraperitoneal (i.p.) & Intra-NAcc Infusion | Forced Swim Test (FST) | Systemic administration and direct infusion into the nucleus accumbens decreased immobility time. | [12] |
Protocol: Dosage Conversion from Human to Animal Models
A common and regulatory-accepted method for converting drug doses between species is allometric scaling based on Body Surface Area (BSA). This method is more accurate than simple weight-based conversion. The formula to calculate the Animal Equivalent Dose (AED) is:
AED (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)
Where Km is a conversion factor calculated as Body Weight (kg) / BSA (m²).
Table 3: Body Surface Area Conversion Factors (Km)
| Species | Body Weight (kg) | BSA (m²) | Km Factor |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.0066 | 3 |
Step-by-Step Calculation Example:
-
Identify the Human Clinical Dose: A typical starting dose for bupropion (Wellbutrin SR®) is 150 mg/day for a 60 kg adult.
-
Convert to mg/kg:
-
Human Dose = 150 mg / 60 kg = 2.5 mg/kg
-
-
Calculate the Animal Equivalent Dose (AED):
-
For a Rat:
-
AED = 2.5 mg/kg × (37 / 6)
-
AED ≈ 15.4 mg/kg
-
-
For a Mouse:
-
AED = 2.5 mg/kg × (37 / 3)
-
AED ≈ 30.8 mg/kg
-
-
Note: This calculation provides an estimated starting dose. The optimal dose should be determined empirically through dose-response studies for the specific animal strain and behavioral paradigm used.
Experimental Protocols for Depression Models
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test to screen for antidepressant efficacy. It is based on the principle that an animal will cease escape-oriented behavior (swimming, climbing) and become immobile when placed in an inescapable, stressful situation. Antidepressants characteristically reduce the duration of immobility.
Protocol (Adapted for Mice):
-
Apparatus: A transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p.) 30-60 minutes prior to the test.
-
Test Procedure:
-
Gently place each mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
Behavior is often recorded via a video camera for later analysis.
-
-
Scoring: An observer, blind to the treatment groups, scores the last 4 minutes of the test. The primary measure is the total time (in seconds) the animal spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep its head above water.[13] Increased swimming or climbing behaviors are also often quantified as indicators of an active, antidepressant-like response.[13]
Tail Suspension Test (TST)
The TST is another common model of behavioral despair used for screening antidepressants, primarily in mice.[10][14] The principle is similar to the FST, where immobility in an inescapable situation is measured.
Protocol (for Mice):
-
Apparatus: A suspension box or bar that allows the mouse to hang freely without touching any surfaces. The area should be enclosed to prevent visual observation of other mice being tested.[10]
-
Acclimation: Acclimate mice to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound or vehicle 30-60 minutes before the test.
-
Suspension Procedure:
-
Secure the mouse's tail to the suspension bar using medical adhesive tape, approximately 1-2 cm from the tip.
-
For strains prone to tail climbing (e.g., C57BL/6), a small cylinder can be placed around the tail to prevent this confounding behavior.[10]
-
-
Test and Scoring:
Sucrose (B13894) Preference Test (SPT)
The SPT is used to measure anhedonia, a core symptom of depression, defined as a reduced ability to experience pleasure. Rodents naturally prefer sweet solutions, and a decrease in this preference is interpreted as an anhedonic-like state.
Protocol (for Rats/Mice):
-
Apparatus: Home cages equipped with two drinking bottles.
-
Acclimation and Training (48-72 hours):
-
Day 1: Present animals with two bottles of 1% sucrose solution to familiarize them with the novel taste and bottle type.
-
Day 2: Deprive animals of food and water for 12-24 hours to increase motivation for fluid intake.
-
-
Baseline Measurement (24 hours):
-
Following deprivation, return animals to their home cages with pre-weighed bottles: one containing 1% sucrose solution and the other containing plain water.
-
After 24 hours, weigh the bottles again to determine the consumption of each liquid. The position of the bottles should be swapped after 12 hours to control for side preference.
-
-
Induction of Depression Model: Induce a depressive-like state if required (e.g., via chronic unpredictable mild stress). Administer this compound or vehicle throughout this period.
-
Test Measurement (24 hours):
-
Repeat the baseline measurement procedure.
-
-
Calculation:
-
Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] × 100
-
A significant reduction in sucrose preference in the vehicle-treated stress group compared to controls indicates anhedonia. An effective antidepressant treatment is expected to reverse this deficit.
-
Visualized Workflows and Pathways
Preclinical Antidepressant Screening Workflow
Caption: A typical experimental workflow for evaluating antidepressant efficacy in rodent models.
Simplified Signaling Pathway of Bupropion
Caption: Bupropion inhibits NET and DAT, increasing synaptic NE and DA, leading to antidepressant effects.
References
- 1. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Plasma Pharmacokinetics and Urinary Excretion of Bupropion and Metabolites in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of hydroxymetabolites of bupropion on nicotine dependence behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Blockade of nicotinic acetylcholine receptor enhances the responsiveness to bupropion in the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is co-administration of bupropion with SSRIs and SNRIs in forced swimming test in mice, predictive of efficacy in resistant depression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analgesic and anti-inflammatory activities of bupropion in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of bupropion on the forced swim test and release of dopamine in the nucleus accumbens in ACTH-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal models of depression in dopamine, serotonin and norepinephrine transporter knockout mice: prominent effects of dopamine transporter deletions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. youtube.com [youtube.com]
Application Note: Identification of (R)-Bupropion Metabolites using Stereoselective LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupropion (B1668061) is a chiral antidepressant and smoking cessation aid, administered clinically as a racemic mixture of (R)- and (S)-enantiomers. The enantiomers exhibit stereoselective metabolism, leading to different pharmacokinetic and pharmacodynamic profiles. In humans, circulating concentrations of (R)-bupropion are significantly higher than those of (S)-bupropion.[1] This application note provides a detailed protocol for the identification and quantification of the primary metabolites of this compound—(R,R)-hydroxybupropion, (1R,2R)-threohydrobupropion, and (1R,2S)-erythrohydrobupropion—in human plasma using a stereoselective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Metabolic Pathway of this compound
This compound undergoes extensive metabolism primarily through two pathways: oxidation and reduction. The oxidative metabolism is mediated by cytochrome P450 2B6 (CYP2B6) to form (R,R)-hydroxybupropion.[2][3] The reductive pathway, catalyzed by carbonyl reductases, forms the amino-alcohol isomers (1R,2R)-threohydrobupropion and (1R,2S)-erythrohydrobupropion.[2] These active metabolites have longer half-lives and can reach higher plasma concentrations than the parent drug.
Caption: Metabolic pathway of this compound.
Experimental Protocol
This protocol outlines a stereoselective LC-MS/MS method for the analysis of this compound and its metabolites in human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting bupropion and its metabolites from plasma samples.[2]
-
Thaw human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Transfer 200 µL of plasma to a 1.5 mL microcentrifuge tube.
-
Add 10 µL of an internal standard solution (e.g., deuterated analogs of the analytes).
-
Add 40 µL of 20% aqueous trichloroacetic acid to precipitate proteins.[2]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography Parameters
Chiral separation is critical for distinguishing the stereoisomers of bupropion and its metabolites. An α1-acid glycoprotein (B1211001) column has been shown to be effective for this purpose.[2][4]
| Parameter | Value |
| LC System | Agilent 1200 series or equivalent[5] |
| Column | α1-acid glycoprotein column (e.g., 100 x 2.0 mm, 5 µm)[2][4] |
| Mobile Phase A | 20 mM aqueous ammonium (B1175870) formate, pH 5.0[2] |
| Mobile Phase B | Methanol[2] |
| Flow Rate | 0.22 mL/min[2] |
| Column Temperature | Ambient[2] |
| Injection Volume | 10 µL |
| Gradient Program | See Table 1 |
Table 1: Chromatographic Gradient Program [2]
| Time (min) | % Mobile Phase B |
| 0.0 - 0.5 | 10 |
| 0.5 - 1.0 | 10 → 20 (linear) |
| 1.0 - 5.0 | 20 |
| 5.0 - 8.0 | 20 → 50 (linear) |
| 8.0 - 12.0 | Re-equilibration to 10% |
Mass Spectrometry Parameters
The analytes are detected using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[2]
| Parameter | Value |
| Mass Spectrometer | AB Sciex 3200, 4000 QTRAP, or equivalent[2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 5000 V[2] |
| Source Temperature | 650°C[2] |
| Curtain Gas | 30 psig[2] |
| Gas 1 (Nebulizer Gas) | 40 psig[2] |
| Gas 2 (Turbo Gas) | 40 psig[2] |
| Dwell Time | 500 msec[2] |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Compound-Dependent Parameters [1][2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| This compound | 240.2 | 184.1 | 31 | 15 |
| (R,R)-Hydroxybupropion | 256.2 | 238.2 | 36 | 17 |
| (1R,2R)-Threohydrobupropion | 242.0 | 168.0 | - | - |
| (1R,2S)-Erythrohydrobupropion | 242.0 | 168.0 | - | - |
| Bupropion-d9 (IS) | 249.2 | 185.0 | 36 | 17 |
| Hydroxybupropion-d6 (IS) | 262.0 | 244.0 | - | - |
Note: Specific declustering potential and collision energy for threohydrobupropion and erythrohydrobupropion may require optimization on the specific instrument used.
Experimental Workflow
The following diagram illustrates the overall workflow for the identification of this compound metabolites.
Caption: Experimental workflow for metabolite identification.
Quantitative Data Summary
The developed stereoselective LC-MS/MS method should be validated for linearity, accuracy, precision, and sensitivity. The following table summarizes typical performance characteristics.
Table 3: Method Validation Parameters [2]
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) |
| This compound | 0.5 - 500 | 0.5 | < 12 | 88 - 112 |
| (S)-Bupropion | 0.5 - 500 | 0.5 | < 12 | 88 - 112 |
| (R,R)-Hydroxybupropion | 2.0 - 1000 | 2.0 | < 12 | 88 - 112 |
| (S,S)-Hydroxybupropion | 2.0 - 1000 | 2.0 | < 12 | 88 - 112 |
| (1R,2R)-Threohydrobupropion | 1.0 - 250 | 1.0 | < 12 | 88 - 112 |
| (1S,2S)-Threohydrobupropion | 1.0 - 250 | 1.0 | < 12 | 88 - 112 |
| (1R,2S)-Erythrohydrobupropion | 1.0 - 250 | 1.0 | < 12 | 88 - 112 |
| (1S,2R)-Erythrohydrobupropion | 1.0 - 250 | 1.0 | < 12 | 88 - 112 |
Conclusion
This application note provides a comprehensive and detailed protocol for the stereoselective identification and quantification of this compound and its major metabolites in human plasma using LC-MS/MS. The use of a chiral column is essential for the separation of the enantiomers and diastereomers. The described method is sensitive, specific, and suitable for pharmacokinetic and drug metabolism studies, providing valuable insights into the stereoselective disposition of bupropion.
References
- 1. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Metabolism of Bupropion to Active Metabolites in Cellular Fractions of Human Liver and Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage of (R)-bupropion Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupropion (B1668061) is a chiral antidepressant and smoking cessation aid, marketed as a racemic mixture of (R)- and (S)-enantiomers. The enantiomers exhibit different pharmacological and pharmacokinetic profiles, making the study of the individual isomers critical for drug development and research. (R)-bupropion, like its S-counterpart, is susceptible to degradation in solution, which can impact the accuracy and reproducibility of experimental results. These application notes provide a comprehensive protocol for the long-term storage of this compound solutions to minimize degradation and ensure sample integrity. The stability of bupropion is significantly influenced by pH, temperature, and light.[1][2]
Factors Affecting this compound Stability
The primary degradation pathway for bupropion in aqueous solutions is hydrolysis, which is catalyzed by hydroxide (B78521) ions.[1][2] Consequently, the stability of bupropion is highly pH-dependent.
-
pH: this compound is most stable in acidic aqueous solutions with a pH below 5.[1][2] As the pH increases above 5, the rate of degradation significantly increases.[1][2]
-
Temperature: Lower temperatures slow down the degradation process. Storing solutions at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures is crucial for long-term stability.[3] Studies on racemic bupropion have shown a dramatic decrease in concentration in samples stored at room temperature compared to refrigerated and frozen samples.[3] The half-life of bupropion in plasma at pH 7.4 is approximately 54 hours at 22°C and 11 hours at 37°C.[4]
-
Light: Photodegradation can also occur. It is recommended to protect bupropion solutions from light, especially during long-term storage.
-
Solvent: While aqueous solutions are common, the choice of solvent can impact stability. For non-aqueous applications, solvents should be dry and free of contaminants.
Quantitative Stability Data
The following tables summarize the stability of bupropion under various conditions based on available literature for the racemic mixture. While specific kinetic data for this compound is limited, the general trends are expected to be similar.
Table 1: Effect of Temperature on Racemic Bupropion Stability in Plasma (pH 7.4)
| Temperature | Half-life (hours) |
| 22 °C | 54.2[4] |
| 37 °C | 11.4[4] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Duration | Recommended Temperature | pH of Aqueous Solution | Light Condition | Container |
| Short-term (< 24 hours) | 2-8 °C | < 5.0 | Protected from light | Tightly sealed glass or polypropylene (B1209903) vials |
| Long-term (> 24 hours) | -20 °C or -80 °C | < 5.0 | Protected from light | Tightly sealed glass or polypropylene vials |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound for Long-Term Storage
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound hydrochloride powder
-
HPLC-grade water
-
0.1 M Hydrochloric acid (HCl)
-
Volumetric flasks
-
Pipettes
-
Amber glass or polypropylene storage vials
Procedure:
-
Accurately weigh the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in a minimal amount of HPLC-grade water in a volumetric flask.
-
Adjust the pH of the solution to between 3.0 and 4.0 using 0.1 M HCl.
-
Bring the solution to the final volume with HPLC-grade water.
-
Mix the solution thoroughly.
-
Aliquot the stock solution into amber glass or polypropylene vials.
-
Seal the vials tightly.
-
Label the vials with the compound name, concentration, date, and storage conditions.
-
For long-term storage, immediately place the vials at -20 °C or -80 °C.
Protocol 2: Stability Testing of this compound Solutions by HPLC
Objective: To determine the concentration and purity of this compound in a solution over time.
Materials:
-
This compound solution for testing
-
HPLC system with a UV or MS detector
-
Chiral HPLC column (e.g., polysaccharide-based or protein-based)
-
Mobile phase (e.g., a mixture of a buffer like ammonium (B1175870) acetate (B1210297) and an organic modifier like acetonitrile, pH adjusted)
-
Reference standard of this compound
Procedure:
-
Sample Preparation:
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve a vial of the stored this compound solution.
-
Allow the vial to thaw completely at room temperature, protected from light.
-
Prepare dilutions of the sample to fall within the linear range of the HPLC method.
-
-
HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the HPLC method to separate this compound from its enantiomer (if present) and any degradation products.
-
Monitor the elution using a UV or MS detector.
-
-
Data Analysis:
-
Identify and quantify the peak corresponding to this compound by comparing its retention time and response to the reference standard.
-
Calculate the concentration of this compound remaining at each time point.
-
Express the stability as the percentage of the initial concentration remaining.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Degradation Pathway of Bupropion
The primary degradation of bupropion in aqueous solution involves hydrolysis. The following diagram illustrates the proposed degradation pathway.
Caption: Proposed degradation pathway of bupropion in aqueous solution.
Experimental Workflow for Stability Testing
The following diagram outlines the workflow for assessing the long-term stability of this compound solutions.
Caption: Workflow for long-term stability testing of this compound solutions.
Simplified Mechanism of Action of Bupropion
Bupropion primarily acts as a norepinephrine-dopamine reuptake inhibitor.
References
Troubleshooting & Optimization
Technical Support Center: Enantioselective Synthesis of (R)-Bupropion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the enantioselective synthesis of (R)-bupropion. The primary focus is on improving the yield and enantiomeric purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for the enantioselective synthesis of this compound?
A1: The most prevalent strategy involves a two-step process. First, the asymmetric reduction of the prochiral ketone, 3'-chloropropiophenone (B116997), to the chiral intermediate (R)-1-(3-chlorophenyl)-1-propanol. This is typically achieved using a chiral catalyst, with the Corey-Itsuno (CBS) reduction being a widely recognized method. The second step involves the conversion of the resulting (R)-alcohol to this compound, often through a substitution reaction to introduce the tert-butylamino group.
Q2: Why is the Corey-Itsuno (CBS) reduction preferred for the synthesis of the chiral alcohol intermediate?
A2: The CBS reduction is favored due to its high enantioselectivity for a wide range of ketones, including aryl alkyl ketones like 3'-chloropropiophenone.[1][2] It utilizes a chiral oxazaborolidine catalyst that effectively directs the hydride reduction to one face of the ketone, leading to a high enantiomeric excess (e.e.) of the desired alcohol enantiomer.[3][4]
Q3: What are the critical parameters to control during the CBS reduction to ensure high enantioselectivity?
A3: Several factors are crucial for achieving high enantioselectivity in a CBS reduction. These include the use of anhydrous reaction conditions, as water can lead to a non-selective reduction pathway.[2] Temperature control is also vital, with lower temperatures generally favoring higher enantiomeric excess. The purity of the reagents, particularly the borane (B79455) source and the CBS catalyst, is equally important to prevent side reactions and catalyst inhibition.
Q4: How can I monitor the progress and enantiomeric purity of my reaction?
A4: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). To determine the enantiomeric excess of the chiral alcohol intermediate and the final this compound product, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.
Q5: What are some greener alternatives for the synthesis of bupropion (B1668061)?
A5: Research has focused on making the synthesis of bupropion more environmentally friendly. This includes replacing hazardous reagents like bromine with N-bromosuccinimide (NBS) for the synthesis of the precursor to racemic bupropion.[5] Additionally, greener solvent choices and flow chemistry approaches are being explored to reduce waste and improve safety and efficiency.[6]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete CBS Reduction | Monitor the reduction of 3'-chloropropiophenone by TLC or GC to ensure full conversion to the alcohol intermediate before proceeding. |
| Suboptimal Amination Conditions | The conversion of the chiral alcohol to the amine can be challenging. Consider exploring different methods such as the Mitsunobu reaction or activation of the alcohol as a better leaving group (e.g., tosylate) followed by nucleophilic substitution with tert-butylamine (B42293). |
| Product Loss During Work-up/Purification | Bupropion hydrochloride can have some solubility in organic solvents. Minimize the number of extraction and washing steps. For purification, optimize column chromatography conditions (solvent system, silica (B1680970) gel loading) to ensure good separation and recovery. |
| Side Reactions | Unwanted side reactions can lower the yield. Ensure an inert atmosphere for the CBS reduction. In the amination step, the choice of reagents and reaction conditions is critical to avoid elimination or other side reactions. |
Problem 2: Low Enantiomeric Excess (e.e.) of this compound
| Potential Cause | Troubleshooting Step |
| Water in Reaction Mixture | The CBS reduction is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. The borane solution should be fresh and properly stored. |
| Impure CBS Catalyst | The quality of the chiral catalyst is paramount. Use a commercially available catalyst of high purity or synthesize and carefully purify it before use. |
| Incorrect Reaction Temperature | Generally, lower temperatures (-78 °C to -20 °C) in the CBS reduction lead to higher enantioselectivity. Ensure your cooling bath maintains a stable, low temperature throughout the addition of reagents and the reaction time. |
| Racemization During Subsequent Steps | While less common, ensure that the conditions for the amination step are not harsh enough to cause racemization of the chiral alcohol intermediate. |
| Inaccurate e.e. Determination | Validate your chiral HPLC method. Ensure baseline separation of the enantiomers and run a racemic standard to confirm the identity of each peak. |
Experimental Protocols
Step 1: Enantioselective Synthesis of (R)-1-(3-chlorophenyl)-1-propanol via CBS Reduction
This protocol is a representative example based on the principles of the Corey-Itsuno reduction.
Materials:
-
3'-Chloropropiophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.).
-
Cool the flask to 0 °C and add borane-dimethyl sulfide complex (0.6 eq.) dropwise. Stir for 10 minutes at 0 °C.
-
Cool the mixture to -20 °C.
-
In a separate flask, dissolve 3'-chloropropiophenone (1.0 eq.) in anhydrous THF.
-
Add the solution of 3'-chloropropiophenone dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (R)-1-(3-chlorophenyl)-1-propanol.
-
Determine the enantiomeric excess using chiral HPLC.
Step 2: Synthesis of this compound from (R)-1-(3-chlorophenyl)-1-propanol
This protocol is adapted from procedures for racemic bupropion synthesis.
Materials:
-
(R)-1-(3-chlorophenyl)-1-propanol
-
Methanesulfonyl chloride
-
tert-Butylamine
-
Toluene
-
Isopropyl alcohol (IPA)
-
Saturated solution of HCl in IPA
-
Standard laboratory glassware
Procedure:
-
Dissolve (R)-1-(3-chlorophenyl)-1-propanol (1.0 eq.) and triethylamine (1.5 eq.) in toluene.
-
Cool the mixture to 0 °C and add methanesulfonyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the formation of the mesylate is complete (monitor by TLC).
-
In a separate pressure-rated vessel, add the mesylate solution to an excess of tert-butylamine (5-10 eq.).
-
Heat the mixture to 55-60 °C and stir for several hours, monitoring the reaction progress by TLC or GC.[5]
-
After completion, cool the reaction mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound free base.
-
Dissolve the crude base in isopropyl alcohol.
-
Add a saturated solution of HCl in isopropyl alcohol dropwise until the product precipitates as the hydrochloride salt.
-
Filter the solid, wash with cold isopropyl alcohol, and dry under vacuum to obtain this compound hydrochloride.
-
Verify purity by HPLC and confirm enantiomeric purity by chiral HPLC.
Quantitative Data Summary
The following tables provide representative data for the synthesis of bupropion. Note that specific yields and enantiomeric excesses for the enantioselective synthesis of this compound can vary based on the exact conditions and scale of the reaction.
Table 1: Representative Yields for Racemic Bupropion Synthesis
| Step | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Bromination | N-Bromosuccinimide | Acetonitrile | 60-65 | ~99 (conversion) | [5] |
| Amination & Salt Formation | tert-Butylamine | Toluene/NMP | 55-60 | 75 (overall) | [5] |
Table 2: Expected Performance of CBS Reduction for Aryl Alkyl Ketones
| Parameter | Typical Value | Reference |
| Catalyst Loading | 5-10 mol% | [3] |
| Reaction Temperature | -78 to 0 °C | [2] |
| Enantiomeric Excess (e.e.) | >95% | [1] |
| Yield | 80-95% | [7] |
Visualizations
Caption: Workflow for the enantioselective synthesis of this compound.
Caption: Troubleshooting decision tree for low yield of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. chem.bg.ac.rs [chem.bg.ac.rs]
- 6. researchspace.csir.co.za [researchspace.csir.co.za]
- 7. Asymmetric Synthesis of Dipropionate Derivatives through Catalytic Hydrogenation of Enantioenriched E-Ketene Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating (R)-Bupropion's Aqueous Instability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the inherent instability of (R)-bupropion in aqueous solutions during analytical assays. Adherence to these protocols is crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample degrading in an aqueous solution?
A1: this compound is susceptible to degradation in aqueous solutions, primarily through hydrolysis and oxidation. This degradation is significantly influenced by the pH of the solution.[1][2][3] The molecule is most stable in acidic conditions, specifically at a pH below 5.[1][2][3] Above this pH, particularly in neutral to alkaline conditions, the rate of degradation increases.[1][2][3] This is due to catalysis by hydroxide (B78521) ions on the unionized form of bupropion (B1668061).[1][2]
Q2: What are the primary factors that accelerate the degradation of this compound?
A2: The key factors accelerating degradation are:
-
pH: As mentioned, a pH above 5 significantly increases instability.[1][2][3]
-
Temperature: Higher temperatures will increase the rate of chemical reactions, including the degradation of bupropion.[2][4] It is recommended to keep samples cool.
-
Light Exposure: Bupropion can undergo photodegradation when exposed to light, leading to the formation of various degradants. Samples should be protected from light.
-
Presence of Oxidizing Agents: Bupropion is susceptible to oxidation, so contact with oxidizing agents should be avoided.[2]
Q3: What are the major degradation products of this compound in aqueous solutions?
A3: The degradation of bupropion can result in several products. Some of the identified degradants include 1-(3-chlorophenyl)-2-hydroxy-1-propanone, 3-chlorobenzoic acid, 1-(3-chlorophenyl)-1-hydroxy-2-propanone, and 1-(3-chlorophenyl)-1,2-propanedione.
Q4: How can I minimize the degradation of my this compound samples during sample preparation and analysis?
A4: To minimize degradation, it is crucial to:
-
Control the pH: Maintain the aqueous solution at a pH below 5. This can be achieved by using an appropriate acidic buffer.
-
Maintain Low Temperatures: Prepare and store samples at refrigerated (2-8 °C) or frozen (-20 °C) temperatures.[4][5]
-
Protect from Light: Use amber vials or cover containers with aluminum foil to protect samples from light.
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh before analysis to minimize the storage time in an aqueous state.
-
Consider Non-Aqueous Solvents for Stock Solutions: For stock solutions, using a non-aqueous solvent like methanol (B129727) can improve stability.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or inconsistent assay results for this compound. | Sample degradation due to high pH of the aqueous solvent. | Ensure the pH of all aqueous solutions (diluents, mobile phase) is maintained below 5 using an appropriate acidic buffer.[1][2][3] |
| Degradation due to prolonged exposure to room temperature. | Prepare samples on ice and store them at 2-8 °C or -20 °C until analysis.[4][5] Analyze samples as quickly as possible after preparation. | |
| Photodegradation from exposure to light. | Protect samples from light at all stages of the experiment by using amber glassware or by wrapping containers in foil. | |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products. | Review the sample handling procedure. Implement pH control, temperature control, and light protection. An optimized chromatographic method may be needed to separate the parent drug from its degradants.[6] |
| Contamination of the sample or solvent. | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. | |
| Poor recovery of this compound during sample extraction. | Degradation during the extraction process. | If using liquid-liquid extraction with a high pH aqueous phase, minimize the time the sample is in contact with the basic solution. Consider solid-phase extraction (SPE) as an alternative. |
| Incomplete extraction from the matrix. | Optimize the extraction solvent and procedure. Ensure proper mixing and phase separation. |
Quantitative Data Summary
The stability of bupropion is highly dependent on the pH and temperature of the aqueous solution. The degradation follows first-order reaction kinetics.[1][2][3]
Table 1: Effect of pH on Bupropion Stability
| pH | Stability | Degradation Rate |
| < 5 | Most Stable | Minimal |
| > 5 | Unstable | Increases with increasing pH |
Data compiled from multiple sources indicating a significant increase in degradation above pH 5.[1][2][3]
Table 2: Stability of Bupropion in Human Plasma under Different Storage Conditions
| Condition | Duration | Recovery Rate |
| Freeze-thaw cycles | 3 cycles | 92% - 97% |
| Room temperature | Up to 6 hours | 93% - 96% |
| -20 °C | Long-term | 94.2% - 96.8% |
This data is based on a study validating an HPLC method for bupropion in human plasma.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions for HPLC Analysis
This protocol outlines the preparation of standard solutions with minimized risk of degradation.
Materials:
-
This compound hydrochloride reference standard
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Formic acid or phosphoric acid
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber vials
Procedure:
-
Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh the required amount of this compound hydrochloride reference standard.
-
Dissolve the standard in a small amount of methanol in a volumetric flask.
-
Once dissolved, bring the solution to the final volume with methanol. This stock solution is relatively stable when stored in a non-aqueous solvent at 2-8 °C and protected from light.[6]
-
-
Working Standard Solution Preparation:
-
Prepare an acidic aqueous diluent by adding a small amount of formic acid or phosphoric acid to purified water to achieve a pH between 3 and 4.
-
Perform serial dilutions of the stock solution with the acidic aqueous diluent to achieve the desired concentrations for the calibration curve.
-
Prepare these working solutions fresh daily or as needed.
-
Store the working solutions in amber vials at 2-8 °C until they are placed in the autosampler.
-
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This is a general guideline for an HPLC method capable of separating this compound from its potential degradation products. Method optimization will be required.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 20 mM formate (B1220265) buffer (pH 3.0) in water
-
B: Acetonitrile
-
Start with an isocratic mixture, for example, 75% A and 25% B. A gradient elution may be necessary to separate all degradation products.[6]
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 259 nm or 248 nm
-
Injection Volume: 10 µL
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
To confirm the stability-indicating nature of the method, forced degradation studies should be performed (e.g., by exposing a solution of this compound to acidic, basic, oxidative, and photolytic stress) to ensure that the degradation product peaks are well-resolved from the parent drug peak.
Visualizations
Caption: pH-Dependent Stability of this compound.
Caption: Recommended Workflow for Sample Handling.
References
- 1. The aqueous stability of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. academic.oup.com [academic.oup.com]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development [mdpi.com]
Technical Support Center: Overcoming Low Bioavailability of (R)-Bupropion in Rat Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-bupropion in rat models. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the challenges associated with the low oral bioavailability of this compound.
I. Troubleshooting Guides
This section addresses common issues encountered during in vivo studies with this compound in rats, focusing on formulation, administration, and analytical challenges.
Issue 1: Lower than Expected Plasma Concentrations of this compound After Oral Administration
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility and Stability | This compound hydrochloride is water-soluble, but the free base is unstable in aqueous solutions with a pH above 5. Degradation can occur in the gastrointestinal tract before absorption. Solutions: 1. pH Control: Ensure the formulation vehicle has a pH below 5 to maintain stability. 2. Formulation Strategy: Consider using advanced formulations such as nanoformulations (e.g., nanospheres, niosomes) or sustained-release pellets to protect the drug from degradation and enhance absorption. |
| Extensive First-Pass Metabolism | Bupropion (B1668061) undergoes significant metabolism in the liver and potentially in the gut wall, primarily by the cytochrome P450 enzyme CYP2B1 in rats. This metabolism is stereoselective, and the formation of metabolites can significantly reduce the amount of parent drug reaching systemic circulation. Solutions: 1. Metabolic Inhibitors: Co-administration with a known inhibitor of rat CYP2B enzymes could be explored to decrease first-pass metabolism. However, this will alter the pharmacokinetic profile and should be carefully justified. 2. Alternative Routes of Administration: For initial proof-of-concept studies, consider administration routes that bypass the liver, such as intravenous (IV) or pulmonary delivery, to establish a baseline for systemic exposure. |
| Improper Oral Gavage Technique | Incorrect oral gavage can lead to incomplete dosing, stress-induced physiological changes affecting absorption, or accidental administration into the lungs. Solutions: 1. Standardize Protocol: Ensure all personnel are thoroughly trained in proper oral gavage techniques for rats. 2. Verify Placement: Confirm the gavage needle is correctly placed in the esophagus before administering the formulation. 3. Slow Administration: Administer the formulation slowly to prevent regurgitation. |
| Inadequate Formulation/Vehicle | The chosen vehicle may not be optimal for ensuring complete dissolution and absorption of this compound. Solutions: 1. Vehicle Screening: Test a panel of pharmaceutically acceptable vehicles to identify one that provides the best solubility and stability for your specific formulation. 2. Homogeneity: For suspensions, ensure vigorous and consistent mixing immediately before and during dosing to prevent settling of the drug particles. |
Issue 2: High Inter-Animal Variability in Pharmacokinetic Data
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Genetic Variability in Metabolic Enzymes | Different rat strains can exhibit variations in the expression and activity of drug-metabolizing enzymes like CYP2B1, leading to inconsistent metabolism of this compound. Solutions: 1. Use of Inbred Strains: Employ a single, well-characterized inbred rat strain (e.g., Sprague-Dawley, Wistar) to minimize genetic variability. 2. Larger Group Sizes: Increase the number of animals per group to improve the statistical power and account for inherent biological variability. |
| Differences in Gut Microbiota | The gut microbiome can influence drug metabolism. Variations in the gut flora between animals can contribute to variable pharmacokinetic outcomes. Solutions: 1. Standardized Husbandry: House all animals under identical conditions (diet, bedding, light cycle) to promote a more uniform gut microbiome. 2. Acclimatization: Allow for a sufficient acclimatization period before the start of the study. |
| Inconsistent Fasting Times | The presence or absence of food in the gastrointestinal tract can significantly impact drug absorption and gastric emptying time. Solutions: 1. Standardized Fasting: Implement a consistent fasting period (e.g., overnight) for all animals before dosing. Ensure free access to water. |
II. Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of bupropion generally low in rats?
A1: The low oral bioavailability of bupropion in rats (reported to be in the range of 5-20% for the racemic mixture) is primarily due to extensive first-pass metabolism in the liver.[1] In rats, bupropion is rapidly and extensively metabolized, with the formation of various metabolites.[2] The primary enzyme responsible for the hydroxylation of bupropion in rats is CYP2B1.[3]
Q2: Is the metabolism of bupropion in rats stereoselective?
A2: Yes, the metabolism of bupropion is stereoselective in rats. Studies have shown that the formation of the major metabolites, such as hydroxybupropion (B195616) and erythrohydrobupropion, differs between the (R)- and (S)-enantiomers. In rats, erythrohydrobupropion is a more prominent metabolite compared to in humans.[4]
Q3: What are the most promising strategies to improve the oral bioavailability of this compound in rat studies?
A3: Based on current research, promising strategies include:
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as agar (B569324) nanospheres or niosomes, can protect it from degradation in the gastrointestinal tract and enhance its absorption.
-
Sustained-Release Formulations: Formulations like sustained-release pellets can provide a slower, more continuous release of the drug, potentially saturating metabolic enzymes and allowing more parent drug to reach systemic circulation.[5]
-
Alternative Delivery Routes: For mechanistic studies, pulmonary delivery has been shown to dramatically increase the bioavailability of bupropion in rats, achieving an absolute bioavailability of 86.69% with nanospheres compared to 0.25% for a simple solution administered via the same route.
Q4: What is a suitable analytical method for quantifying (R)- and (S)-bupropion and their metabolites in rat plasma?
A4: A stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard. This technique allows for the separation and quantification of the individual enantiomers of bupropion and its major metabolites, which is crucial for understanding the stereoselective pharmacokinetics.
III. Data Presentation
The following tables summarize quantitative data from studies investigating strategies to improve bupropion bioavailability in rats. Note: Data specifically for this compound is limited; much of the available research has been conducted with the racemic mixture.
Table 1: Pharmacokinetic Parameters of Racemic Bupropion with Different Formulations in Rats
| Formulation | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Simple Aqueous Solution | 5 mg/kg, Pulmonary | 9.93 | 1.0 | 28.8 (µg/mL·min) | 0.25 | |
| Agar Nanospheres | 5 mg/kg, Pulmonary | 1927.93 | 6.0 | 10237.84 (µg/mL·min) | 86.69 | |
| Commercially Available Tablets | Oral | 451.91 ± 144.54 | 0.5 | 1379.67 ± 253.61 | Not Reported | [5] |
| Sustained-Release Pellets | Oral | 163.80 ± 32.93 | 4.67 | 1523.79 ± 323.30 | 110.46 (Relative to Tablets) | [5] |
Table 2: Stereoselective Metabolism of Bupropion in Rat Liver Microsomes
| Enantiomer | Major Metabolite Formed | Contribution to Racemic Bupropion Clearance |
| Racemic Bupropion | Erythrohydrobupropion | 66% |
| Racemic Bupropion | Hydroxybupropion | 17% |
| Racemic Bupropion | Threohydrobupropion | 17% |
IV. Experimental Protocols
Protocol 1: Preparation of Bupropion HCl-Loaded Agar Nanospheres
This protocol is adapted from a study that successfully increased the pulmonary bioavailability of bupropion.
Materials:
-
Bupropion HCl
-
Agar
-
Calcium chloride (cross-linking agent)
-
Liquid paraffin (B1166041)
-
Methylene (B1212753) chloride
-
Ethanol
-
Mannitol
Procedure:
-
Dissolve a specific amount of agar in deionized water by heating to boiling.
-
Cool the agar solution to 45°C.
-
Add an aqueous solution of bupropion HCl and calcium chloride to the agar solution and mix thoroughly.
-
Add the resulting solution to liquid paraffin (pre-warmed to 40°C) under homogenization to form a w/o emulsion.
-
Cool the emulsion below 20°C in an ice bath to solidify the agar nanospheres.
-
Centrifuge the suspension to collect the nanospheres.
-
Wash the nanospheres three times with methylene chloride.
-
Disperse the final pellet in ethanol, mix with mannitol, and air-dry overnight.
Protocol 2: Oral Gavage in Rats
This is a general protocol for administering a formulation to rats via oral gavage.
Materials:
-
Rat restraint device (optional)
-
Appropriately sized gavage needle (16-18 gauge for adult rats)
-
Syringe with the prepared formulation
Procedure:
-
Weigh the rat to determine the correct dosing volume (typically not exceeding 10 mL/kg).
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Gently restrain the rat, ensuring its head and neck are extended in a straight line with its body.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.
-
The rat should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. If there is any resistance, withdraw the needle and start again.
-
Once the needle is inserted to the predetermined depth, slowly administer the formulation.
-
After administration, gently withdraw the needle.
-
Monitor the animal for at least 10 minutes for any signs of distress.
Protocol 3: Chiral LC-MS/MS Analysis of Bupropion and Metabolites in Rat Plasma
This protocol provides a general framework for the analytical quantification.
Sample Preparation:
-
Thaw rat plasma samples at room temperature.
-
To a 200 µL aliquot of plasma, add an internal standard solution (e.g., deuterated bupropion and metabolites).
-
Precipitate proteins by adding a precipitating agent (e.g., acetonitrile (B52724) or trichloroacetic acid).
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
Chromatographic Conditions:
-
Column: A chiral stationary phase column is required for enantiomeric separation (e.g., α1-acid glycoprotein (B1211001) column).
-
Mobile Phase: A typical mobile phase might consist of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) bicarbonate), with the pH optimized for separation.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.
V. Mandatory Visualizations
Signaling Pathway of Bupropion
Caption: Mechanism of action of this compound.
Experimental Workflow for Improving this compound Bioavailability
Caption: Workflow for bioavailability studies.
Troubleshooting Logic for Low Bioavailability
Caption: Troubleshooting low bioavailability.
References
minimizing racemization of (R)-bupropion during experimental procedures
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the racemization of (R)-bupropion during experimental procedures. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to maintain the enantiomeric purity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of a single enantiomer (e.g., this compound) into an equal mixture of both enantiomers ((R)- and (S)-bupropion), rendering the mixture optically inactive. This is a significant concern because the two enantiomers of bupropion (B1668061) may have different pharmacological activities and metabolic profiles. Maintaining the enantiomeric purity of this compound is crucial for accurate experimental results and for the development of stereochemically pure drug products.
Q2: What are the primary factors that cause racemization of this compound?
A2: The primary factors that can induce racemization of this compound, an aminoketone, are:
-
pH: Both acidic and basic conditions can catalyze racemization. Bupropion is particularly unstable in aqueous solutions with a pH above 5.[1][2] The racemization proceeds through the formation of a planar, achiral enol or enolate intermediate.
-
Temperature: Elevated temperatures increase the rate of racemization.[3]
-
Solvent: The polarity of the solvent can influence the rate of racemization. For similar aminoketones, the rate of racemization generally increases with the polarity of the solvating agent.[3]
Q3: How can I monitor the enantiomeric purity of my this compound sample?
A3: The most common method for determining the enantiomeric purity of bupropion is through chiral High-Performance Liquid Chromatography (HPLC).[4][5][6] This technique uses a chiral stationary phase (CSP) to separate the (R)- and (S)-enantiomers, allowing for their quantification. Several types of chiral columns, including those based on polysaccharides, α1-acid glycoprotein (B1211001), and cyclodextrins, have been successfully used for this purpose.[4][5]
Q4: What are the general best practices for handling and storing this compound to prevent racemization?
A4: To maintain the enantiomeric integrity of this compound:
-
Storage of Solid Compound: Store this compound hydrochloride solid in a tightly sealed container, protected from light and moisture, at controlled room temperature (typically 15-25°C).[7]
-
Storage of Solutions: If solutions must be prepared, use aprotic solvents with low polarity where possible. For aqueous solutions, maintain a pH below 5.[1][2] Prepare solutions fresh and use them as quickly as possible. If storage is necessary, store at low temperatures (e.g., -20°C or -80°C) to minimize both racemization and degradation.
Troubleshooting Guides
Issue: Loss of Enantiomeric Purity After Aqueous Workup/Extraction
-
Possible Cause: The pH of the aqueous solution is too high (above 7) or too low. Strong bases (like NaOH or KOH) or strong acids can catalyze enolization and subsequent racemization.
-
Solution:
-
Use a milder base, such as a saturated sodium bicarbonate (NaHCO₃) solution, for neutralization or extraction of acidic impurities.
-
If an acidic wash is required, use a mild acid like dilute citric acid or a buffered solution.
-
Perform all aqueous procedures at low temperatures (0-5°C) to slow down the rate of racemization.
-
Minimize the contact time between the this compound solution and the aqueous phase.
-
Issue: Racemization Observed After Chromatographic Purification
-
Possible Cause: The stationary phase is interacting with the this compound in a way that promotes racemization. Standard silica (B1680970) gel is acidic and can cause racemization of sensitive compounds.
-
Solution:
-
If using silica gel chromatography, consider deactivating the silica gel by pre-treating it with a small amount of a volatile base like triethylamine (B128534) mixed in the eluent.
-
Alternatively, switch to a more neutral stationary phase, such as alumina.
-
Whenever possible, purify this compound via crystallization rather than chromatography to avoid prolonged contact with a potentially reactive stationary phase.
-
Issue: Inconsistent Enantiomeric Excess (e.e.) in Analytical Results
-
Possible Cause: Racemization is occurring during the sample preparation or analysis steps for chiral HPLC.
-
Solution:
-
Ensure that the sample diluent is neutral or slightly acidic and aprotic if possible.
-
Keep sample vials in a cooled autosampler (e.g., 4°C) to prevent racemization while waiting for injection.
-
Minimize the time between sample preparation and analysis.
-
Quantitative Data on Bupropion Racemization and Degradation
The following tables summarize available quantitative data on the stability and racemization of bupropion.
Table 1: Racemization and Degradation of Bupropion in Aqueous Media
| Parameter | Matrix | pH | Temperature (°C) | Half-life | Reference |
| Racemization | 0.1 M Phosphate (B84403) Buffer | 7.6 | 37 | ~44 minutes | [8] |
| Chiral Inversion | 0.1 M Phosphate Buffer | 7.4 | 37 | ~2 hours | [8] |
| Degradation | Aqueous Solution | > 5 | Not specified | Unstable | [1][2] |
| Degradation | Aqueous Solution | < 5 | Not specified | Most stable | [1][2] |
Table 2: Enantiomeric Stability of a Structurally Similar Aminoketone (Diethylpropion) in Various Solvents
While specific data for bupropion is limited, the following qualitative trends observed for diethylpropion (B1665973) are likely to be similar for bupropion. The rate of racemization generally increases with the polarity of the solvent.
| Solvent | Polarity | Expected Trend for this compound Racemization | Reference |
| n-Hexane | Low | Slowest | [3] |
| Diethyl ether | Low | Slow | [3] |
| Chloroform | Medium | Moderate | [3] |
| Acetonitrile (B52724) | High | Faster | [3] |
| Ethanol | High (protic) | Fastest | [3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound with Minimized Racemization
This protocol describes a method for extracting this compound from an aqueous solution while minimizing the risk of racemization.
-
pH Adjustment:
-
Ensure the aqueous solution containing this compound is cooled to 0-5°C in an ice bath.
-
If the solution is acidic, slowly add a pre-chooled saturated solution of sodium bicarbonate (NaHCO₃) with gentle stirring until the pH is approximately 7.0-7.5. Avoid strong bases like NaOH or KOH. Monitor the pH carefully with a calibrated pH meter.
-
-
Extraction:
-
Transfer the neutralized aqueous solution to a separatory funnel.
-
Add an equal volume of a cold (0-5°C), low-polarity aprotic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.
-
Gently invert the separatory funnel several times to mix the layers, avoiding vigorous shaking which can lead to emulsion formation.
-
Allow the layers to separate completely.
-
Drain the organic layer (bottom layer for DCM, top layer for ethyl acetate) into a pre-chilled flask.
-
Repeat the extraction process two more times with fresh, cold organic solvent.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for a few minutes at low temperature.
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator with the water bath temperature kept as low as possible (ideally below 30°C).
-
-
Analysis:
-
Immediately analyze the enantiomeric purity of the extracted this compound using the chiral HPLC method described below.
-
Protocol 2: Chiral HPLC Method for Determination of this compound Enantiomeric Purity
This protocol provides a general method for the analysis of bupropion enantiomers. Method parameters may need to be optimized based on the specific column and instrumentation used.[9][10]
-
Instrumentation and Column:
-
HPLC system with a UV or mass spectrometric detector.
-
Chiral Column: A suitable chiral stationary phase, for example, an α1-acid glycoprotein (AGP) column (e.g., 100 mm x 4.0 mm, 5 µm).
-
-
Mobile Phase and Chromatographic Conditions:
-
Mobile Phase: A mixture of aqueous buffer and an organic modifier. For an AGP column, a common mobile phase is a mixture of 10 mM phosphate buffer (pH adjusted to 7.0) and acetonitrile (e.g., 90:10 v/v).
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Column Temperature: Maintain at a constant, controlled temperature, for example, 25°C.
-
Detection: UV detection at 254 nm or appropriate mass spectrometric detection.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject a suitable volume of the sample (e.g., 10 µL) onto the HPLC system.
-
Identify the peaks for (R)- and (S)-bupropion based on the retention times of reference standards.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100
-
Visualizations
Caption: Mechanism of base-catalyzed racemization of bupropion.
Caption: Troubleshooting workflow for low enantiomeric purity.
References
- 1. researchgate.net [researchgate.net]
- 2. The aqueous stability of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of racemization of (+)- and (-)-diethylpropion: studies in aqueous solution, with and without the addition of cyclodextrins, in organic solvents and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolution of enantiomers of bupropion and its metabolites by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolution of enantiomers of bupropion and its metabolites by liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 6. Enantiomeric separation of bupropion by liquid chromatography on derivatized cyclofructan chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
identifying and removing impurities from (R)-bupropion synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of (R)-bupropion.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, several types of impurities can be generated. These can be broadly categorized as:
-
Diastereomers: Due to the presence of multiple chiral centers, diastereomeric impurities such as (3S,5R,6R)-Bupropion Impurity and (3S,5S,6S)-Bupropion Impurity can form. These share the same molecular weight but differ in their spatial arrangement, making them challenging to separate.[1][2]
-
Oxidation and Degradation Products: Bupropion (B1668061) can degrade under certain conditions. For instance, 1-(3-Chlorophenyl)-1-hydroxy-2-propanone is a known impurity.[3][4] Alkaline and oxidative conditions can also lead to the formation of various degradation products.[5][6]
-
Metabolite-Related Impurities: Hydroxylated derivatives, similar to the primary metabolites of bupropion in vivo, such as (R,R)-Hydroxy Bupropion, can be present as impurities.[7]
-
Process-Related Impurities: These are impurities that arise from the synthetic route itself. An example is 3-Chloropropiophenone.[3]
Q2: What analytical techniques are recommended for identifying and quantifying impurities in this compound synthesis?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analysis of bupropion and its impurities.[5][8] For enhanced sensitivity and structural elucidation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often employed.[9] To resolve and quantify stereoisomers, chiral chromatography is essential.[10][11]
Key considerations for analytical method development include:
-
Column Selection: For separating enantiomers and diastereomers, chiral columns such as those based on polysaccharides or α1 acid glycoprotein (B1211001) are recommended.[10] For general impurity profiling, reversed-phase columns like C18 are suitable.[6]
-
Mobile Phase: The choice of mobile phase is critical for achieving good separation. A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typically used.[6][9]
-
Detection: UV detection is commonly used for HPLC analysis of bupropion.[8] Mass spectrometry provides higher specificity and sensitivity.[9]
Troubleshooting Guides
Problem 1: An unknown peak is observed in the HPLC chromatogram of my synthesized this compound.
Possible Cause & Solution:
-
Cause: The unknown peak could be a starting material, a byproduct, a degradation product, or a diastereomer.
-
Troubleshooting Steps:
-
Review the Synthetic Route: Analyze the reaction scheme to identify potential side products or unreacted starting materials.
-
LC-MS/MS Analysis: Perform LC-MS/MS analysis to determine the molecular weight of the impurity. This information can help in proposing a chemical structure.
-
Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to see if the unknown peak is a degradation product.
-
Use of Reference Standards: If available, inject reference standards of known impurities to see if the retention time matches the unknown peak.[4]
-
Problem 2: The chiral purity of my this compound is lower than expected.
Possible Cause & Solution:
-
Cause: This could be due to incomplete resolution during chiral separation or racemization occurring at some stage of the synthesis or workup. Chiral inversion of bupropion enantiomers has been reported to occur.[11]
-
Troubleshooting Steps:
-
Optimize Chiral Chromatography:
-
Column: Ensure you are using an appropriate chiral stationary phase.
-
Mobile Phase: Adjust the mobile phase composition and flow rate to improve resolution.
-
Temperature: Control the column temperature, as it can significantly impact chiral separation.
-
-
Investigate Racemization: Analyze samples at different stages of the synthesis and purification process to pinpoint where the loss of enantiomeric purity is occurring. Avoid harsh acidic or basic conditions and high temperatures if they are found to contribute to racemization.
-
Data Presentation
Table 1: Analytical Method Parameters for Bupropion Impurity Analysis
| Parameter | HPLC Method 1 | Chiral HPLC Method |
| Column | Intertsil ODS3 (250 x 4.6 mm, 5 µm)[5] | Phenomenex Lux 3 μm AMP (150 × 4.6 mm)[11] |
| Mobile Phase | Gradient of acetonitrile and aqueous buffer[12] | Gradient of methanol (B129727) and aqueous ammonium (B1175870) formate[9] |
| Detection | UV at 250 nm[5] | MS/MS[9] |
| Linear Range | 5–100 µg/mL[5] | 1.0 to 3,000.0 ng/mL[11] |
| LOD | 1.33 µg/mL[5] | Not Reported |
| LOQ | Not Reported | 1.0 ng/mL[11] |
Experimental Protocols
Protocol 1: Identification of Unknown Impurities by HPLC-UV
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.
-
HPLC System: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Intertsil ODS3 (250 x 4.6 mm i.d., 5 μm particle size).[5]
-
Mobile Phase: A suitable gradient of an aqueous buffer and an organic solvent like acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 250 nm for bupropion and 224 nm for certain degradation products.[5]
-
-
Analysis: Run the sample and analyze the resulting chromatogram for any peaks other than the main this compound peak. Compare retention times with any available impurity reference standards.
Protocol 2: Purification of this compound by Recrystallization
This protocol is based on a patented method for purifying bupropion hydrochloride to at least 99.9% purity.[13]
-
Dissolution: Stir the impure bupropion hydrochloride in methanol at an ambient temperature (20°C to 35°C). Most of the product should dissolve.[13]
-
Filtration: Filter the methanolic solution through a hyflo bed to remove any undissolved particles or impurities.[13]
-
Solvent Removal: Evaporate the methanol from the filtrate to obtain a solid mass.[13]
-
Solvent Exchange: Add isopropyl alcohol to the solid mass and then distill it out. Repeat this step twice to ensure the complete removal of any residual methanol.[13]
-
Recrystallization: Add fresh isopropyl alcohol to the solid mass and heat the mixture to reflux for 30 minutes.[13]
-
Crystallization and Isolation: Cool the suspension to 25°C to 35°C and stir for 1 hour. Isolate the solid product by filtration.[13]
-
Washing and Drying: Wash the solid with isopropyl alcohol and dry it in a vacuum dryer at 70°C to 75°C until the loss on drying (LOD) is below 0.5%.[13]
Visualizations
Caption: Workflow for impurity identification and resolution in this compound synthesis.
Caption: Step-by-step protocol for the purification of bupropion hydrochloride by recrystallization.
References
- 1. Blog Details [chemicea.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. mdpi.com [mdpi.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Kinetic study and peak purity determination of bupropion hydrochloride using RRLC/DAD and HPLC/MWD methods: stability study and application in pharmaceutical preparation and in synthetic mixtures with nicotine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Bupropion Impurities | SynZeal [synzeal.com]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. researchgate.net [researchgate.net]
- 10. Resolution of enantiomers of bupropion and its metabolites by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Population model analysis of chiral inversion and degradation of bupropion enantiomers, and application to enantiomer specific fraction unbound determination in rat plasma and brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. WO2008099418A2 - An improved process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Addressing Unexpected Off-Target Effects of (R)-Bupropion In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected off-target effects of (R)-bupropion in vivo.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound, providing potential explanations and experimental steps to investigate these unexpected effects.
I. Unexpected Behavioral Phenotypes
Question: My animal models are exhibiting unexpected behavioral changes, such as increased aggression or anxiety, after administration of this compound. Isn't it supposed to be an antidepressant?
Answer: While bupropion (B1668061) is primarily known for its antidepressant effects, it can induce paradoxical behavioral changes in some animal models. For instance, studies in mice have shown that bupropion can increase aggressive behavior, particularly in animals with a longer latency to attack.[1] Additionally, high doses of bupropion have been associated with anxiogenic-like effects in the hole-board test.[1] It's also important to consider that bupropion's impact on anxiety can be complex, with some studies suggesting motor effects may confound the interpretation of anxiety-related behaviors in tests like the elevated plus-maze.[2]
Troubleshooting Unexpected Behavioral Phenotypes:
-
Dose-Response Analysis: Conduct a thorough dose-response study to determine if the unexpected behavior is dose-dependent. Lower doses may not elicit the same off-target effects.
-
Control for Motor Activity: Bupropion can increase locomotor activity, which can confound the interpretation of behavioral tests for anxiety and depression.[1][2] Always include an open-field test or other measures of general activity to distinguish between specific behavioral effects and generalized hyperactivity.
-
Consider Animal Strain and Sub-group: The behavioral effects of bupropion can vary between different strains and even sub-groups of mice (e.g., short vs. long attack latency).[1] Ensure you are using a well-characterized animal model and consider if inherent behavioral traits could be interacting with the drug.
-
Evaluate for Sigma-1 Receptor Interaction: The anti-immobility effects of bupropion in the forced swim test have been linked to the sigma-1 receptor.[3] Unexpected behavioral effects could be mediated through this off-target interaction. Consider co-administration with a selective sigma-1 receptor antagonist to investigate this possibility.
II. Immunomodulatory and Inflammatory Effects
Question: I'm observing changes in inflammatory markers or immune cell function in my in vivo model after this compound treatment. Is this a known off-target effect?
Answer: Yes, bupropion has been shown to possess both anti-inflammatory and, paradoxically, pro-inflammatory properties. Several studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and increase the anti-inflammatory cytokine IL-10.[4] This anti-inflammatory action may be mediated in part through the p38 MAPK pathway.[5] Conversely, other research suggests that at certain concentrations, bupropion can increase the gene expression of pro-inflammatory cytokines, potentially through the TLR2/TLR4 and JAK2/STAT3 signaling pathways.[6]
Troubleshooting Immunomodulatory Effects:
-
Cytokine Profiling: Perform a comprehensive cytokine and chemokine panel using ELISA or multiplex assays to characterize the specific inflammatory changes. This will provide a clearer picture of the immunomodulatory profile of bupropion in your experimental model.
-
Investigate Signaling Pathways:
-
TLR4 and JAK2/STAT3: To determine if these pathways are involved, you can use Western blotting to measure the phosphorylation status of key proteins like STAT3 and components of the NF-κB pathway (downstream of TLR4).
-
p38 and PI3K: Assess the phosphorylation of p38 and Akt (a downstream target of PI3K) to see if these pathways are being modulated.
-
-
Examine Immune Cell Populations: Use flow cytometry to analyze changes in the frequency and activation state of different immune cell populations (e.g., macrophages, T cells) in relevant tissues.
III. Cardiovascular Irregularities
Question: My animals are showing unexpected cardiovascular responses, such as changes in heart rate or blood pressure, after this compound administration. I thought it was considered relatively safe for the cardiovascular system.
Answer: While generally considered to have a better cardiovascular safety profile than tricyclic antidepressants, bupropion is not devoid of cardiovascular effects.[7] It can cause a rise in supine blood pressure and, in some cases, exacerbate pre-existing hypertension.[8] In overdose situations, bupropion has been associated with ECG abnormalities, including QRS widening and QTc prolongation, which may be linked to effects on potassium rectifier channels (Kir) and gap junctions (Connexin 43).[5][9]
Troubleshooting Cardiovascular Irregularities:
-
Cardiovascular Monitoring: Implement continuous or frequent monitoring of blood pressure and heart rate using telemetry or tail-cuff methods.
-
Electrocardiogram (ECG) Analysis: If significant cardiovascular changes are observed, perform ECG recordings to assess for conduction abnormalities, such as QRS and QTc interval changes.
-
Investigate Ion Channel and Gap Junction Function:
-
In Vitro Electrophysiology: Use patch-clamp techniques on isolated cardiomyocytes to directly assess the effects of this compound on relevant ion channels (e.g., Kir).
-
Connexin 43 Expression and Phosphorylation: Analyze the expression and phosphorylation status of Connexin 43 in cardiac tissue using Western blotting or immunohistochemistry to investigate potential effects on gap junction function.
-
-
Assess for Intracellular Calcium Dysregulation: Bupropion has been shown to affect intracellular calcium signaling.[9] Utilize fluorescent calcium indicators to measure changes in intracellular calcium levels in cardiomyocytes in response to this compound.
IV. Mitochondrial and Cellular Stress
Question: I'm seeing evidence of cellular stress or mitochondrial dysfunction in my cell-based assays or in tissue samples from my in vivo experiments. Could this be an off-target effect of this compound?
Answer: Yes, bupropion has been shown to induce endoplasmic reticulum (ER) stress and activate caspase-dependent apoptotic pathways in neuronal cell lines.[10] This can involve the phosphorylation of JNK and p38 MAPK. Additionally, some studies suggest that bupropion can affect mitochondrial function. For example, it has been found to reduce complex II-linked respiration in isolated mitochondria.
Troubleshooting Mitochondrial and Cellular Stress:
-
Assess Mitochondrial Respiration: Use high-resolution respirometry (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in cells or isolated mitochondria treated with this compound. This will allow for the detailed assessment of different components of the electron transport chain.
-
Measure Mitochondrial Membrane Potential: Utilize fluorescent dyes like TMRE or JC-1 to assess changes in the mitochondrial membrane potential, a key indicator of mitochondrial health.
-
Evaluate ER Stress Markers: Use Western blotting to measure the expression and phosphorylation of key ER stress markers, such as eIF-2α, and downstream effectors like JNK.
-
Apoptosis Assays: Employ assays such as TUNEL staining or caspase activity assays to determine if this compound is inducing apoptosis in your model system.
Quantitative Data on this compound and its Metabolites
The following tables summarize known binding affinities and functional data for bupropion and its major metabolites at on-target and potential off-target sites. Note that this compound is one of the enantiomers in the racemic mixture of bupropion that is clinically used. The data presented here may be for the racemic mixture unless otherwise specified.
Table 1: Binding Affinities (Ki) of Bupropion and Metabolites
| Target | Ligand | Ki (nM) | Species | Reference |
| Dopamine Transporter (DAT) | Bupropion | 526 | Human | [11] |
| Norepinephrine Transporter (NET) | Bupropion | 1960 | Human | [11] |
| Serotonin Transporter (SERT) | Bupropion | >10,000 | Human | [11] |
| Nicotinic Acetylcholine Receptor (α3β4) | Bupropion | 1,200 (IC50) | Torpedo | [12] |
| Nicotinic Acetylcholine Receptor (resting state) | Bupropion | 3,600 (IC50) | Torpedo | [12] |
| Serotonin 3A Receptor (5-HT3AR) | Bupropion | 87,000 (IC50) | Mouse | |
| Serotonin 3A Receptor (5-HT3AR) | Hydroxybupropion | 112,000 (IC50) | Mouse | |
| Sigma-1 Receptor | Bupropion | Not Reported | - | [13] |
Table 2: Functional Inhibition (IC50) of Bupropion and Metabolites
| Target/Process | Ligand | IC50 (µM) | Species/System | Reference |
| CYP2D6 Inhibition | Bupropion | Weak | Human | |
| CYP2D6 Inhibition | Hydroxybupropion | Weak | Human | |
| Nicotinic Acetylcholine Receptor (α3β4) | Bupropion | 1.2 | Torpedo | [12] |
| Nicotinic Acetylcholine Receptor (resting state) | Bupropion | 3.6 | Torpedo | [12] |
| Serotonin 3A Receptor (5-HT3AR) | Bupropion | 87 | Mouse | |
| Serotonin 3A Receptor (5-HT3AR) | Hydroxybupropion | 112 | Mouse |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the unexpected off-target effects of this compound.
Protocol 1: Cytokine Profiling using ELISA
Objective: To quantify the concentration of pro- and anti-inflammatory cytokines in biological samples (e.g., serum, plasma, cell culture supernatant) following treatment with this compound.
Materials:
-
ELISA plate (96-well)
-
Capture antibody specific for the cytokine of interest
-
Recombinant cytokine standard
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Sample and Standard Incubation: Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of standards and samples (appropriately diluted) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent and add 100 µL to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Streptavidin-HRP Incubation: Dilute Streptavidin-HRP in assay diluent and add 100 µL to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in your samples.
Protocol 2: Assessment of Mitochondrial Respiration using High-Resolution Respirometry
Objective: To measure the effect of this compound on mitochondrial oxygen consumption in intact cells or isolated mitochondria.
Materials:
-
Seahorse XF Analyzer (or similar high-resolution respirometer)
-
Seahorse XF cell culture microplates
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
This compound stock solution
Procedure for Intact Cells:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment (Optional Pre-incubation): Treat cells with this compound for the desired duration before the assay.
-
Assay Preparation: The day of the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Cartridge Hydration and Loading: Hydrate the sensor cartridge overnight in XF Calibrant. On the day of the assay, load the injection ports of the sensor cartridge with the mitochondrial stress test compounds and this compound (if not pre-incubated).
-
Seahorse XF Assay: Place the cell plate and the sensor cartridge in the Seahorse XF Analyzer and run the mitochondrial stress test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the compounds.
-
Data Analysis: Analyze the OCR data to determine key mitochondrial parameters, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Protocol 3: Sigma-1 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the sigma-1 receptor.
Materials:
-
Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig brain, or cells overexpressing the receptor)
-
Radioligand specific for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine)
-
Non-labeled ligand for determining non-specific binding (e.g., haloperidol)
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + radioligand.
-
Non-specific Binding: Membrane preparation + radioligand + excess non-labeled ligand.
-
Competition Binding: Membrane preparation + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition binding, plot the percentage of specific binding against the concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations of Signaling Pathways
The following diagrams illustrate key signaling pathways that may be involved in the off-target effects of this compound.
Caption: TLR4 Signaling Pathway potentially modulated by bupropion.
Caption: JAK2/STAT3 Signaling Pathway potentially modulated by bupropion.
Caption: Bupropion's potential effect on Connexin 43 function.
References
- 1. Bupropion effects on aggressiveness and anxiety in OF1 male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of acute administration of bupropion on behavior in the elevated plus-maze test by NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Failure to detect the action of antidepressants in the forced swim test in Swiss mice | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrocardiographic Effects of Bupropion Toxicity Suggesting Dysfunction of the Gap Junction or Connexin 43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. biomedres.us [biomedres.us]
- 9. Electrocardiographic Effects of Bupropion Toxicity Suggesting Dysfunction of the Gap Junction or Connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolated Brain Mitochondria Respiration protocol [protocols.io]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. Signaling pathways of TLR4 [pfocr.wikipathways.org]
Technical Support Center: Refining Purification Techniques for (R)-bupropion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refining and purification of (R)-bupropion.
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor or No Resolution of Bupropion (B1668061) Enantiomers
If you are observing co-eluting or poorly resolved enantiomeric peaks of (R)- and (S)-bupropion, consider the following troubleshooting steps.
-
Evaluate Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor for successful enantioseparation. For bupropion, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based (e.g., α1-acid glycoprotein) columns have shown good results.[1][2] If initial results are poor, screening different types of CSPs is recommended.
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Vary the type (e.g., isopropanol (B130326), ethanol (B145695), acetonitrile) and concentration of the organic modifier in your mobile phase. The polarity of the modifier can significantly impact selectivity.
-
Additives: For basic compounds like bupropion, the addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic mobile phases or diethylamine (B46881) for basic mobile phases) can improve peak shape and resolution.[3]
-
pH: The pH of the mobile phase can influence the ionization state of bupropion and its interaction with the CSP. A systematic pH study is often beneficial.
-
-
Adjust Flow Rate: Chiral separations can be sensitive to flow rate. Lowering the flow rate may increase the interaction time with the CSP and improve resolution, though it will also increase the run time.
-
Control Temperature: Temperature affects the thermodynamics of the chiral recognition process. Using a column oven to maintain a consistent temperature is crucial for reproducibility. Experimenting with different temperatures (e.g., 10°C, 25°C, 40°C) can sometimes improve separation.
Logical Relationship for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Peak Tailing of the this compound Peak
Peak tailing can compromise purity and make accurate quantification difficult.
-
Secondary Interactions: Tailing of basic compounds like bupropion can occur due to interactions with acidic silanol (B1196071) groups on silica-based CSPs. Adding a basic modifier (e.g., diethylamine) to the mobile phase can help to mask these sites.
-
Column Contamination: Contaminants from the sample or mobile phase can accumulate on the column, leading to active sites that cause tailing. Flushing the column with a strong solvent may resolve this issue.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of bupropion, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjusting the pH to be at least 2 units away from the pKa is recommended.
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration.
Crystallization-Based Purification
Issue 1: No Crystal Formation
If this compound fails to crystallize from the solution, the following strategies can be employed.
-
Induce Nucleation:
-
Increase Supersaturation:
-
Solvent Evaporation: Slowly evaporate the solvent to increase the concentration of this compound.
-
Anti-Solvent Addition: Gradually add a solvent in which this compound is insoluble (an anti-solvent) to the solution to induce precipitation.[]
-
-
Optimize Cooling Profile: Ensure that the cooling process is slow and controlled. Rapid cooling can sometimes inhibit crystal formation.
Issue 2: Low Yield of this compound Crystals
A low yield indicates that a significant amount of the desired enantiomer remains in the mother liquor.
-
Optimize Solvent System: The ideal solvent system is one where this compound has high solubility at elevated temperatures and low solubility at lower temperatures.[4] If the yield is low, the compound may be too soluble at the final crystallization temperature. Consider using a mixed solvent system or an anti-solvent to reduce its solubility further.
-
Controlled Cooling: A slow and controlled cooling rate allows for the gradual and more complete crystallization of the desired product.
-
pH Adjustment: Since bupropion is a basic compound, adjusting the pH of the solution can significantly impact its solubility and, consequently, the crystallization yield.
Issue 3: Poor Enantiomeric Purity of Crystals
If the crystallized this compound is contaminated with the (S)-enantiomer, the following should be considered.
-
Recrystallization: A common and effective method to improve purity is to perform one or more recrystallization steps.
-
Optimize Crystallization Conditions:
-
Slower Cooling: Rapid crystallization can trap impurities, including the undesired enantiomer, within the crystal lattice. A slower cooling rate promotes the formation of more ordered, purer crystals.
-
Agitation: The rate of agitation can influence crystal growth and purity. Gentle agitation is generally preferred to avoid the formation of too many small crystals that can trap impurities.
-
-
Wash the Crystals: After filtration, wash the crystals with a small amount of cold solvent in which the compound has low solubility to remove any residual mother liquor containing the (S)-enantiomer.[4]
Frequently Asked Questions (FAQs)
Chiral HPLC
Q1: What is the best type of chiral stationary phase (CSP) for separating bupropion enantiomers?
A1: Polysaccharide-based CSPs (e.g., CHIRALPAK® series) and protein-based CSPs (e.g., Chiral-AGP) have been successfully used for the enantioseparation of bupropion.[1][2] The optimal choice will depend on the specific mobile phase conditions and the scale of the purification. A screening of different CSPs is often the most effective approach to find the best separation.
Q2: Can I use the same chiral HPLC method for both analytical and preparative scale purification?
A2: While the same CSP and mobile phase can often be used, direct scaling is not always straightforward. For preparative scale, you will need to optimize parameters such as sample loading, flow rate, and column dimensions to maximize throughput while maintaining resolution. The sample concentration for preparative work is typically much higher, which can also affect the separation.
Q3: How can I improve the throughput of my preparative chiral HPLC purification of this compound?
A3: To improve throughput, you can:
-
Increase the column diameter and length.
-
Optimize the mobile phase to reduce the run time while maintaining adequate resolution.
-
Increase the sample concentration and injection volume (loading). This will require a loading study to determine the maximum amount of sample that can be injected without significant loss of resolution.
-
Consider using techniques like stacked injections or simulated moving bed (SMB) chromatography for large-scale production.
Q4: My this compound sample is not fully soluble in the mobile phase. What should I do?
A4: Ideally, the sample should be dissolved in the mobile phase.[6] If solubility is an issue, you can try to dissolve it in a stronger solvent and then dilute it with the mobile phase. However, be cautious as injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion and precipitation on the column.[7] For preparative chromatography, it is often better to find a mobile phase in which the sample is sufficiently soluble.
Crystallization
Q1: What is the difference between enantioselective crystallization and diastereomeric crystallization for resolving bupropion?
A1: Enantioselective crystallization (or preferential crystallization) involves the direct crystallization of one enantiomer from a racemic mixture, often initiated by seeding with a pure crystal of the desired enantiomer. Diastereomeric crystallization involves reacting the racemic bupropion with a chiral resolving agent to form two diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by conventional crystallization.[8] The desired enantiomer is then recovered by breaking the salt.
Q2: How do I choose a suitable solvent for the crystallization of this compound?
A2: A good solvent for crystallization should exhibit a significant difference in the solubility of the compound at high and low temperatures.[9] For this compound, you would look for a solvent where it is highly soluble when hot and poorly soluble when cold. Solvent screening with small amounts of material is a common starting point. Patents related to bupropion hydrochloride purification often mention the use of alcohols like ethanol and isopropanol, sometimes in combination with anti-solvents.[10][11]
Q3: Can I use the mother liquor from the first crystallization to recover more this compound?
A3: Yes, the mother liquor will be enriched with the (S)-enantiomer but will still contain some this compound. It is possible to recover more of the (R)-enantiomer through subsequent crystallization steps, potentially after racemization of the undesired (S)-enantiomer if a suitable method is available.
Experimental Protocols
Preparative Chiral HPLC of this compound
This protocol provides a general methodology for the preparative separation of this compound. Optimization will be required based on the specific equipment and purity requirements.
-
Column: Chiral Stationary Phase (e.g., polysaccharide-based, 20 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an organic solvent (e.g., ethanol or isopropanol) and an alkane (e.g., hexane) with a small percentage of an amine modifier (e.g., 0.1% diethylamine). The exact ratio should be optimized based on analytical scale results.
-
Flow Rate: Start with a flow rate that is appropriate for the column dimensions (e.g., 10-20 mL/min) and adjust as needed to optimize resolution and run time.
-
Detection: UV at a suitable wavelength for bupropion (e.g., 254 nm).
-
Sample Preparation: Dissolve the racemic bupropion in the mobile phase to the highest possible concentration without causing precipitation. Filter the sample solution through a 0.45 µm filter before injection.
-
Injection and Fraction Collection: Perform a loading study by injecting increasing amounts of the sample to determine the maximum load that still provides baseline resolution. Set up the fraction collector to collect the peaks corresponding to the (R)- and (S)-enantiomers.
-
Post-Purification: Combine the fractions containing the pure this compound. Evaporate the solvent under reduced pressure to obtain the purified product.
-
Purity Analysis: Analyze the purity of the collected fraction using an analytical chiral HPLC method to determine the enantiomeric excess (e.e.).
Experimental Workflow for Preparative Chiral HPLC
Caption: Workflow for the preparative purification of this compound by chiral HPLC.
Crystallization of this compound Hydrochloride
This protocol outlines a general procedure for the crystallization of this compound as its hydrochloride salt.
-
Solvent Selection: Based on solubility studies, select a suitable solvent or solvent system. For bupropion hydrochloride, alcohols such as ethanol or isopropanol are often used.[11]
-
Dissolution: In a suitable vessel, dissolve the crude this compound hydrochloride in a minimal amount of the hot solvent with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for a short period at an elevated temperature. Filter the hot solution to remove the carbon.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can be used to maximize the yield. If crystals do not form, use the troubleshooting techniques described above (seeding, scratching).
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of cold solvent to remove residual impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Determine the purity and enantiomeric excess of the final product.
Quantitative Data
The following tables provide illustrative quantitative data for the purification of this compound. The actual values will vary depending on the specific experimental conditions.
Table 1: Illustrative Data for Preparative Chiral HPLC Purification of this compound
| Parameter | Value |
| Column Dimensions | 20 mm x 250 mm |
| Particle Size | 5 µm |
| Loading Capacity | 50-100 mg per injection |
| Throughput | 1-2 g/day |
| Yield of this compound | >95% |
| Enantiomeric Excess (e.e.) | >99.5% |
Table 2: Illustrative Data for Crystallization-Based Purification of this compound HCl
| Parameter | Value |
| Starting Material Purity (e.e.) | 95% |
| Solvent System | Ethanol/Water |
| Yield after one crystallization | 80-90% |
| Final Purity (e.e.) | >99.8% |
References
- 1. Resolution of enantiomers of bupropion and its metabolites by liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 2. Resolution of enantiomers of bupropion and its metabolites by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 6. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 9. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 10. WO2008099418A2 - An improved process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 11. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
dealing with solubility issues of (R)-bupropion in PBS
Welcome to the technical support center for (R)-bupropion. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with this compound in Phosphate-Buffered Saline (PBS) and other aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound hydrochloride not dissolving completely in PBS (pH 7.4)?
A1: While this compound hydrochloride is generally considered water-soluble, its solubility is significantly influenced by pH. PBS typically has a pH of 7.4. Bupropion (B1668061) has a pKa around 8.6[1], and its stability is greatest in aqueous solutions with a pH below 5.[1][2] At the near-neutral pH of PBS, a portion of the bupropion salt can convert to its free base form, which is less soluble in water and may precipitate. Furthermore, bupropion is unstable at pH levels above 5, leading to degradation.[1][2]
Q2: What is the reported solubility of bupropion hydrochloride in various solvents?
A2: Bupropion hydrochloride exhibits good solubility in water and various organic solvents. The reported values are summarized in the table below.
Q3: How does pH impact the stability of this compound in my experiments?
A3: pH is a critical factor for this compound stability. The compound is most stable in aqueous solutions below pH 5.[1][2] As the pH increases above 5, the rate of degradation increases, primarily catalyzed by hydroxide (B78521) ions acting on the un-ionized form of the molecule.[1][2] In a solution at pH 7.4 (like standard PBS) and 22°C, the half-life of bupropion has been measured at approximately 54.2 hours.[3] For experiments requiring prolonged incubation, this degradation can be a significant factor.
Q4: Can I use a co-solvent like DMSO or ethanol (B145695) to improve solubility in PBS?
A4: Yes, using a water-miscible organic co-solvent is a common strategy. You can prepare a concentrated stock solution in 100% DMSO or ethanol and then dilute it into your PBS buffer.[4] However, it is crucial to keep the final concentration of the organic solvent in your aqueous working solution as low as possible (typically <1%) to avoid solvent effects on your experiment and to prevent the compound from precipitating out of the solution.
Q5: My solution appeared clear initially but became cloudy after some time. What happened?
A5: This could be due to two main reasons:
-
Precipitation: The initial clear solution may have been supersaturated, or a change in temperature or pH upon standing may have caused the less-soluble free base to precipitate.
-
Degradation: As bupropion is unstable at pH > 5, the cloudiness could be due to the formation of insoluble degradation products over time.[1]
Q6: What is the best way to prepare and store stock solutions of this compound?
A6: For maximum stability, prepare stock solutions in water (which will be slightly acidic) or an acidic buffer (pH 4-5) and store them at -20°C or -80°C.[1][2] Concentrated stock solutions in pure DMSO can also be stored at -20°C.[4] Avoid storing bupropion in neutral or alkaline aqueous buffers for extended periods.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues.
Caption: Troubleshooting workflow for this compound solubility issues.
Data Presentation
Table 1: Solubility of Bupropion Hydrochloride
| Solvent | Maximum Concentration | Reference(s) |
| Water | >25 mg/mL (to 100 mM) | [4][5] |
| 0.1 N HCl | 333 mg/mL | [5] |
| DMSO | 100 mM (~27.6 mg/mL) | [4] |
| Ethanol | 193 mg/mL | [5] |
Note: The molecular weight of bupropion HCl is 276.2 g/mol .[4]
Table 2: Stability Considerations for Bupropion in Aqueous Solutions
| Condition | Observation | Reference(s) |
| pH < 5 | Most stable region | [1][2] |
| pH > 5 | Degradation occurs via hydrolysis and oxidation | [1] |
| pH 7.4 (Plasma, 22°C) | Half-life (t½) = 54.2 hours | [3] |
| pH 7.4 (Plasma, 37°C) | Half-life (t½) = 11.4 hours | [3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound HCl Stock Solution in Water
-
Weighing: Accurately weigh 27.62 mg of this compound hydrochloride powder.
-
Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of sterile, nuclease-free water.
-
Mixing: Vortex the tube for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to expedite dissolution if needed.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution in PBS using a DMSO Co-solvent
This protocol is for preparing a final 100 µM solution of this compound in PBS with a final DMSO concentration of 0.1%.
-
Prepare Stock: First, prepare a 100 mM stock solution of this compound HCl in 100% DMSO as described in Protocol 1, substituting water with DMSO.
-
Serial Dilution: Perform a serial dilution. Pipette 5 µL of the 100 mM stock solution into 495 µL of PBS (pH 7.4). This creates an intermediate dilution of 1 mM in 1% DMSO. Vortex gently to mix.
-
Final Dilution: Pipette 100 µL of the 1 mM intermediate solution into 900 µL of PBS (pH 7.4). This yields the final 1 mL working solution of 100 µM this compound in PBS with a final DMSO concentration of 0.1%.
-
Immediate Use: Use the final working solution immediately after preparation to minimize degradation at the neutral pH of PBS.
Caption: Standard workflow for preparing bupropion solutions.
Conceptual Diagrams
pH-Dependent Equilibrium and Stability
The following diagram illustrates how pH affects the chemical form and stability of bupropion in aqueous solutions.
Caption: Relationship between pH, bupropion form, and stability.
References
- 1. researchgate.net [researchgate.net]
- 2. The aqueous stability of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bupropion hydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 5. Bupropion hydrochloride, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Validation & Comparative
(R)-Bupropion vs. Racemic Bupropion: A Comparative In Vivo Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupropion (B1668061), an atypical antidepressant and smoking cessation aid, is clinically administered as a racemic mixture of its two enantiomers: (R)-bupropion and (S)-bupropion.[1][2] The pharmacological activity of bupropion is primarily attributed to its ability to inhibit the reuptake of norepinephrine (B1679862) and dopamine (B1211576).[3] Given the stereoselective metabolism and pharmacokinetics of many chiral drugs, a critical question for researchers is whether the individual enantiomers offer a therapeutic advantage or a different efficacy profile compared to the racemic mixture.[2][4] This guide provides an objective comparison of the in vivo efficacy of this compound versus racemic bupropion, supported by available experimental data.
Core Efficacy Comparison: Preclinical Evidence
Direct comparative in vivo efficacy studies between the enantiomers of bupropion and the racemic mixture are limited. However, a key study by Musso et al. (1993) provides the most direct evidence to date.[1] This research evaluated the antidepressant-like activity of the individual enantiomers and the racemate in a well-established animal model.
Tetrabenazine-Induced Sedation Model
The tetrabenazine-induced sedation model is a classic preclinical screen for antidepressant drugs. Tetrabenazine (B1681281) depletes monoamines (dopamine, norepinephrine, and serotonin), leading to a state of sedation or catalepsy in rodents. The ability of a compound to reverse these effects is indicative of its potential antidepressant activity.
The study by Musso et al. found no significant difference in the potency of this compound, (S)-bupropion, and racemic bupropion in reversing tetrabenazine-induced sedation in mice.[1] This suggests that, at least in this predictive model of antidepressant efficacy, the (R)-enantiomer does not offer a significant advantage over the racemic mixture.
Quantitative Data Summary
The following tables summarize the key quantitative data from the comparative studies.
Table 1: In Vivo Efficacy in the Tetrabenazine Antagonism Assay
| Compound | ED₅₀ (mg/kg, i.p.) in Mice |
| This compound | 17 |
| (S)-Bupropion | 23 |
| Racemic Bupropion | 18 |
| Data from Musso et al., 1993.[1] |
Table 2: In Vitro Inhibition of Biogenic Amine Uptake
| Compound | IC₅₀ (µM) for Norepinephrine Uptake | IC₅₀ (µM) for Dopamine Uptake |
| This compound | 10.5 | 4.2 |
| (S)-Bupropion | 4.0 | 2.3 |
| Racemic Bupropion | 6.7 | 2.1 |
| Data from Musso et al., 1993.[1] |
Experimental Protocols
Tetrabenazine-Induced Sedation in Mice (Musso et al., 1993)
-
Animals: Male mice were used in the study.
-
Procedure:
-
Tetrabenazine was administered intraperitoneally (i.p.) at a dose of 32 mg/kg.
-
Thirty minutes after tetrabenazine administration, various doses of this compound, (S)-bupropion, or racemic bupropion were administered i.p.
-
The degree of sedation was assessed at regular intervals. The primary endpoint was the reversal of tetrabenazine-induced ptosis (eyelid drooping).
-
-
Data Analysis: The effective dose 50 (ED₅₀), which is the dose required to produce a therapeutic effect in 50% of the population, was calculated for each compound.[1]
In Vitro Biogenic Amine Uptake Assay (Musso et al., 1993)
-
Preparation: Synaptosomes (isolated nerve endings) were prepared from the corpus striatum and hypothalamus of mouse brains.
-
Procedure:
-
Synaptosomal preparations were incubated with radiolabeled norepinephrine or dopamine.
-
Varying concentrations of this compound, (S)-bupropion, or racemic bupropion were added to the incubation mixture.
-
The ability of each compound to inhibit the uptake of the radiolabeled neurotransmitters into the synaptosomes was measured.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits 50% of the uptake, was determined for each compound against norepinephrine and dopamine.[1]
Signaling Pathways and Experimental Workflow
The primary mechanism of action for bupropion involves the inhibition of norepinephrine and dopamine reuptake by their respective transporters, NET and DAT.
Caption: Mechanism of Action of Bupropion.
The experimental workflow for the key in vivo study is outlined below.
Caption: Tetrabenazine Antagonism Experimental Workflow.
Discussion and Conclusion
The available preclinical data, primarily from the study by Musso and colleagues, indicates that there are no significant differences in the in vivo antidepressant-like efficacy between this compound, (S)-bupropion, and racemic bupropion as measured by the tetrabenazine antagonism model.[1] While there are stereoselective differences in the in vitro inhibition of norepinephrine and dopamine transporters, with the (S)-enantiomer showing slightly higher potency, this does not appear to translate to a significant difference in the overall in vivo effect in this particular assay.[1]
It is crucial to acknowledge the complex, stereoselective metabolism of bupropion, which leads to several active metabolites.[2][4] The plasma concentrations of the enantiomers of bupropion and its metabolites can differ significantly.[5] These metabolites contribute to the overall pharmacological profile and may play a role in the clinical efficacy and side effects of the drug. The lack of a significant difference in the parent compounds' in vivo efficacy in the Musso et al. study could be influenced by this complex metabolic profile in vivo.
References
- 1. Synthesis and evaluation of the antidepressant activity of the enantiomers of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Bupropion - Wikipedia [en.wikipedia.org]
- 4. Chirality and neuropsychiatric drugs: an update on stereoselective disposition and clinical pharmacokinetics of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective Steady-State Disposition and Bioequivalence of Brand and Generic Bupropion in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (R)-Bupropion and (S)-Hydroxybupropion
Bupropion (B1668061), a widely prescribed atypical antidepressant and smoking cessation aid, is administered as a racemic mixture of (R)- and (S)-enantiomers. Following administration, bupropion undergoes extensive and stereoselective metabolism, leading to the formation of several active metabolites. Among these, (S)-hydroxybupropion is a major circulating metabolite that significantly contributes to the overall pharmacological effects of the parent drug. This guide provides a detailed head-to-head comparison of (R)-bupropion and (S)-hydroxybupropion, focusing on their distinct pharmacokinetic and pharmacodynamic profiles, supported by experimental data. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the stereoselective nature of bupropion's activity.
Pharmacodynamic Profile: A Tale of Two Potencies
The primary mechanism of action of bupropion and its metabolites involves the inhibition of norepinephrine (B1679862) and dopamine (B1211576) reuptake, as well as antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs). Experimental data reveal significant differences in the potencies of this compound and (S)-hydroxybupropion at these targets.
(S)-hydroxybupropion is a more potent inhibitor of both norepinephrine and dopamine reuptake compared to this compound.[1][2][3] Conversely, data on the specific activity of this compound at nAChRs is less defined in direct comparison to (S)-hydroxybupropion, though bupropion as a racemate is a known nAChR antagonist.[4][5]
Data Presentation: Quantitative Comparison of Pharmacodynamic Activity
| Parameter | This compound | (S)-Hydroxybupropion | Reference |
| Norepinephrine (NE) Reuptake Inhibition (IC50) | ~1.9 µM (as racemic bupropion) | 0.241 µM (HEK293 cells) | [1][3] |
| Dopamine (DA) Reuptake Inhibition (IC50) | ~1.7 µM (as racemic bupropion) | 0.63 µM (HEK293 cells) | [1][2] |
| Nicotinic Acetylcholine Receptor (nAChR) Antagonism (IC50) | Potent (specific enantiomer data limited) | α4β2: 3.3 µM; α3β4: 11 µM | [1][3][6] |
Pharmacokinetic Profile: Stereoselective Metabolism and Disposition
The pharmacokinetics of bupropion are markedly stereoselective. Following oral administration of racemic bupropion, plasma concentrations of the parent enantiomers differ, and the formation of metabolites is also highly stereoselective.[7][8][9] The plasma exposure of (S,S)-hydroxybupropion is significantly lower than that of (R,R)-hydroxybupropion, despite (S)-bupropion being cleared more rapidly than this compound.[9][10][11] This is due to the complex interplay of metabolic pathways.
Data Presentation: Comparative Pharmacokinetic Parameters
| Parameter | This compound | (S)-Hydroxybupropion | Reference |
| Relative Plasma Exposure (AUC) | Higher than (S)-bupropion | Significantly lower than (R,R)-hydroxybupropion | [9][10][11] |
| Metabolism | Primarily to (R,R)-hydroxybupropion via CYP2B6 | Formed from (S)-bupropion via CYP2B6 | [7][12] |
| Renal Clearance | Data for parent enantiomer is complex due to metabolism | Apparent renal clearance is ~10-fold higher than (R,R)-hydroxybupropion | [10][11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and (S)-hydroxybupropion.
Neurotransmitter Reuptake Inhibition Assay
Objective: To determine the potency of each compound in inhibiting the reuptake of norepinephrine and dopamine.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) or human dopamine transporter (hDAT) are cultured in appropriate media.[1]
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or (S)-hydroxybupropion.
-
Radiolabeled Neurotransmitter Addition: Radiolabeled norepinephrine ([³H]NE) or dopamine ([³H]DA) is added to the cell cultures.[1]
-
Uptake Termination: After a defined incubation period, the uptake of the radiolabeled neurotransmitter is terminated by washing the cells with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
Data Analysis: The concentration of the compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated from concentration-response curves.
Nicotinic Acetylcholine Receptor Functional Assay
Objective: To assess the functional antagonism of nAChRs by each compound.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are prepared and injected with cRNA encoding for the desired nAChR subunits (e.g., α4 and β2).
-
Two-Electrode Voltage Clamp: After a period of receptor expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential.
-
Agonist Application: An agonist, such as acetylcholine (ACh), is applied to the oocyte to elicit an inward current mediated by the expressed nAChRs.
-
Antagonist Application: The test compound (this compound or (S)-hydroxybupropion) is applied to the oocyte before and during the application of the agonist.[6]
-
Measurement of Inhibition: The extent to which the test compound reduces the agonist-induced current is measured.
-
Data Analysis: A concentration-response curve is generated to determine the functional IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the agonist's effect.
Visualizing the Mechanisms
To better illustrate the biological processes and experimental workflows discussed, the following diagrams are provided.
Caption: Comparative mechanism of action at the synapse.
Caption: Workflow for neurotransmitter reuptake inhibition assay.
Conclusion
The available experimental data strongly indicate that (S)-hydroxybupropion is a more pharmacologically active metabolite of bupropion than the parent enantiomer this compound, particularly with respect to the inhibition of norepinephrine and dopamine reuptake. Given that hydroxybupropion (B195616) circulates at significantly higher concentrations than bupropion itself, it is likely that (S)-hydroxybupropion plays a crucial role in the therapeutic effects of bupropion.[13][14] The distinct pharmacological profiles of this compound and (S)-hydroxybupropion highlight the importance of considering stereochemistry in drug development and clinical pharmacology. Further research directly comparing the in vivo effects and full receptor-binding profiles of these specific compounds would provide a more complete understanding of their individual contributions to the clinical efficacy and side-effect profile of bupropion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. scholars.okstate.edu [scholars.okstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4'-OH-bupropion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective Steady-State Disposition and Bioequivalence of Brand and Generic Bupropion in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. ClinPGx [clinpgx.org]
- 11. Chiral Plasma Pharmacokinetics and Urinary Excretion of Bupropion and Metabolites in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective Glucuronidation of Bupropion Metabolites In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ricardinis.pt [ricardinis.pt]
- 14. CYP2B6 and bupropion’s smoking cessation pharmacology: the role of hydroxybupropion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of (R)-Bupropion Samples with NMR Spectroscopy
For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the validation of (R)-bupropion purity. Detailed experimental protocols and supporting data are presented to offer an objective analysis of each method's performance.
Introduction to Purity Validation of this compound
Bupropion (B1668061) is a chiral molecule, and its enantiomers, (R)- and (S)-bupropion, may exhibit different pharmacological and toxicological profiles. Therefore, it is crucial to control not only the level of chemical impurities but also the enantiomeric excess (e.e.) of the desired (R)-enantiomer. While HPLC has traditionally been the workhorse for purity and chiral analysis in the pharmaceutical industry, quantitative ¹H NMR (qNMR) has emerged as a powerful and direct method for these assessments.
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
qNMR provides a primary ratio method for quantitative analysis, as the signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to the signal. This allows for the determination of the absolute purity of a substance using a certified internal standard.
-
Primary Method: qNMR can provide a direct measurement of purity without the need for a specific reference standard of the analyte itself.
-
Non-destructive: The sample can be recovered after analysis.
-
Structural Information: Provides structural confirmation of the analyte and impurities simultaneously.
-
Speed: For simple molecules, sample preparation and data acquisition can be rapid.
This protocol outlines the steps for determining the chemical purity of an this compound hydrochloride sample using an internal standard.
1. Materials and Reagents:
-
This compound HCl sample
-
Internal Standard (IS): Maleic acid (certified reference material)
-
Deuterated Solvent: Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD)
-
High-precision analytical balance (readability ±0.01 mg)
-
NMR spectrometer (400 MHz or higher)
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound HCl sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent (e.g., D₂O).
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (for both bupropion and the internal standard). A d1 of 30 seconds is generally sufficient to ensure full relaxation.
-
Number of Scans (ns): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio (S/N > 250 for accurate quantification).[1]
-
Acquisition Time (aq): At least 3 seconds.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
4. Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID) with a small line broadening factor (e.g., 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the singlet from the tert-butyl group at ~1.3 ppm).
-
Integrate the singlet from the two olefinic protons of maleic acid (at ~6.3 ppm in D₂O).
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (Isample / Nsample) * (NIS / IIS) * (MWsample / MWIS) * (mIS / msample) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
NMR for Enantiomeric Purity Determination
Determining the enantiomeric excess of this compound can be achieved by NMR through two main approaches.
In a chiral molecule like bupropion, protons that are chemically equivalent in an achiral environment can become diastereotopic and thus have different chemical shifts. For instance, the protons of the NH₂ group can be diastereotopic due to the adjacent chiral center.[2] In a high-field NMR spectrometer, it might be possible to resolve these signals and potentially observe separate signals for the R and S enantiomers, especially for specific protons. However, this is often challenging and may not provide baseline separation for accurate quantification.
A more robust method involves the addition of a chiral solvating agent (CSA) to the NMR sample. The CSA forms transient diastereomeric complexes with the (R)- and (S)-enantiomers of bupropion, which have different NMR spectra. This results in the splitting of signals for the two enantiomers, allowing for their direct integration and the calculation of enantiomeric excess.
Potential CSAs for Bupropion (an amine and a ketone):
-
(R)- or (S)-1,1'-Bi-2-naphthol (BINOL): Often effective for amines.[3]
-
Pirkle's Alcohol ( (R)- or (S)-2,2,2-Trifluoro-1-(9-anthryl)ethanol): A versatile CSA for a wide range of chiral molecules, including ketones.[4][5]
-
(R)-(-)-Mandelic acid: Can form salts with the amine group of bupropion, leading to diastereomeric differentiation.
-
Prepare a solution of the this compound sample in an aprotic deuterated solvent like CDCl₃.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar excess (e.g., 1.5 to 2 equivalents) of the chosen CSA (e.g., (S)-Pirkle's alcohol) to the NMR tube.
-
Acquire another ¹H NMR spectrum under the same conditions.
-
Observe the splitting of a well-resolved signal (e.g., the tert-butyl singlet or the methyl doublet).
-
Integrate the signals corresponding to the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (% e.e.) as:
% e.e. = [ (IntegralR - IntegralS) / (IntegralR + IntegralS) ] * 100
Comparison with HPLC Methods
HPLC is the most common technique for purity and enantiomeric analysis of pharmaceuticals. For bupropion, both reversed-phase HPLC for impurity profiling and chiral HPLC for enantiomeric separation are well-established methods.[6]
References
- 1. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 4. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Bupropion Enantiomers
For researchers, scientists, and drug development professionals, the stereoselective analysis of bupropion (B1668061) and its pharmacologically active metabolites is critical for understanding its efficacy and safety profile. Bupropion is a chiral drug, and its enantiomers, as well as the enantiomers of its major metabolites like hydroxybupropion, exhibit different pharmacological activities.[1][2] This guide provides a comprehensive comparison of various analytical methods for the enantioselective separation and quantification of bupropion, supported by experimental data from published studies.
Comparative Performance of Analytical Methods
The enantiomers of bupropion and its metabolites have been successfully resolved using several analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with various chiral stationary phases (CSPs). The choice of the analytical method and the specific conditions significantly impact the method's performance in terms of resolution, sensitivity, and analysis time.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely employed technique for the chiral separation of bupropion.[3][4] Different types of CSPs have demonstrated successful enantioseparation, including polysaccharide-based, protein-based (α1-acid glycoprotein (B1211001), ovomucoid), and cyclodextrin-based columns.[1][3]
| Chiral Stationary Phase | Analytes | Linearity Range | LOD | LOQ | Precision (%RSD) | Accuracy (%) | Reference |
| α1-Acid Glycoprotein (AGP) | Bupropion Enantiomers | 0.5 - 99.8 µg/g | 0.25 µg/g | 0.5 µg/g | 0.8 - 1.9 (Method), 0.4 - 0.5 (System) | - | [5] |
| α1-Acid Glycoprotein (AGP) | Bupropion & Metabolite Enantiomers | 0.5 - 2 ng/mL (analyte specific) | - | 0.5 ng/mL (Bupropion), 2 ng/mL (Hydroxybupropion), 1 ng/mL (Threohydrobupropion & Erythrohydrobupropion) | < 12 (Intra- & Inter-day) | Within ±12 (Intra- & Inter-day) | [6][7] |
| Derivatized Cyclofructan (LarihcShell CF6-RN) | Bupropion Enantiomers | 10 - 125 µg/mL | 0.1 µg/mL | 0.3 µg/mL | - | - | [4][8] |
| Cellulose-based (Lux 3 µ Cellulose-3) | Bupropion & Metabolite Enantiomers | - | - | 0.3 ng/mL (Bupropion & Hydroxybupropion), 0.15 ng/mL (Erythro- & Threo-hydrobupropion) | 3.4 - 15.4 (Intra-day), 6.1 - 19.9 (Inter-day) | 80.6 - 97.8 (Intra-day), 88.5 - 99.9 (Inter-day) | [9][10][11] |
Table 1: Comparison of HPLC Methods for the Enantioselective Analysis of Bupropion and its Metabolites. This table summarizes the key validation parameters for different HPLC methods utilizing various chiral stationary phases.
Other Techniques
While HPLC is predominant, other techniques have also been explored for the chiral separation of bupropion. Thin-Layer Chromatography (TLC) using ligand exchange and impregnation methods has been reported.[3] Electrokinetic Chromatography (EKC) with sulfated-β-cyclodextrin as a chiral selector has shown high resolution and short analysis times for bupropion enantiomers.[11]
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for sample preparation and chromatographic analysis.
Sample Preparation
1. Protein Precipitation: A common method for plasma sample preparation.[6][7]
-
To 200 µL of plasma, add a 20% trichloroacetic acid solution.
-
Vortex to precipitate proteins.
-
Centrifuge to separate the supernatant.
-
The supernatant can be directly injected or further processed.
2. Liquid-Liquid Extraction: Used to extract analytes from biological matrices.[9][10]
-
To 50 µL of human plasma, add an internal standard.
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic Conditions
Method 1: α1-Acid Glycoprotein (AGP) Column with LC-MS/MS [6][7]
-
Column: α1-acid glycoprotein (AGP) chiral column.
-
Mobile Phase: A gradient elution with a mobile phase containing ammonium (B1175870) bicarbonate, methanol, and acetonitrile. The pH of the mobile phase is a critical parameter for separation.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: Positive ion electrospray tandem mass spectrometry (LC-MS/MS).
Method 2: Derivatized Cyclofructan Column with UV Detection [4][8]
-
Column: LarihcShell CF6-RN (derivatized cyclofructan 6).
-
Mobile Phase: Polar organic mode. The composition, including the type and amount of additives, influences retention and selectivity.
-
Detection: UV detection.
Methodological Workflow
The general workflow for the analysis of bupropion enantiomers in biological samples involves several key steps, from sample collection to data analysis.
References
- 1. Resolution of enantiomers of bupropion and its metabolites by liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 2. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolution of enantiomers of bupropion and its metabolites by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric separation of bupropion by liquid chromatography on derivatized cyclofructan chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma. [scholars.duke.edu]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS [scholarworks.indianapolis.iu.edu]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of the Neuroprotective Effects of (R)-Bupropion and Other Norepinephrine-Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norepinephrine-dopamine reuptake inhibitors (NDRIs) are a class of psychoactive compounds that exert their primary mechanism of action by blocking the reuptake of norepinephrine (B1679862) and dopamine (B1211576) in the synaptic cleft. While their primary clinical application has been in the treatment of depression and attention-deficit/hyperactivity disorder (ADHD), emerging evidence suggests a potential neuroprotective role for these agents. This guide provides a comparative analysis of the neuroprotective effects of the (R)-enantiomer of bupropion (B1668061) against other NDRIs, focusing on experimental data related to oxidative stress, neuroinflammation, and relevant signaling pathways.
Mechanism of Action: A Shared Starting Point
NDRIs, including bupropion, methylphenidate, and nomifensine, share a common mechanism of inhibiting the norepinephrine transporter (NET) and the dopamine transporter (DAT). This action leads to increased concentrations of these neurotransmitters in the synapse, which is believed to underlie their therapeutic effects. However, the specific binding affinities, potencies, and downstream signaling effects can vary significantly between compounds, potentially leading to different neuroprotective profiles.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from preclinical studies investigating the neuroprotective effects of various NDRIs. Due to the lack of direct comparative studies, data for racemic bupropion is presented as a proxy, and data for other NDRIs are compiled from separate experiments.
Table 1: Effects of NDRIs on Oxidative Stress Markers
| Compound | Animal Model/Cell Line | Insult | Oxidative Stress Marker | Dosage/Concentration | % Change vs. Control/Insult | Reference |
| Racemic Bupropion | Rat (in vivo) | Cerebral Ischemia/Reperfusion | MDA (Malondialdehyde) | 100 mg/kg | ↓ (Significant decrease) | [1][2] |
| SOD (Superoxide Dismutase) Activity | 100 mg/kg | ↑ (Significant increase) | [1][2] | |||
| Methylphenidate | Rat (in vivo) | Chronic Administration | SOD Activity | 10 mg/kg | ↑ (Significant increase) | [3] |
| MDA (Malondialdehyde) | 10 mg/kg | No significant change | [3] |
Note: MDA is a marker of lipid peroxidation (oxidative damage), while SOD is an antioxidant enzyme. A decrease in MDA and an increase in SOD activity are generally considered neuroprotective.
Table 2: Effects of NDRIs on Inflammatory Cytokines
| Compound | Animal Model/Cell Line | Insult | Inflammatory Cytokine | Dosage/Concentration | % Change vs. Control/Insult | Reference |
| Racemic Bupropion | Rat (in vivo) | Cerebral Ischemia/Reperfusion | TNF-α (Tumor Necrosis Factor-alpha) | 100 mg/kg | ↓ (Significant decrease) | [1][4] |
| IL-1β (Interleukin-1 beta) | 100 mg/kg | ↓ (Significant decrease) | [1][4] | |||
| IL-6 (Interleukin-6) | 100 mg/kg | ↓ (Significant decrease) | [1][4] | |||
| IL-10 (Interleukin-10) | 100 mg/kg | ↑ (Significant increase) | [1][4] | |||
| Racemic Bupropion | Human PBMCs (in vitro) | LPS Stimulation | TNF-α | 50-100 µM | ↓ Protein levels, ↑ mRNA levels | [5] |
| IL-1β | 50-100 µM | ↓ Protein levels, ↑ mRNA levels | [5] | |||
| IL-10 | 50-100 µM | ↑ Protein and mRNA levels | [5] |
Note: TNF-α, IL-1β, and IL-6 are pro-inflammatory cytokines, while IL-10 is an anti-inflammatory cytokine. A decrease in pro-inflammatory and an increase in anti-inflammatory cytokines are indicative of an anti-inflammatory, and potentially neuroprotective, effect.
Signaling Pathways in NDRI-Mediated Neuroprotection
The neuroprotective effects of NDRIs are thought to be mediated by various intracellular signaling pathways. For bupropion, the cAMP response element-binding protein (CREB)/brain-derived neurotrophic factor (BDNF) pathway has been implicated.[6]
Detailed Experimental Protocols
This section outlines a general methodology for assessing the neuroprotective effects of NDRIs, based on protocols described in the cited literature.
1. In Vivo Model of Cerebral Ischemia/Reperfusion (Rat) [1][4]
-
Animal Model: Adult male Wistar rats (250-300 g).
-
Induction of Ischemia: Bilateral common carotid artery occlusion (BCCAO) for a specified duration (e.g., 30 minutes), followed by reperfusion.
-
Drug Administration: The NDRI (e.g., bupropion) or vehicle is administered intraperitoneally at specified doses (e.g., 60 and 100 mg/kg) at a set time before or after the ischemic insult.
-
Behavioral Tests: Neurological deficit scoring, grip strength, and locomotor activity tests are performed at various time points post-insult.
-
Biochemical Analysis:
-
Tissue Preparation: At the end of the experiment, animals are euthanized, and brain tissue (e.g., hippocampus, cortex) is rapidly dissected and homogenized.
-
Oxidative Stress Markers:
-
Lipid Peroxidation (MDA Assay): Measurement of malondialdehyde levels using the thiobarbituric acid reactive substances (TBARS) method.
-
Antioxidant Enzyme Activity (SOD Assay): Quantification of superoxide (B77818) dismutase activity using a commercially available kit.
-
-
Inflammatory Cytokines (ELISA): Measurement of TNF-α, IL-1β, IL-6, and IL-10 levels in brain homogenates using enzyme-linked immunosorbent assay kits.
-
-
Histopathological Analysis: Brain sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) or specific neuronal markers (e.g., NeuN) to assess neuronal damage.
2. In Vitro Neuroprotection Assay (Neuronal Cell Line)
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).
-
Cell Culture: Cells are maintained in appropriate culture medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Induction of Neurotoxicity: Cells are exposed to a neurotoxic agent, such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂), to induce oxidative stress and cell death.
-
Drug Treatment: Cells are pre-treated with various concentrations of the NDRI for a specified time before the addition of the neurotoxic agent.
-
Cell Viability Assay (MTT Assay): Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures mitochondrial metabolic activity.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., phosphorylated CREB, BDNF) and apoptotic markers (e.g., cleaved caspase-3) are determined by Western blotting.
Comparative Discussion
-
This compound: While direct evidence for the neuroprotective superiority of the (R)-enantiomer is lacking, studies on racemic bupropion demonstrate clear neuroprotective effects in models of cerebral ischemia.[1][4] These effects are associated with a reduction in both oxidative stress and neuroinflammation. The upregulation of the anti-inflammatory cytokine IL-10 is a noteworthy finding.[1][4] The involvement of the CREB/BDNF pathway suggests a potential for promoting neuronal survival and plasticity.[6]
-
Methylphenidate: The neuroprotective profile of methylphenidate is more complex. While some studies suggest it can be neuroprotective, particularly in the context of methamphetamine-induced neurotoxicity, by preventing the entry of the toxin into neurons, other research indicates that chronic use may induce oxidative stress.[3][7] This dual role suggests that the neuroprotective effects of methylphenidate may be context-dependent.
-
Nomifensine: Nomifensine is a potent inhibitor of both dopamine and norepinephrine reuptake.[8] Some older research suggests it can protect against the neurotoxicity of MPTP, a compound that selectively damages dopaminergic neurons.[8] However, comprehensive studies on its broader neuroprotective effects against oxidative stress and neuroinflammation are scarce.
Conclusion and Future Directions
The available evidence suggests that bupropion possesses significant neuroprotective properties, primarily through the mitigation of oxidative stress and neuroinflammation. While data for this compound specifically is limited, the effects of the racemate are promising. In contrast, the neuroprotective profile of other NDRIs like methylphenidate appears more nuanced, with both protective and potentially detrimental effects depending on the context.
To provide a definitive comparison, future research should focus on:
-
Direct, head-to-head comparative studies of the neuroprotective effects of this compound, (S)-bupropion, and other NDRIs in standardized in vitro and in vivo models of neurodegeneration.
-
Elucidation of the specific signaling pathways activated by each compound to understand the molecular basis of their differential effects.
-
Investigation of the long-term consequences of treatment with these NDRIs on neuronal health and function.
Such studies will be invaluable for the rational design and development of novel neuroprotective strategies targeting the norepinephrine and dopamine systems.
References
- 1. Bupropion Showed Neuroprotective Impacts Against Cerebral Ischemia/Reperfusion Injury by Reducing Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bupropion Showed Neuroprotective Impacts Against Cerebral Ischemia/Reperfusion Injury by Reducing Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolving a paradox: antidepressants, neuroinflammation, and neurodegeneration [explorationpub.com]
- 4. brieflands.com [brieflands.com]
- 5. health.clevelandclinic.org [health.clevelandclinic.org]
- 6. Neuroprotective Effects of Forced Exercise and Bupropion on Chronic Methamphetamine-induced Cognitive Impairment via Modulation of cAMP Response Element-binding Protein/Brain-derived Neurotrophic Factor Signaling Pathway, Oxidative Stress, and Inflammatory Biomarkers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropharmacological Mechanisms Underlying the Neuroprotective Effects of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine but not norepinephrine or serotonin uptake inhibitors protect mice against neurotoxicity of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of Bupropion Enantiomers on Locomotor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, is administered clinically as a racemic mixture of two enantiomers: (S)-bupropion and (R)-bupropion. While the parent compound is pharmacologically active, it is extensively metabolized into several active metabolites, including hydroxybupropion, which also exist as stereoisomers. The overall effect of bupropion on locomotor activity is a complex interplay between the parent enantiomers and their metabolites, primarily through their action as dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporter inhibitors. This guide provides a comparative analysis of the available experimental data on the differential effects of bupropion enantiomers and their metabolites on locomotor activity.
Summary of Key Findings
Direct comparative studies on the locomotor-stimulating effects of the individual enantiomers of bupropion are limited. However, research into their pharmacological activity and metabolism provides insights into their potential differential contributions. One study that synthesized and evaluated the enantiomers found no significant difference in their ability to reverse tetrabenazine-induced sedation, a model that can reflect effects on motor depression.[1]
The primary mechanism for the locomotor-stimulating effects of bupropion is attributed to its inhibition of dopamine and norepinephrine reuptake.[2][3][4] The psychostimulant-like properties of racemic bupropion, including the induction of locomotor sensitization, have been documented.[5] The locomotor stimulant effects are dose-dependent and have been observed in various animal models.[6][7] It is crucial to consider that bupropion undergoes extensive and stereoselective metabolism, with its metabolites reaching higher plasma concentrations than the parent drug.[8] The pharmacological actions of these metabolites, particularly (S,S)-hydroxybupropion, which inhibits both norepinephrine and dopamine reuptake, contribute significantly to the overall effect of bupropion.[9]
Data on Neurotransmitter Transporter Inhibition
The affinity of bupropion and its primary metabolite, hydroxybupropion, for DAT and NET is a key determinant of their effects on locomotor activity. The following table summarizes the available data on their inhibitory potency.
| Compound | Transporter | Species | Assay | IC50 (nM) | Reference |
| (±)-Bupropion | DAT | Rat | [³H]DA Uptake | 550 | |
| NET | Rat | [³H]NE Uptake | 1900 | ||
| (S)-Bupropion | DAT | Mouse | [³H]DA Uptake | 1400 | [1] |
| NET | Mouse | [³H]NE Uptake | 4500 | [1] | |
| This compound | DAT | Mouse | [³H]DA Uptake | 1800 | [1] |
| NET | Mouse | [³H]NE Uptake | 5200 | [1] | |
| (±)-Hydroxybupropion | DAT | Human | [³H]DA Uptake | 2070 | |
| NET | Human | [³H]NE Uptake | 440 | ||
| (2S,3S)-Hydroxybupropion | DAT | Human | [³H]DA Uptake | 2900 | |
| NET | Human | [³H]NE Uptake | 380 | ||
| (2R,3R)-Hydroxybupropion | DAT | Human | [³H]DA Uptake | 2200 | |
| NET | Human | [³H]NE Uptake | 590 |
Note: IC50 values can vary depending on the experimental conditions and tissue preparations used.
Experimental Protocols
Locomotor Activity Assessment in Rodents
A standard method for assessing spontaneous locomotor activity in rodents involves the use of an open-field arena equipped with infrared beams or a video tracking system.[10]
Apparatus:
-
A square or circular arena (e.g., 40 x 40 x 30 cm for mice) made of a non-reflective material.
-
The arena is equipped with a grid of infrared beams to automatically detect horizontal and vertical movements (rearing). Alternatively, a video camera mounted above the arena records the animal's activity for later analysis with tracking software.[10][11]
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the experiment to reduce stress-induced hyperactivity.[10]
-
Habituation to Arena (Optional but Recommended): A brief habituation period (e.g., 30-60 minutes) in the test arena on a day prior to the experiment can reduce novelty-induced exploration and provide a more stable baseline.
-
Drug Administration: Bupropion enantiomers, metabolites, or vehicle are administered via the desired route (e.g., intraperitoneally, orally) at specific pretreatment times before placing the animal in the arena.
-
Testing: Each animal is placed individually in the center of the open-field arena, and locomotor activity is recorded for a set duration (e.g., 60-90 minutes).[6]
-
Data Analysis: Key parameters measured include:
-
Total distance traveled
-
Horizontal activity (number of beam breaks)
-
Vertical activity (rearing frequency and duration)
-
Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)
-
-
Cleaning: The arena is thoroughly cleaned with a suitable disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.[10]
In Vitro Neurotransmitter Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of radiolabeled neurotransmitters into synaptosomes (nerve terminals).
Materials:
-
Synaptosomal preparations from specific brain regions (e.g., striatum for DAT, hypothalamus for NET).
-
Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine).
-
Test compounds (bupropion enantiomers and metabolites) at various concentrations.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Synaptosome Preparation: Brain tissue is homogenized and subjected to differential centrifugation to isolate synaptosomes.
-
Incubation: Synaptosomes are pre-incubated with the test compound or vehicle.
-
Uptake Initiation: The radiolabeled neurotransmitter is added to initiate the uptake process.
-
Uptake Termination: The reaction is rapidly terminated by filtration through glass fiber filters, which trap the synaptosomes containing the internalized radiolabel.
-
Washing: The filters are washed to remove any unbound radiolabel.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in the locomotor effects of bupropion and a typical experimental workflow for its evaluation.
Caption: Mechanism of bupropion-induced locomotor activity.
Caption: Experimental workflow for locomotor activity assessment.
Conclusion
The differential effects of bupropion enantiomers on locomotor activity are likely subtle and influenced by the stereoselective formation of more potent and abundant metabolites, such as hydroxybupropion. While direct comparative locomotor data for the parent enantiomers is scarce, their differential metabolism and the distinct pharmacological profiles of their metabolites suggest that the (S)-enantiomer, through its major metabolite (S,S)-hydroxybupropion, may have a more pronounced effect on norepinephrine reuptake inhibition, while both enantiomers contribute to dopamine reuptake inhibition. Further research directly comparing the locomotor-stimulating properties of the individual enantiomers of bupropion and their primary metabolites is warranted to fully elucidate their respective contributions to the overall psychomotor stimulant profile of racemic bupropion.
References
- 1. Synthesis and evaluation of the antidepressant activity of the enantiomers of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Behavioral and biochemical effects of the antidepressant bupropion (Wellbutrin): evidence for selective blockade of dopamine uptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the behavioral effects of bupropion and psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of acute bupropion administration on locomotor activity in adolescent and adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of acute and chronic bupropion on locomotor activity and dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ricardinis.pt [ricardinis.pt]
- 9. Bupropion - Wikipedia [en.wikipedia.org]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
In Vitro Potency Showdown: (R)-Bupropion and Methylphenidate at the Monoamine Transporters
A Comparative Guide for Researchers in Drug Development
This guide provides a detailed in vitro comparison of the potency of (R)-bupropion and methylphenidate as inhibitors of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). Both compounds are widely recognized for their therapeutic effects, which are primarily attributed to their modulation of dopaminergic and noradrenergic signaling pathways. Understanding their relative potencies at these key transporters is crucial for research, drug discovery, and the development of novel therapeutics for a range of neurological and psychiatric disorders.
Mechanism of Action: Monoamine Reuptake Inhibition
This compound and methylphenidate exert their primary pharmacological effects by blocking the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This inhibition of the respective transporters (DAT and NET) leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling to postsynaptic neurons.
Mechanism of Monoamine Reuptake Inhibition
Quantitative Comparison of In Vitro Potency
The following table summarizes the in vitro potency of bupropion (B1668061) and methylphenidate at the human dopamine and norepinephrine transporters. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitor binding affinity (Ki), with lower values indicating greater potency. It is important to note that direct comparisons are most accurate when data is derived from the same study using identical experimental conditions.
| Compound | Target | Potency (IC50/Ki in µM) | Species/Assay System | Reference |
| (±)-Bupropion | hDAT | 1.96 | Human embryonic kidney (HEK) 293 cells | [1] |
| (±)-Methylphenidate | hDAT | 0.23 | Human embryonic kidney (HEK) 293 cells | [1] |
| This compound | mDAT | 4.2 | Mouse brain synaptosomes | |
| This compound | mNET | 10.5 | Mouse brain synaptosomes | |
| d-threo-Methylphenidate | hDAT | 0.025 (Ki) | Human embryonic kidney (HEK) 293 cells | |
| d-threo-Methylphenidate | hNET | 0.043 (Ki) | Human embryonic kidney (HEK) 293 cells |
Disclaimer: Data for this compound and d-threo-Methylphenidate enantiomers are from different studies and experimental systems (mouse vs. human transporters, IC50 vs. Ki). Direct comparison of these values should be made with caution due to potential variations in experimental protocols and conditions.
Based on a direct comparative study using racemic mixtures, methylphenidate is a more potent inhibitor of the human dopamine transporter than bupropion in vitro.[1] Data on the individual enantiomers, although from different experimental systems, suggest that d-threo-methylphenidate is a highly potent inhibitor of both DAT and NET.
Experimental Protocols
The following is a representative experimental protocol for determining the in vitro potency of test compounds as inhibitors of dopamine or norepinephrine reuptake, based on common methodologies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds (this compound and methylphenidate) for the dopamine transporter (DAT) and norepinephrine transporter (NET).
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT) or the human norepinephrine transporter (hNET).
-
Radioligands: [³H]dopamine or [³H]norepinephrine.
-
Test Compounds: this compound hydrochloride and methylphenidate hydrochloride, dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Assay Buffer: Krebs-Ringer-HEPES buffer (or similar physiological buffer).
-
Scintillation Fluid and Vials.
-
Microplates (96-well), filter plates, and a cell harvester.
-
Liquid Scintillation Counter.
Procedure:
-
Cell Culture and Plating:
-
HEK-hDAT or HEK-hNET cells are cultured under standard conditions.
-
Cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
-
Preparation of Reagents:
-
Serial dilutions of the test compounds are prepared in assay buffer to achieve a range of final concentrations for the assay.
-
A solution of the radioligand ([³H]dopamine or [³H]norepinephrine) is prepared in assay buffer.
-
-
Uptake Inhibition Assay:
-
The cell culture medium is aspirated from the wells, and the cells are washed with pre-warmed assay buffer.
-
Varying concentrations of the test compounds are added to the wells. Control wells receive only the vehicle.
-
The plates are pre-incubated for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
The uptake reaction is initiated by adding the radioligand solution to each well.
-
The plates are incubated for a short, defined period (e.g., 5-15 minutes) to allow for radioligand uptake.
-
The reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular radioligand. This is typically done using a cell harvester and filter plates.
-
-
Quantification:
-
The filter mats from the filter plates are collected, and scintillation fluid is added to each sample vial.
-
The radioactivity in each sample is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The data (counts per minute) are used to calculate the percentage of inhibition of radioligand uptake for each concentration of the test compound compared to the control (vehicle-treated) wells.
-
The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand uptake, is determined by non-linear regression analysis of the concentration-response curve.
-
References
Comparative Analysis of the Side-Effect Profiles of Bupropion Isomers: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the side-effect profiles of bupropion (B1668061) isomers for researchers, scientists, and drug development professionals. Bupropion, an atypical antidepressant and smoking cessation aid, is administered as a racemic mixture of (S,S)-bupropion and (R,R)-bupropion. While direct comparative safety data on the individual parent enantiomers are limited in publicly available literature, this document synthesizes the known side-effect profile of racemic bupropion and delves into the stereoselective pharmacokinetics and pharmacodynamics of its metabolites, which are believed to contribute significantly to the drug's overall effects.
Overview of Racemic Bupropion Side Effects
Racemic bupropion is associated with a distinct side-effect profile that differs from typical selective serotonin (B10506) reuptake inhibitors (SSRIs). The most common adverse effects reported in clinical trials include dry mouth, nausea, insomnia, and headache.[1] Unlike many other antidepressants, bupropion is not typically associated with sexual dysfunction or significant weight gain.[2]
More serious, though less common, side effects include a dose-dependent risk of seizures.[1][2] The incidence of seizures is approximately 0.4% at daily doses of 300-450 mg of the immediate-release formulation.[2] Neuropsychiatric events, such as agitation, anxiety, and in rare cases, psychosis, have also been reported.[3][4]
Stereoselective Metabolism and its Implications for Side Effects
Bupropion undergoes complex and stereoselective metabolism in the liver, primarily by the CYP2B6 enzyme, into several active metabolites.[5][6] These metabolites, particularly the hydroxybupropion (B195616) enantiomers, reach significantly higher plasma concentrations than the parent drug and are thought to play a crucial role in both the therapeutic effects and the side-effect profile of bupropion.[5][7]
The two primary hydroxybupropion enantiomers are (S,S)-hydroxybupropion (also known as radafaxine) and (R,R)-hydroxybupropion. Following administration of racemic bupropion, the plasma concentration of the (R,R)-hydroxybupropion enantiomer is substantially higher than that of the (S,S)-enantiomer.[8]
Preclinical studies indicate that the (S,S)-hydroxybupropion enantiomer is the more pharmacologically active of the two, exhibiting greater potency in inhibiting the reuptake of norepinephrine (B1679862) and dopamine (B1211576).[9] This suggests that the balance between the concentrations and activities of these metabolites could influence the overall side-effect profile experienced by a patient. For instance, the development of radafaxine (B195649) ((S,S)-hydroxybupropion) as a separate agent was discontinued (B1498344) due to "poor test results," although specific adverse event data from those trials are not widely available.[10]
Data Presentation: Side Effects of Racemic Bupropion
The following table summarizes the incidence of common adverse events observed with racemic bupropion (sustained-release formulation) compared to placebo in clinical trials.
| Adverse Event | Racemic Bupropion SR (300-400 mg/day) | Placebo |
| Dry Mouth | 16% | 7% |
| Nausea | 12.5% | 7.5% |
| Insomnia | 10.5% | 6.5% |
| Headache | >5% | >5% |
| Constipation | >5% | >5% |
| Dizziness | >5% | >5% |
| Agitation | >5% | >5% |
| Rash | Leading to discontinuation in some patients | - |
| Migraine | Leading to discontinuation in some patients | - |
| Tremor | Leading to discontinuation in some patients | - |
Data compiled from clinical trials of sustained-release bupropion.[11][12]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of bupropion and its metabolites are provided below.
Neurotransmitter Reuptake Inhibition Assay
Objective: To determine the potency of bupropion isomers and their metabolites in inhibiting the reuptake of norepinephrine (NE) and dopamine (DA).
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express the human norepinephrine transporter (hNET) or the human dopamine transporter (hDAT).
-
Assay Procedure:
-
Cells are plated in multi-well plates and incubated.
-
The cells are then incubated with varying concentrations of the test compounds (e.g., (S,S)-hydroxybupropion, (R,R)-hydroxybupropion, racemic bupropion).
-
A radiolabeled neurotransmitter ([³H]NE or [³H]DA) is added to the wells.
-
After a set incubation period, the uptake of the radiolabeled neurotransmitter is stopped by washing the cells with ice-cold buffer.
-
The cells are lysed, and the amount of radioactivity taken up by the cells is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated to determine its potency.[9]
Forced Swim Test (Animal Model of Depression)
Objective: To assess the antidepressant-like activity of bupropion isomers and their metabolites in an animal model.
Methodology:
-
Animals: Male ICR mice are typically used for this experiment.
-
Procedure:
-
Mice are individually placed in a transparent glass cylinder filled with water from which they cannot escape.
-
The test duration is typically 6 minutes. The duration of immobility (defined as the time the mouse spends floating without struggling, making only movements necessary to keep its head above water) is recorded during the last 4 minutes of the test.
-
The test compounds (e.g., (S,S)-hydroxybupropion, (R,R)-hydroxybupropion) or a vehicle control are administered to the mice via intraperitoneal injection at a specified time before the test.
-
-
Data Analysis: A significant reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[9]
Visualizations
Signaling Pathway of Bupropion and its Metabolites
Caption: Stereoselective metabolism of bupropion and the differential activity of its major hydroxy metabolites.
Experimental Workflow for Neurotransmitter Reuptake Assay
Caption: Workflow for determining the potency of bupropion isomers in neurotransmitter reuptake assays.
References
- 1. 15 Years of Clinical Experience With Bupropion HCl: From Bupropion to Bupropion SR to Bupropion XL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bupropion - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. Bupropion: Side Effects, Dosage, Uses and More [healthline.com]
- 5. ricardinis.pt [ricardinis.pt]
- 6. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxybupropion - Wikipedia [en.wikipedia.org]
- 8. (2R,3R)-Hydroxybupropion - Wikipedia [en.wikipedia.org]
- 9. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radafaxine - Wikipedia [en.wikipedia.org]
- 11. Safety profile of sustained-release bupropion in depression: results of three clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Binding Affinity of (R)-Bupropion: A Comparative Guide Using Radioligand Assays
For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions of a drug candidate is paramount. This guide provides a comprehensive comparison of the binding affinity of (R)-bupropion, the active enantiomer of the widely prescribed antidepressant and smoking cessation aid, bupropion (B1668061). Through an objective analysis of experimental data from radioligand binding assays, this document elucidates the binding profile of this compound at key monoamine transporters and offers a detailed examination of the methodologies used to obtain these critical measurements.
Comparative Binding Affinity of Bupropion Enantiomers and Metabolites
Bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI), and its therapeutic effects are primarily attributed to its interaction with the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). Bupropion is administered as a racemic mixture, containing equal amounts of (R)- and (S)-bupropion. However, emerging evidence suggests a stereoselective interaction with its targets, with the (S)-enantiomer being more active than the (R)-enantiomer for the parent drug. Furthermore, bupropion is extensively metabolized into several active compounds, including hydroxybupropion (B195616), which also exhibit stereoselectivity in their binding profiles.
The stereoselectivity is more pronounced in the metabolites of bupropion. Studies on the hydroxybupropion metabolite have shown that the (2S,3S)-hydroxy isomer is a significantly more potent inhibitor of both norepinephrine and dopamine uptake compared to the (2R,3R)-hydroxy isomer[1][2][3]. This highlights the importance of considering the pharmacological activity of metabolites in understanding the overall therapeutic effect of bupropion.
For a comprehensive comparison, the following table summarizes the available binding affinity (Ki) and inhibitory concentration (IC50) values for racemic bupropion and its metabolites at the human dopamine and norepinephrine transporters.
| Compound | Transporter | Ki (µM) | IC50 (µM) |
| (±)-Bupropion | NET | 1.4[4] | 1.9[1][2][3] |
| DAT | 2.8[4] | 1.9[5] | |
| SERT | 45[4] | >10 | |
| (2S,3S)-Hydroxybupropion | NET | - | 0.52[1][2][3] |
| DAT | - | 0.52[5] | |
| (2R,3R)-Hydroxybupropion | NET | - | >10[1][2][3] |
| DAT | - | >10[5] |
Experimental Protocols: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[6] These assays involve the use of a radiolabeled ligand that binds with high affinity and specificity to the target of interest. The binding of the radioligand can be displaced by an unlabeled compound, such as this compound, in a concentration-dependent manner. By measuring the concentration of the unlabeled compound required to inhibit 50% of the specific binding of the radioligand (IC50), the inhibition constant (Ki) can be calculated, which reflects the affinity of the compound for the target.
Radioligand Binding Assay for the Dopamine Transporter (DAT)
This protocol describes a competitive inhibition radioligand binding assay to determine the affinity of test compounds for the human dopamine transporter (DAT) using [³H]WIN 35,428 as the radioligand.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells).
-
Radioligand: [³H]WIN 35,428 (specific activity ~80-90 Ci/mmol).
-
Test Compound: this compound and other comparator compounds.
-
Reference Compound: Cocaine or GBR 12909 for determination of non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filter mats (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes expressing hDAT on ice and resuspend them in ice-cold Assay Buffer to a final protein concentration of 10-20 µ g/well . Homogenize the membrane suspension briefly.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of a competing ligand (e.g., 10 µM cocaine), 50 µL of [³H]WIN 35,428, and 100 µL of the membrane preparation.
-
Test Compound: 50 µL of the test compound at various concentrations, 50 µL of [³H]WIN 35,428, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation.
-
Filtration: Rapidly filter the contents of the wells through the pre-soaked glass fiber filter mats using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Dry the filter mats and place them in scintillation vials. Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate in the dark for at least 4 hours. Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value from the curve using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for the Norepinephrine Transporter (NET)
This protocol outlines a competitive inhibition radioligand binding assay to determine the affinity of test compounds for the human norepinephrine transporter (NET) using [³H]nisoxetine as the radioligand.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).
-
Radioligand: [³H]nisoxetine (specific activity ~70-90 Ci/mmol).[7]
-
Test Compound: this compound and other comparator compounds.
-
Reference Compound: Desipramine or reboxetine (B1679249) for determination of non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[7]
-
Wash Buffer: Ice-cold Assay Buffer.[7]
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filter mats (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3% polyethyleneimine (PEI). [7]
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes expressing hNET on ice and resuspend them in ice-cold Assay Buffer to a final protein concentration of 20-40 µ g/well . Homogenize the membrane suspension.[7]
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:[7]
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]nisoxetine (final concentration ~1 nM), and 100 µL of the membrane preparation.[7]
-
Non-specific Binding: 50 µL of a high concentration of a competing ligand (e.g., 10 µM desipramine), 50 µL of [³H]nisoxetine, and 100 µL of the membrane preparation.[7]
-
Test Compound: 50 µL of the test compound at various concentrations, 50 µL of [³H]nisoxetine, and 100 µL of the membrane preparation.[7]
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation.[7]
-
Filtration: Rapidly filter the contents of the wells through the pre-soaked glass fiber filter mats using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer.[7]
-
Counting: Dry the filter mats and place them in scintillation vials. Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate. Quantify the radioactivity using a liquid scintillation counter.[7]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[7]
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps in a radioligand binding assay and the signaling pathway affected by bupropion.
References
- 1. ClinPGx [clinpgx.org]
- 2. Enantioselective Effects of Hydroxy Metabolites of Bupropion on Behavior and on Function of Monoamine Transporters and Nicotinic Receptors | Semantic Scholar [semanticscholar.org]
- 3. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bupropion hydrochloride, Non-selective DAT/NET inhibitor (CAS 31677-93-7) | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (R)-bupropion in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of (R)-bupropion is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This document provides essential safety and logistical information, including operational and disposal plans, to serve as a preferred source for laboratory safety and chemical handling.
Waste Classification and Regulatory Overview
This compound is not classified as a hazardous waste under the federal Resource Conservation and Recovery Act (RCRA). However, it is essential to recognize that state and local regulations may be more stringent. For instance, in the state of Washington, bupropion (B1668061) is designated as a dangerous waste with the waste code WT02, signifying toxicity. Therefore, it is imperative to consult local and state authorities to ensure full compliance.
The Safety Data Sheet (SDS) for bupropion hydrochloride classifies it as harmful if swallowed and a cause of serious eye irritation. Notably, it has a water hazard class 3, indicating it is extremely hazardous to water. This high water hazard potential underscores the importance of preventing its entry into the sanitary sewer system.
Disposal Procedures
There are two primary methods for the disposal of this compound from a laboratory setting: licensed hazardous waste incineration and in-lab chemical degradation.
1. Licensed Hazardous Waste Incineration (Recommended Method)
The most straightforward and recommended method for the disposal of this compound is through a licensed hazardous waste management company. This ensures that the compound is destroyed in a high-temperature incinerator compliant with all federal, state, and local regulations. This method is particularly suitable for large quantities of waste or when in-lab treatment is not feasible.
2. In-Lab Chemical Degradation via Alkaline Hydrolysis
For smaller quantities, chemical degradation through alkaline hydrolysis offers a viable in-lab disposal method. This compound is known to be unstable in alkaline conditions and degrades into less harmful substances. The following protocol is based on literature findings and should be performed by trained personnel in a controlled laboratory environment.
Experimental Protocol: Alkaline Hydrolysis of this compound
Objective: To degrade this compound in a laboratory setting into less hazardous components for safe disposal.
Materials:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH)
-
Water (deionized or distilled)
-
pH meter or pH indicator strips
-
Appropriate glass reaction vessel
-
Heating mantle or water bath
-
Stir plate and stir bar
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Preparation: Perform all steps in a certified fume hood. Wear appropriate PPE throughout the procedure.
-
Solution Preparation: Prepare a 0.1 M sodium hydroxide solution. For example, to prepare 1 liter of solution, dissolve 4.0 grams of NaOH in approximately 900 mL of water and then dilute to a final volume of 1 liter.
-
Reaction Setup: Place the this compound waste into the reaction vessel. Add the 0.1 M NaOH solution to the vessel. The volume of the NaOH solution should be sufficient to fully dissolve the bupropion waste.
-
Degradation: Gently stir the mixture and heat to 85°C using a heating mantle or water bath. Maintain this temperature for a minimum of 8 hours to ensure complete degradation. Studies have shown that bupropion degrades into seven primary impurities under these conditions.
-
Neutralization: After the 8-hour degradation period, allow the solution to cool to room temperature. Neutralize the solution by slowly adding a suitable acid (e.g., 1 M hydrochloric acid) until the pH is between 6.0 and 8.0. Monitor the pH using a calibrated pH meter or pH indicator strips.
-
Final Disposal: Once neutralized, the resulting solution can typically be disposed of down the sanitary sewer, followed by flushing with a copious amount of water. However, it is crucial to confirm with your institution's environmental health and safety (EHS) department and local wastewater treatment authority before any sewer disposal.
Data Presentation
| Parameter | Value | Reference |
| Hazardous Waste Classification (Federal) | Not a RCRA listed hazardous waste | General SDS Information |
| State-Specific Classification (Example: Washington) | Dangerous Waste (WT02 - Toxic) | Washington State Department of Ecology |
| Water Hazard Class | 3 (Extremely hazardous for water) | Safety Data Sheet |
| Alkaline Hydrolysis Parameters | ||
| Reagent | 0.1 M Sodium Hydroxide (NaOH) | |
| Temperature | 85°C | |
| Duration | 8 hours | |
| Expected Outcome | Degradation into seven primary impurities |
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
Safeguarding Your Research: A Comprehensive Guide to Handling (R)-Bupropion
For researchers, scientists, and drug development professionals, the safe and effective handling of active pharmaceutical ingredients (APIs) like (R)-bupropion is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and precision in your research environment.
This compound hydrochloride is a crystalline solid that is harmful if swallowed and causes serious eye irritation.[1][2] Adherence to proper safety protocols is crucial to minimize exposure and ensure safe handling throughout the experimental workflow.
Essential Safety Information
Proper personal protective equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE and exposure limits for handling this compound.
| Parameter | Recommendation | Source |
| Occupational Exposure Limit (OEL) | Time-Weighted Average (TWA): 1000 µg/m³ | [2] |
| Occupational Exposure Band (OEB) | E: <= 0.01 mg/m³ | [3] |
| Hand Protection | While specific permeation data for this compound is not available, for its parent compound, Bupropion HCl, nitrile, neoprene, or butyl rubber gloves are recommended. Double gloving is advisable when handling the powder. | [4] |
| Eye & Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be appropriate in some workplaces. | [5][6] |
| Respiratory Protection | If exposure limits are exceeded or if dust is generated, use a NIOSH-approved N95 or P100 respirator or a full-face respirator. | [4][5][7] |
| Protective Clothing | A lab coat or a disposable gown should be worn to protect skin and clothing from contamination. Fire/flame resistant and impervious clothing is also recommended. | [4][5] |
Experimental Protocol: Preparation of a Standard Solution
This protocol outlines the steps for accurately preparing a standard solution of this compound hydrochloride for analytical purposes. All procedures involving the handling of the powdered form should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Materials:
-
This compound hydrochloride powder
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask (appropriate size)
-
Pipettes
-
Appropriate solvent (e.g., methanol, 0.1 N HCl)
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation: Don all required PPE. Decontaminate the work surface within the fume hood.
-
Taring the Balance: Place a clean weighing paper or boat on the analytical balance and tare it.
-
Weighing the Compound: Carefully transfer the desired amount of this compound hydrochloride powder onto the weighing paper/boat using a clean spatula. Record the exact weight.
-
Dissolution: Carefully transfer the weighed powder into the volumetric flask.
-
Adding Solvent: Using a pipette, add a portion of the desired solvent to the volumetric flask. Gently swirl the flask to dissolve the powder completely. Avoid splashing.
-
Bringing to Volume: Once the powder is fully dissolved, add more solvent until the bottom of the meniscus reaches the calibration mark on the volumetric flask.
-
Mixing: Cap the flask securely and invert it several times to ensure the solution is homogeneous.
-
Labeling: Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials.
-
Post-Procedure: Decontaminate the spatula and any other reusable equipment that came into contact with the compound. Dispose of the weighing paper/boat and any other disposable items in the designated solid waste container. Clean and decontaminate the work surface thoroughly.
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for laboratory safety and environmental protection.
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a fume hood.[5]
-
Avoid contact with skin and eyes.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][6]
-
Keep away from sources of ignition.[6]
Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the area. Eliminate all ignition sources.
-
Don PPE: Wear appropriate PPE, including respiratory protection.
-
Containment: For powdered spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Clean-up: Carefully sweep or wipe up the material and place it into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area with a suitable detergent and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Waste Disposal:
All waste materials contaminated with this compound, including empty containers, used PPE, and unused material, should be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all solid waste (e.g., gloves, weighing paper, contaminated wipes) in a designated, clearly labeled hazardous waste container lined with a durable plastic bag.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office. Disposal should be carried out by a licensed waste disposal company, typically via incineration.[4]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. cdn.mscdirect.com [cdn.mscdirect.com]
- 6. guardian-mfg.com [guardian-mfg.com]
- 7. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
